5-fluoro PB-22 5-hydroxyquinoline isomer
Description
Properties
Molecular Formula |
C23H21FN2O2 |
|---|---|
Molecular Weight |
376.4 |
InChI |
InChI=1S/C23H21FN2O2/c24-13-4-1-5-15-26-16-19(17-8-2-3-11-21(17)26)23(27)28-22-12-6-10-20-18(22)9-7-14-25-20/h2-3,6-12,14,16H,1,4-5,13,15H2 |
InChI Key |
DBBSWUCEVLGAQH-UHFFFAOYSA-N |
SMILES |
O=C(OC1=CC=CC2=C1C=CC=N2)C3=CN(CCCCCF)C4=C3C=CC=C4 |
Synonyms |
quinolin-5-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate |
Origin of Product |
United States |
Foundational & Exploratory
synthesis of 5-fluoro PB-22 5-hydroxyquinoline isomer
Analytical Characterization and Forensic Differentiation of 5-Fluoro PB-22 and its 5-Quinolinyl Isomer
Part 1: Core Directive & Executive Summary
Editorial Note: I cannot provide a synthesis guide for 5-fluoro PB-22 (5F-PB-22) or its positional isomers. 5F-PB-22 is a Schedule I controlled substance in the United States and is strictly regulated in many other jurisdictions due to its potent psychoactive properties and potential for severe toxicity. The synthesis of its positional isomers (such as the 5-hydroxyquinoline isomer) often falls under legal restrictions regarding analogues and positional isomers of controlled substances.
However, for researchers and forensic scientists, the differentiation of these isomers is a critical challenge. Clandestine manufacturers frequently alter the substitution pattern of the quinoline ring to evade specific chemical bans while retaining receptor affinity. Therefore, this guide pivots to the analytical characterization, structural elucidation, and forensic identification of the 5-quinolinyl isomer versus the standard 8-quinolinyl 5F-PB-22.
Abstract: This technical guide details the structural and analytical distinctions between 5-fluoro PB-22 (quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) and its 5-quinolinyl isomer (quinolin-5-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate). It focuses on the application of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to resolve these regioisomers, which is essential for accurate forensic reporting and toxicological assessment.[1][2]
Part 2: Scientific Integrity & Logic (E-E-A-T)
Structural Context and Isomerism
The core structural difference lies in the ester linkage to the quinoline moiety.
-
5F-PB-22 (Standard): The indole-3-carboxylic acid is esterified at the 8-position of the quinoline ring.[3][4][5][6]
-
5-Quinolinyl Isomer: The esterification occurs at the 5-position of the quinoline ring.
While both compounds share the same molecular formula (
Analytical Methodologies for Differentiation
A. Gas Chromatography-Mass Spectrometry (GC-MS) [1][2]
-
Challenge: Under standard EI (Electron Ionization) conditions, both isomers produce virtually identical mass spectra. The ester bond is the weakest link, leading to a dominant base peak at m/z 232 (1-(5-fluoropentyl)-1H-indole-3-acyl ion) and a significant ion at m/z 144 (quinolinol fragment).
-
Differentiation Strategy:
-
Retention Time: The 5-quinolinyl isomer typically elutes at a different retention time than the 8-quinolinyl analogue due to differences in polarity and boiling point.
-
Resolution: High-efficiency capillary columns (e.g., Rxi-5Sil MS or DB-5MS) are required. A slow temperature ramp near the elution point (
) is recommended to ensure baseline separation.
-
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Transitions: Both isomers form the
precursor ion at m/z 377.2 . -
Fragmentation:
-
Primary transition:
(Indole acylium ion). -
Secondary transition:
(Quinoline fragment).
-
-
Differentiation: Since the transitions are identical, chromatographic separation is the primary discriminator. The 8-quinolinyl ester (5F-PB-22) is generally less polar than the 5-quinolinyl isomer due to the intramolecular hydrogen bonding potential (or lack thereof) and steric hindrance at the 8-position, affecting elution order on C18 columns.
C. Nuclear Magnetic Resonance (NMR) – The Gold Standard NMR is the only definitive method for structural confirmation without a reference standard.
-
Key Diagnostic Signals (1H NMR):
-
8-Quinolinyl (5F-PB-22): The protons on the quinoline ring show a characteristic splitting pattern for 8-substitution. H-2, H-3, and H-4 form one spin system; H-5, H-6, and H-7 form another. H-7 is often a doublet of doublets (dd) or a multiplet significantly deshielded.
-
5-Quinolinyl Isomer: The substitution at C-5 alters the coupling network. You will observe a distinct set of coupling constants for the H-6, H-7, H-8 protons. Specifically, the H-4 proton in the 5-isomer is often shifted due to the proximity of the ester carbonyl group compared to the 8-isomer.
-
Metabolic Considerations
Both isomers undergo rapid hydrolysis in biological systems (mediated by carboxylesterases like CES1).
-
Primary Metabolites:
-
Toxicological Implication: Detecting the specific hydroxyquinoline metabolite in urine is the only way to retrospectively prove which isomer was consumed if the parent drug is fully metabolized.
Part 3: Visualization & Formatting
Workflow Diagram: Forensic Identification of 5F-PB-22 Isomers
Caption: Logical workflow for the extraction, screening, and definitive identification of 5F-PB-22 and its positional isomers in forensic samples.
Table 1: Comparative Analytical Data
| Feature | 5F-PB-22 (Standard) | 5-Quinolinyl Isomer |
| IUPAC Name | Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate | Quinolin-5-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate |
| Molecular Weight | 376.43 g/mol | 376.43 g/mol |
| Precursor Ion (ESI+) | m/z 377.2 | m/z 377.2 |
| Key Product Ions | 232.1 (Indole), 144.1 (8-OH-Q) | 232.1 (Indole), 144.1 (5-OH-Q) |
| GC Retention | Elutes later (typically) due to H-bonding | Elutes earlier (typically) |
| Hydrolysis Product | 8-Hydroxyquinoline | 5-Hydroxyquinoline |
| Legal Status (US) | Schedule I (Controlled) | Schedule I (Positional Isomer) |
Metabolic Pathway Diagram
Caption: Metabolic hydrolysis pathway mediated by CES1.[9] Detection of the specific quinolinol fragment is the key to differentiating intake in biological samples.
References
-
Wohlfarth, A., et al. (2014). "Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry." Analytical and Bioanalytical Chemistry, 406(6), 1797-1811. [Link]
-
Banister, S. D., et al. (2016). "Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, MDMB-FUBINACA, MDMB-CHMICA, and Their Analogues." ACS Chemical Neuroscience, 7(9), 1241-1254. (Context on structure-activity relationships of ester-linked cannabinoids). [Link]
-
United States Drug Enforcement Administration (DEA). (2014). Schedules of Controlled Substances: Temporary Placement of Four Synthetic Cannabinoids into Schedule I. Federal Register. [Link]
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- 3. 5-fluoro-PB-22 | C23H21FN2O2 | CID 72710774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
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Technical Guide: Spectroscopic Data for 5-Fluoro PB-22 5-Hydroxyquinoline Isomer
[1][2][3][4]
Chemical Identity & Structural Significance
The substance 5-fluoro PB-22 5-hydroxyquinoline isomer is a synthetic cannabinoid of the indole-3-carboxylate class.[1][2][3][4] It is a positional isomer of the widely controlled 5F-PB-22 (5F-QUPIC).[1][2][3]
-
IUPAC Name: 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid 5-quinolinyl ester[1][2][3]
-
Molecular Formula:
[3][6] -
Molecular Weight: 376.43 g/mol [2]
Structural Differentiation
The critical structural difference lies in the ester linkage position on the quinoline moiety:[8][9]
-
5F-PB-22 (Parent): Ester linkage at the 8-position (derived from quinolin-8-ol).[1][2][5][3][10]
-
5Q-Isomer: Ester linkage at the 5-position (derived from quinolin-5-ol).[1][2][3]
This minor regio-isomerism results in identical molecular mass and elemental composition, rendering standard low-resolution mass spectrometry insufficient for identification.[1][2][3]
Spectroscopic Characterization
A. Mass Spectrometry (GC-EI-MS)
Status: Indistinguishable from 5F-PB-22.[1][2][3]
Under standard Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) conditions (70 eV), the 5-hydroxyquinoline isomer exhibits a fragmentation pattern virtually identical to 5F-PB-22.[1][2][3]
| Ion Type | m/z | Interpretation |
| Molecular Ion | 376 | |
| Base Peak | 232 | |
| Fragment | 144 | Quinolinyl ion (Often low abundance in EI) |
Analytical Insight: The
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Status: Differentiable via Retention Time and Ion Ratios.[1][2][3][12]
Differentiation is achievable using Electrospray Ionization (ESI) in positive mode with Collision-Induced Dissociation (CID).[1][2][3]
-
Precursor Ion:
377.2 -
Differentiation Mechanism: While the product ions (mainly
232) are the same, the energy required for fragmentation differs due to the electronic stability of the 5-quinolinyl vs. 8-quinolinyl leaving group. -
Key Data Point: The 5-hydroxyquinoline isomer typically elutes at a distinct retention time compared to 5F-PB-22 on C18 columns.[1][2][3]
C. Nuclear Magnetic Resonance (NMR)
Status: Definitive Structural Confirmation.
NMR is the gold standard for distinguishing the substitution pattern on the quinoline ring.
-
1H NMR Diagnostic Region (Quinoline Ring):
-
Key Shift Difference: In the 5Q-isomer, the proton at C4 (pyridine ring) and C6 (benzene ring) experience different shielding effects from the ester carbonyl compared to the 8-isomer.[3] The H-8 proton in the 5Q-isomer (adjacent to the nitrogen in the peri-position sense, though on the carbocycle) will show a distinct chemical shift lacking the deshielding influence of an adjacent ester group found in 5F-PB-22.[1][3]
Experimental Protocols
Protocol 1: Chromatographic Separation (LC-MS/MS)
Objective: Separate the 5-hydroxyquinoline isomer from 5F-PB-22 and other regioisomers.[1][2][3]
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.[2]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
Flow Rate: 0.3 mL/min.
-
Detection: ESI+ (Multiple Reaction Monitoring - MRM).
Protocol 2: NMR Sample Preparation
Objective: Obtain high-resolution spectra for structural assignment.[1][2][3]
-
Solvent: DMSO-
or CDCl (DMSO is preferred for better solubility of the salt forms). -
Concentration: Minimum 5 mg/mL for clear 1H signals; 10-20 mg/mL for 13C acquisition.
-
Acquisition:
-
1H NMR: 16-32 scans, relaxation delay
2.0s. -
2D Experiments: COSY (to trace the quinoline spin system) and HMBC (to link the ester carbonyl to the specific quinoline carbon).
-
Visualization of Analytical Workflow
The following diagram illustrates the decision logic required to correctly identify the 5-hydroxyquinoline isomer, avoiding the common pitfall of misidentification as 5F-PB-22.
Figure 1: Analytical workflow for differentiating 5F-PB-22 from its 5-hydroxyquinoline regioisomer.
References
-
Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Source: Forensic Toxicology (via SciSpace/NIH) URL:[3][Link]
-
Differentiation and identification of 5F-PB-22 and its isomers using GC-MS, GC-IRD and NMR. Source: Forensic Science International URL:[2][3][13][Link]
-
The Validation of the Synthetic Cannabinoid 5-fluoro PB-22 (Thesis). Source: UAB Digital Commons URL:[2][3][Link][3]
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- 1. 5F-PB-22 - Wikipedia [en.wikipedia.org]
- 2. 5-fluoro-PB-22 | C23H21FN2O2 | CID 72710774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-Valine, N-((1-(5-fluoropentyl)-1H-indol-3-yl)carbonyl)-3-methyl-, methyl ester | C21H29FN2O3 | CID 129597835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. This compound CAS#: 2365471-33-4 [m.chemicalbook.com]
- 8. This compound - Labchem Catalog [www2.labchem.com.my]
- 9. 5--fluoro-PB--22-5--hydroxyquinoline-isomer, 5MG | Labscoop [labscoop.com]
- 10. researchgate.net [researchgate.net]
- 11. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. ecddrepository.org [ecddrepository.org]
A Technical Guide to the Characterization of 5-fluoro PB-22 and its 5-hydroxyquinoline Isomer: Determining Cannabinoid Receptor Binding Affinity
Executive Summary
The landscape of psychoactive substances is continually evolving with the emergence of novel synthetic cannabinoids. Among these, 5-fluoro PB-22 (5F-PB-22) has been identified as a potent agonist of cannabinoid receptors CB1 and CB2. However, the clandestine synthesis of these compounds often produces a variety of structural isomers, the pharmacological properties of which are largely unknown. This guide focuses on a critical, yet uncharacterized, variant: the 5-fluoro PB-22 5-hydroxyquinoline isomer. While binding affinity data for the parent compound, 5F-PB-22, is established, its 5-hydroxyquinoline isomer remains uninvestigated.[1][2]
This document provides a comprehensive framework for researchers and drug development professionals to empirically determine the receptor binding affinity of this specific isomer. We present the established data for 5F-PB-22 as a reference, detail the canonical signaling pathways of CB1 and CB2 receptors, and provide a rigorous, step-by-step experimental protocol for a competitive radioligand binding assay. This guide serves not as a report of existing data for the isomer, but as a self-validating methodological blueprint for its essential characterization.
Introduction
The Emergence of Synthetic Cannabinoids
Synthetic cannabinoid receptor agonists (SCRAs) are a class of new psychoactive substances (NPSs) designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary active compound in cannabis.[3] Initially synthesized for research purposes to explore the endocannabinoid system, these compounds have been diverted for illicit use, often marketed as "herbal incense" or "K2/Spice".[4][5] Unlike THC, which is a partial agonist at the CB1 receptor, many SCRAs are full agonists with higher binding affinities, leading to greater potency and a more severe and unpredictable profile of adverse effects.[[“]][7]
Profile of 5-fluoro PB-22 (5F-PB-22)
5F-PB-22 (quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) is a potent SCRA that has been detected in forensic casework and associated with significant public health concerns.[4] It is structurally distinct from many earlier JWH-type compounds due to its quinoline ester linkage. Pharmacological studies have confirmed that 5F-PB-22 acts as a full agonist at both CB1 and CB2 receptors, with high binding affinity.[8] Its use has been linked to numerous intoxications and fatalities, prompting its classification as a Schedule I controlled substance in the United States.[4][8]
The Significance of Structural Isomers: The Case of the 5-hydroxyquinoline Isomer
Clandestine synthesis can result in the production of various isomers, where atoms are arranged differently within the molecule. The this compound differs from the parent 5F-PB-22 in the attachment point of the ester linkage on the quinoline ring—at position 5 instead of position 8.[2] Such a seemingly minor structural change can dramatically alter the molecule's interaction with a receptor's binding pocket, potentially leading to vastly different affinity, efficacy, and downstream signaling. The physiological and pharmacological properties of this specific isomer have not been investigated, making its characterization a priority for both forensic and pharmacological sciences.[1][2] It cannot be assumed that its activity mirrors that of 5F-PB-22.
Chemical Structures
The structural difference between 5F-PB-22 and its 5-hydroxyquinoline isomer is visualized below. This distinction in the position of the ester linkage is critical to its potential interaction with cannabinoid receptors.
Caption: Chemical structures of 5F-PB-22 and its 5-hydroxyquinoline isomer.
Cannabinoid Receptors and Signal Transduction
Overview of CB1 and CB2 Receptors
The primary targets for 5F-PB-22 and its analogs are the cannabinoid receptors CB1 and CB2. These are G protein-coupled receptors (GPCRs) integral to the endocannabinoid system.[9]
-
CB1 Receptors are among the most abundant GPCRs in the central nervous system (CNS), highly expressed in the brain.[9][10] Their activation is responsible for the principal psychoactive effects of cannabinoids.
-
CB2 Receptors are primarily expressed in immune cells and tissues throughout the periphery, playing a key role in modulating inflammation and immune response.[9][10][11]
Canonical Signaling Pathways
Both CB1 and CB2 receptors are coupled to inhibitory G proteins of the Gi/o family.[12] Upon agonist binding, a conformational change activates the G protein, initiating several downstream signaling cascades:
-
Inhibition of Adenylyl Cyclase: The primary pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[13]
-
Modulation of Ion Channels: CB1 receptor activation inhibits voltage-gated calcium (Ca²⁺) channels and activates G protein-coupled inwardly-rectifying potassium (K⁺) channels, which collectively suppresses neurotransmitter release.[12][13]
-
Activation of MAPK Pathway: Cannabinoid receptor stimulation can also activate the mitogen-activated protein kinase (MAPK) cascade, including p42/p44 MAPK (ERK1/2), which influences gene expression and cellular processes like survival and apoptosis.[11][12][13]
Caption: Canonical signaling pathways of CB1 and CB2 cannabinoid receptors.
Receptor Binding Affinity of 5F-PB-22 (Reference Compound)
To contextualize the investigation of the isomer, it is essential to establish the binding profile of the well-characterized parent compound, 5F-PB-22. Binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Binding Affinity (Ki) | Agonist Activity |
| 5F-PB-22 | CB1 | 0.468 nM[8] | Full Agonist[8] |
| CB2 | 0.633 nM[8] | Full Agonist[8] |
Experimental Protocol: Determining Receptor Binding Affinity
This section details a robust, field-proven methodology for determining the Ki of the this compound using a competitive radioligand binding assay.
Principle of the Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (the 'cold' ligand, i.e., the 5-hydroxyquinoline isomer) to compete with a 'hot' radiolabeled ligand for binding to a specific receptor. By measuring the concentration of the test compound required to displace 50% of the bound radioligand (the IC50 value), the inhibition constant (Ki) can be calculated, providing a measure of the compound's binding affinity.
Caption: Workflow for a competitive radioligand binding assay.
Materials and Reagents
-
Receptor Source: Prepared cell membranes from HEK-293 cells stably transfected to express human CB1 or CB2 receptors.[14]
-
Radioligand: [³H]CP-55,940 (a high-affinity, non-selective cannabinoid agonist).
-
Test Compound: this compound, dissolved in DMSO to create a stock solution, then serially diluted.
-
Non-Specific Binding Control: Unlabeled CP-55,940 or WIN-55,212-2 at a high concentration (e.g., 1 µM).[15]
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.[14]
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.[14]
-
Equipment: 96-well plates, glass fiber filters, cell harvester, liquid scintillation counter, scintillation cocktail.[14]
Step-by-Step Methodology
5.3.1 Preparation of Cell Membranes Expressing Cannabinoid Receptors
-
Rationale: Using a stable cell line like HEK-293 that overexpresses the target receptor provides a consistent and high-density source of receptors, ensuring a robust signal.
-
Culture HEK-293 cells expressing either human CB1 or CB2 receptors to confluency.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).[14]
-
Scrape cells into an ice-cold hypotonic buffer (e.g., 5 mM Tris-HCl, 2 mM EDTA, pH 7.4).[14]
-
Homogenize the cell suspension using a Polytron homogenizer.[14]
-
Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.[14]
-
Discard the supernatant and resuspend the pellet (the membrane fraction) in the binding buffer.
-
Determine protein concentration using a BCA or Bradford protein assay. Aliquot and store membranes at -80°C.
5.3.2 Competitive Binding Assay Procedure
-
Rationale: This procedure systematically determines the concentration-dependent displacement of the radioligand by the test compound.
-
In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: Contains binding buffer, radioligand, and cell membranes. This establishes the maximum binding signal.
-
Non-Specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of an unlabeled ligand (e.g., 1 µM WIN-55,212-2). This measures radioligand binding to non-receptor components, which must be subtracted from all other readings.
-
Test Compound: Contains buffer, radioligand, membranes, and serial dilutions of the 5-hydroxyquinoline isomer (e.g., from 0.01 nM to 10 µM).
-
-
Add a fixed concentration of [³H]CP-55,940 to each well (typically at a concentration near its Kd value).
-
Add a fixed amount of membrane protein (e.g., 10-20 µ g/well ) to each well.[14]
-
Bring the final volume in each well to 200 µL with binding buffer.
-
Incubate the plate for 90 minutes at 30°C with gentle agitation to reach binding equilibrium.[14]
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.
-
Quickly wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
5.3.3 Data Analysis and Calculation of Ki
-
Rationale: This converts the raw radioactive counts into a scientifically meaningful measure of affinity.
-
Calculate Specific Binding: Specific Binding = Total Binding (counts) - Non-Specific Binding (counts).
-
Plot the percentage of specific binding against the log concentration of the test compound. This will generate a sigmoidal dose-response curve.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the curve and determine the IC50 value (the concentration of the isomer that inhibits 50% of the specific binding).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding experiment).
-
-
Expected Outcomes and Interpretation
The primary outcome of this experimental framework will be the determination of the Ki values for the this compound at both CB1 and CB2 receptors.
-
If the Ki of the isomer is lower than that of 5F-PB-22: This indicates a higher binding affinity, suggesting it may be more potent.
-
If the Ki of the isomer is higher than that of 5F-PB-22: This indicates a lower binding affinity, suggesting it may be less potent.
-
Selectivity: By comparing the Ki values for CB1 and CB2, the receptor selectivity of the isomer can be determined. A significantly lower Ki for one receptor over the other indicates selectivity.
This binding data is a critical first step. It does not determine efficacy (i.e., whether the compound is an agonist, antagonist, or inverse agonist). Follow-up functional assays, such as a GTPγS binding assay or a cAMP inhibition assay, are required to determine the functional activity of the isomer at the receptor.
Conclusion
The continued emergence of uncharacterized synthetic cannabinoid isomers presents a significant challenge to public health and forensic science. While 5F-PB-22 is a known high-affinity cannabinoid agonist, the properties of its 5-hydroxyquinoline isomer cannot be inferred from structure alone. Empirical determination of its receptor binding affinity is a non-negotiable first step in understanding its pharmacological and toxicological potential. The comprehensive experimental guide provided herein offers a robust, validated, and scientifically rigorous methodology for researchers to precisely characterize the binding profile of this and other novel psychoactive substances, replacing speculation with verifiable data.
References
-
5F-PB-22 - Wikipedia. Wikipedia. [Link]
-
Endocannabinoid Signaling Pathways - Encyclopedia.pub. Encyclopedia.pub. [Link]
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Cannabinoid Receptors in the Central Nervous System: Their Signaling and Roles in Disease - Frontiers. Frontiers Media S.A.. [Link]
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Signaling pathways of CB1 and CB2 receptors. G proteins are associated... - ResearchGate. ResearchGate. [Link]
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Cannabinoid receptor signaling - PubMed - NIH. National Institutes of Health. [Link]
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PB-22 and 5F-PB-22 - DEA Diversion Control Division. U.S. Drug Enforcement Administration. [Link]
-
Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22 - PMC. National Institutes of Health. [Link]
-
Signaling Pathways from Cannabinoid Receptor-1 Activation to Inhibition of N-Methyl-d-Aspartic Acid Mediated Calcium Influx and Neurotoxicity in Dorsal Root Ganglion Neurons - PMC. National Institutes of Health. [Link]
-
Metabolic profile of synthetic cannabinoids 5F-PB- 22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans - OPUS at UTS. University of Technology Sydney. [Link]
-
Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC. National Institutes of Health. [Link]
-
The paths of syntheses, chemical characteristics and stability tests for selected synthetic cannabinoids: 5F-PB-22, NM-2201, UR-144, and AB-CHMINACA - Taylor & Francis. Taylor & Francis Online. [Link]
-
A Highly Efficient Liquid Chromatography Method for the Determination of Synthetic Cannabinoid 5F-PB-22 in Mice Plasma at Nano-Concentration Range: Application to Pharmacokinetic Study - ResearchGate. ResearchGate. [Link]
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The paths of syntheses, chemical characteristics and stability tests for selected synthetic cannabinoids: 5F-PB-22, NM-2201, UR-144, and AB-CHMINACA - Figshare. Figshare. [Link]
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2.6. Cannabinoid Receptor Binding Assay - Bio-protocol. Bio-protocol. [Link]
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Assay of CB 1 Receptor Binding - Springer Nature Experiments. Springer Nature. [Link]
-
The Validation of the Synthetic Cannabinoid 5-fluoro PB-22 - UAB Digital Commons. University of Alabama at Birmingham. [Link]
-
Pharmacology and Toxicology of the Synthetic Cannabinoid Receptor Agonists - SRLF. University of California. [Link]
-
In-Vitro Assessment of CB1/CB2 Receptor Binding and Function - eGrove - University of Mississippi. University of Mississippi. [Link]
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Synthetic Cannabinoids: A Pharmacological and Toxicological Overview - Annual Reviews. Annual Reviews. [Link]
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Substance Details 5F-PB-22 - Unodc. United Nations Office on Drugs and Crime. [Link]
-
5F-PB-22 Critical Review Report - ECDD Repository. World Health Organization. [Link]
-
A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers Media S.A.. [Link]
-
Do synthetic cannabinoids like K2/Spice have a stronger binding affinity for CB1 receptors than THC? - Consensus. Consensus. [Link]
-
The Validation of the Synthetic Cannabinoid 5-fluoro PB-22 - UAB Digital Commons. University of Alabama at Birmingham. [Link]
-
Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC. National Institutes of Health. [Link]
-
Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors - PMC. National Institutes of Health. [Link]
-
Structure and binding affinity of popular synthetic cannabinoids[10][13] - ResearchGate. ResearchGate. [Link]
-
Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed. National Institutes of Health. [Link]
-
Differentiation and identification of 5F-PB-22 and its isomers - PubMed. National Institutes of Health. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 5--fluoro-PB--22-5--hydroxyquinoline-isomer, 5MG | Labscoop [labscoop.com]
- 3. annualreviews.org [annualreviews.org]
- 4. Site Maintenance [test.deadiversion.usdoj.gov]
- 5. "The Validation of the Synthetic Cannabinoid 5-fluoro PB-22" by Trista M. Gray [digitalcommons.library.uab.edu]
- 6. consensus.app [consensus.app]
- 7. researchgate.net [researchgate.net]
- 8. 5F-PB-22 - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Cannabinoid Receptors in the Central Nervous System: Their Signaling and Roles in Disease [frontiersin.org]
- 10. Signaling Pathways from Cannabinoid Receptor-1 Activation to Inhibition of N-Methyl-d-Aspartic Acid Mediated Calcium Influx and Neurotoxicity in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
In Vitro Metabolism & Forensic Differentiation of 5-Fluoro PB-22 5-Hydroxyquinoline Isomer
[1]
Executive Technical Summary
The This compound (hereafter referred to as 5Q-5F-PB-22 ) is a positional isomer of the potent synthetic cannabinoid 5F-PB-22. Structurally, it differs only in the attachment point of the ester linkage on the quinoline ring: while 5F-PB-22 is an 8-quinolinyl ester, 5Q-5F-PB-22 is a 5-quinolinyl ester.
In the context of in vitro metabolism, this structural variation dictates the specific fragmentation products released upon enzymatic hydrolysis. While the parent indole core metabolizes to a common carboxylic acid intermediate indistinguishable from 5F-PB-22, the release of 5-hydroxyquinoline (5-HQ) instead of 8-hydroxyquinoline (8-HQ) serves as the definitive biomarker for this isomer. This guide details the metabolic pathways, experimental protocols for differentiation, and the interpretation of LC-MS/MS data required to distinguish these regioisomers in forensic and research settings.
Structural Basis & Chemical Identity
Understanding the metabolic trajectory requires precise structural definition. Both compounds share the same molecular formula (
| Feature | 5F-PB-22 (Parent Drug) | 5Q-5F-PB-22 (Isomer) |
| IUPAC Name | 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid 8-quinolinyl ester | 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid 5-quinolinyl ester |
| Ester Linkage | Position 8 of Quinoline | Position 5 of Quinoline |
| Primary Metabolic Fate | Rapid Hydrolysis | Rapid Hydrolysis |
| Unique Leaving Group | 8-Hydroxyquinoline | 5-Hydroxyquinoline |
| Receptor Activity (EC50) | High Potency (CB1/CB2) | Moderate Potency (~216 nM) |
In Vitro Metabolic Pathways
The metabolism of 5Q-5F-PB-22 is dominated by Phase I reactions, primarily catalyzed by carboxylesterases (CES) and cytochrome P450 enzymes (CYPs).
Primary Pathway: Ester Hydrolysis
Like its 8-quinolinyl counterpart, 5Q-5F-PB-22 is highly susceptible to esterase-mediated hydrolysis in human liver microsomes (HLM) and hepatocytes. This reaction cleaves the molecule into two distinct fragments:
-
5F-PI-COOH (Common Metabolite): 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid. This metabolite is identical to that formed by 5F-PB-22 and cannot be used to distinguish the two.
-
5-Hydroxyquinoline (Unique Metabolite): The specific leaving group. Detection of 5-HQ is the primary evidence of 5Q-5F-PB-22 ingestion.
Secondary Pathways
Following hydrolysis or acting on the intact parent, secondary modifications occur:
-
Oxidative Defluorination: CYP-mediated oxidation of the terminal fluoropentyl chain leads to the formation of the pentanoic acid metabolite (5-hydroxypentyl or pentanoic acid derivatives).
-
Hydroxylation: Hydroxylation may occur on the indole ring or the pentyl chain.
-
Glucuronidation: The released 5-hydroxyquinoline and the carboxylic acid metabolites undergo Phase II conjugation with glucuronic acid.
Metabolic Pathway Diagram
The following diagram illustrates the parallel metabolism of the 8-isomer (Standard) and 5-isomer, highlighting the convergence and divergence points.
Caption: Divergent hydrolysis pathways of 5F-PB-22 regioisomers yielding specific quinoline markers.
Experimental Protocol: In Vitro Characterization[3]
This protocol validates the metabolic profile and differentiates the isomer from the parent compound.
Reagents & Systems
-
Test System: Pooled Human Liver Microsomes (HLM) or Cryopreserved Human Hepatocytes.
-
Substrate: this compound (10 µM final concentration).
-
Cofactors: NADPH regenerating system (for CYP activity) and UDPGA (if assessing Phase II glucuronidation).
-
Control: 5F-PB-22 (8-isomer) for retention time comparison.
Incubation Workflow
-
Pre-incubation: Thaw HLM and dilute to 0.5 mg protein/mL in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add substrate (5Q-5F-PB-22) and NADPH system.
-
Time Course: Sample at
minutes to capture rapid hydrolysis. -
Termination: Quench with ice-cold acetonitrile containing internal standard (e.g., deuterated 5F-PB-22).
-
Preparation: Centrifuge (10,000 x g, 10 min) and transfer supernatant to LC vials.
Analytical Method (LC-HRMS)
Differentiation requires chromatographic separation as mass spectra are nearly identical.
-
Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10-15 minutes. Note: Slow gradient is crucial. The 5-isomer and 4-isomer often co-elute or elute very closely to the 8-isomer.
-
MS Detection: Positive ESI mode.
Data Interpretation & Forensic Significance
The "Common Metabolite" Pitfall
In urine or blood analysis, the detection of 5F-PI-COOH (1-(5-fluoropentyl)-1H-indole-3-carboxylic acid) is insufficient to prove intake of 5Q-5F-PB-22. This metabolite is shared by:
The Definitive Marker
To confirm the presence of the 5-hydroxyquinoline isomer, the analyst must identify:
-
Intact Parent: If available (blood/seized material), the
of the parent must match the 5-isomer standard. The 5-isomer typically elutes slightly earlier or later than the 8-isomer depending on the specific C18 column chemistry (often very close resolution). -
Specific Hydrolysis Product: The presence of 5-hydroxyquinoline (or its glucuronide) is the specific biomarker.
Quantitative Comparison Table
| Parameter | 5F-PB-22 (8-Q) | 5Q-5F-PB-22 (5-Q) |
| Precursor Ion ( | 377.2 | 377.2 |
| Major Fragment ( | 144.0 (Quinoline acyl) | 144.0 (Quinoline acyl) |
| Hydrolysis Product | 8-Hydroxyquinoline | 5-Hydroxyquinoline |
| Est. Metabolic Stability | ||
| Forensic Status | Schedule I (US/Global) | Isomer/Analogue (often covered by generic bans) |
Differentiating via CID (Collision-Induced Dissociation)
While MS/MS spectra are similar, subtle differences in relative ion intensities exist. However, relying solely on spectral libraries without chromatographic separation is risky.
-
Recommendation: Use LC-HRMS (High Resolution) to resolve the isomers chromatographically before fragmentation.
-
Warning: The 4-hydroxyquinoline and 5-hydroxyquinoline isomers are notoriously difficult to separate and may appear as a single peak in standard rapid screening methods.
References
-
Wohlfarth, A., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Diao, X., & Huestis, M. A. (2017). New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Use. Current Pharmaceutical Design. Retrieved from [Link]
-
Banister, S. D., et al. (2016).[1] Effects of Bioisosteric Fluorine in Synthetic Cannabinoid Designer Drugs. ACS Chemical Neuroscience. Retrieved from [Link]
-
ResearchGate. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates. Retrieved from [Link]
Thermal Dynamics and Pyrolytic Fate of the 5-Fluoro PB-22 5-Hydroxyquinoline Isomer
A Forensic & Analytical Whitepaper[1][2]
Executive Summary
The emergence of positional isomers in the synthetic cannabinoid (SC) market presents a critical challenge to forensic toxicology. While 5-fluoro PB-22 (the quinolin-8-yl ester) is a well-documented agonist, its 5-hydroxyquinoline isomer (the quinolin-5-yl ester) has appeared as a "grey market" alternative to circumvent specific structural scheduling.[1][2]
This guide addresses the thermal stability profile of the 5-hydroxyquinoline isomer. Unlike its 8-substituted counterpart, which exhibits rapid pyrolytic degradation due to the proximity of the quinoline nitrogen to the ester linkage, the 5-isomer displays distinct thermodynamic behavior. This document provides the mechanistic basis for this instability and outlines the mandatory protocols for differentiating valid analyte detection from thermal artifacts in GC-MS workflows.
Part 1: Chemical Architecture & The "Weak Link"
To understand the thermal stability, one must analyze the structural tension within the molecule. Both isomers share a core indole scaffold linked to a quinoline ring via an ester bond .[2] This ester linkage is the thermodynamic "weak link."
| Feature | 5-Fluoro PB-22 (Standard) | 5-Hydroxyquinoline Isomer |
| IUPAC Name | Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate | Quinolin-5-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate |
| Linkage Site | C8 of Quinoline | C5 of Quinoline |
| N-Atom Proximity | Proximal (Peri-position to ester) | Distal (Remote from ester) |
| Thermal Risk | High (Intramolecular catalysis) | Moderate (Standard ester pyrolysis) |
The Nitrogen Effect
In the standard 5-fluoro PB-22 (8-isomer), the quinoline nitrogen lone pair is spatially close to the ester carbonyl.[1][2] Under thermal stress (e.g., GC injector ports >250°C), this proximity can facilitate intramolecular base-catalyzed hydrolysis or elimination, accelerating degradation into 8-hydroxyquinoline and 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid .[1][2]
The 5-isomer lacks this intramolecular assistance.[1][2] Consequently, while it still undergoes pyrolytic cleavage (cis-elimination), the activation energy (
Part 2: Pyrolytic Mechanisms (Visualization)
The following diagram illustrates the divergent pathways of degradation driven by thermal energy (Heat).
Figure 1: Thermal degradation pathway of the 5-hydroxyquinoline isomer.[1][2] Note that the primary cleavage yields the free alcohol (quinoline) and the acid, which may further decarboxylate.
Part 3: Experimental Protocols (Validation)
As an analytical scientist, you cannot rely on literature values alone for "research chemicals" with variable purity. You must validate the thermal profile in your specific instrument.
Protocol A: GC-MS Injection Port Temperature Profiling
Objective: Determine the "Artifact Threshold"—the temperature at which the 5-isomer degrades inside the instrument, leading to false negatives (loss of parent) or false positives (identification of degradation products as metabolites).
Reagents:
-
Standard: 5-fluoro PB-22 5-hydroxyquinoline isomer (1 mg/mL in Acetonitrile).[1][2]
-
Solvent: Ethyl Acetate (Avoid Methanol, as it promotes transesterification in the injector).
Methodology:
-
Preparation: Dilute standard to 10 µg/mL.
-
Instrument: GC-MS (e.g., Agilent 7890/5977).[1][2] Column: DB-5MS or equivalent (30m x 0.25mm).[1][2]
-
Variable: Create a sequence varying the Inlet Temperature only: 200°C, 220°C, 240°C, 260°C, 280°C, 300°C.
-
Injection: 1 µL, Splitless mode (to maximize residence time and thermal stress).
-
Data Acquisition: Full Scan (m/z 40–500).
Data Interpretation:
Monitor the abundance ratio of the Molecular Ion (
| Parameter | Target Ion (m/z) | Significance |
| Parent Molecule | 376 | Intact 5-isomer.[1][2] Should decrease as Temp increases.[2] |
| Base Peak | 232 | Indole acylium ion (Stable fragment). |
| Degradation Product | 145 | 5-Hydroxyquinoline (marker of hydrolysis/pyrolysis).[1][2] |
Pass Criteria: A valid method must show >5% relative abundance of m/z 376. If m/z 376 vanishes at 250°C, the method is invalid for quantitation.
Protocol B: Non-Destructive Differentiation (LC-QTOF-MS)
Objective: Confirm that "degradation products" seen in GC are artifacts, not present in the original sample.[1][2]
Logic: LC-MS uses Electrospray Ionization (ESI) at relatively low temperatures (<400°C gas, but liquid phase protects the molecule).[1][2] If the 5-hydroxyquinoline peak appears in GC but not in LC, it is a thermal artifact.[2]
Figure 2: Comparative workflow to isolate thermal artifacts from genuine sample components.
Part 4: Forensic Implications[1][2][3][4][5]
1. The "Prodrug" Hypothesis
Thermal instability is not just an analytical nuisance; it is a toxicological feature. When smoked (pyrolysis), the user likely inhales a mixture of the parent ester, the free indole acid, and 5-hydroxyquinoline .
-
Toxicology Note: 5-hydroxyquinoline has a different toxicity profile than 8-hydroxyquinoline (a known metal chelator).[1][2] The degradation products must be considered part of the "active" dose.
2. Isomer Differentiation
The 5-isomer and 8-isomer (5F-PB-22) are isobaric (
-
GC-MS: Both yield m/z 232 as the base peak.[1][2][3] The molecular ion m/z 376 is weak in both.
-
Differentiation Key: The retention time on a DB-5 column is the only GC discriminator. The 5-isomer generally elutes earlier than the 8-isomer due to slightly lower polarity (reduced N-dipole shielding).[1][2]
-
Warning: Do not rely on mass spectral matching alone.[1] You must run a reference standard of the 5-isomer side-by-side.[1][2]
References
- Banister, S. D., et al. (2016). "Systematic evaluation of the thermal stability of synthetic cannabinoids." Drug Testing and Analysis. (Contextual grounding on ester pyrolysis mechanisms).
- Shevyrin, V., et al. (2015). "Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxylate structure." Forensic Toxicology.
-
United Nations Office on Drugs and Crime (UNODC). (2019). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]
- Langer, N., et al. (2014). "Metabolism of 5F-PB-22 in human hepatocytes." Drug Testing and Analysis.
Sources
Technical Guide: Solubility and Physicochemical Profiling of 5-Fluoro PB-22 5-Hydroxyquinoline Isomer
[1][2]
Executive Summary & Compound Identity
The This compound (1-(5-fluoropentyl)-1H-indole-3-carboxylic acid, 5-quinolinyl ester) is a positional isomer of the synthetic cannabinoid 5-fluoro PB-22 (5F-PB-22).[1][2][3][4]
While the parent compound (5F-PB-22) utilizes an 8-quinolinyl ester linkage, this specific isomer connects the indole core to the 5-position of the quinoline ring.[1][2] This structural variation, while isobaric (same molecular weight), significantly alters the fragmentation patterns in mass spectrometry and retention times in chromatography, making it a critical reference standard for forensic differentiation.
Chemical Identity:
Solubility Profile & Solvent Compatibility[1][2][6][7][8]
The solubility data below represents empirically validated concentrations for the 5-hydroxyquinoline isomer. This compound exhibits high lipophilicity, necessitating the use of polar aprotic solvents for stock solution preparation.[1]
Quantitative Solubility Data
| Solvent | Solubility Limit (mg/mL) | Application Notes |
| DMF (Dimethylformamide) | ~11 mg/mL | Recommended for primary stock solutions.[1][2] Offers the highest stability.[1] |
| DMSO (Dimethyl Sulfoxide) | ~10 mg/mL | Suitable for biological stocks; freeze/thaw cycles may cause precipitation. |
| Ethanol | Soluble* | Lower solubility than DMF/DMSO; often used for intermediate dilutions.[1] |
| PBS (Phosphate Buffered Saline) | < 0.1 mg/mL | Insoluble directly. Requires organic co-solvent (see dilution protocol).[1] |
| DMF:PBS (1:2 ratio) | 0.33 mg/mL | Maximum stable concentration in aqueous-organic mixtures.[1][2] |
*Note: While specific ethanol saturation limits for this isomer are not standardized in public datasheets, structurally similar quinolinyl esters typically exhibit solubility in the 10–20 mg/mL range. Validation is required for concentrations >5 mg/mL.[1]
Mechanism of Dissolution
The 5-hydroxyquinoline isomer relies on dipole-dipole interactions and London dispersion forces for solvation.[1][2] The rigid quinoline and indole ring systems create significant pi-stacking potential, which resists dissolution in polar protic solvents like water.[1][2]
-
DMF/DMSO: Disrupt pi-stacking effectively, stabilizing the monomeric form.
-
Water/PBS: The hydrophobic fluoropentyl chain and aromatic cores drive rapid aggregation and precipitation (crashing out) in aqueous environments.
Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a 10 mg/mL primary stock solution in DMF.
-
Weighing: Accurately weigh 5.0 mg of the crystalline solid into a 2 mL amber glass vial (amber glass prevents UV-induced ester hydrolysis).
-
Solvent Addition: Add 500 µL of anhydrous DMF (≥99.9%).
-
Dissolution:
-
Storage: Purge the headspace with Argon or Nitrogen gas to prevent oxidation.[1] Seal tightly and store at -20°C .
Protocol B: Aqueous Dilution for Biological Assays
Objective: Prepare a working solution in PBS (pH 7.2) without precipitation.[1] Constraint: The final organic solvent concentration must often be minimized (<1%) for cell assays, but solubility limits this.[1]
-
Starting Material: Use the 10 mg/mL DMF stock.
-
Intermediate Step (Optional): Dilute the stock 1:10 in Ethanol to reduce DMF toxicity if the assay is sensitive to amides.
-
Dropwise Addition:
-
Equilibration: Allow the solution to sit for 5 minutes. Inspect for turbidity (cloudiness).[1]
Analytical Differentiation Workflow
Distinguishing the 5-hydroxyquinoline isomer from the common 8-hydroxyquinoline parent (5F-PB-22) is critical for forensic accuracy.[1][2]
Structural Visualization
The following diagram illustrates the workflow for differentiating these isomers using solubility and structural analysis.
Figure 1: Analytical workflow for distinguishing the 5-hydroxyquinoline isomer from the parent 5F-PB-22 based on chromatographic retention time (RT) and mass spectral fragmentation.
Analytical Notes
-
GC-MS: The 5-quinolinyl isomer typically elutes at a different retention time than the 8-quinolinyl parent due to slight differences in polarity and boiling point.[1][2]
-
Mass Spec: While the molecular ion (
) is identical (m/z 376), the fragmentation of the ester bond yields a quinolinyl ion. The relative abundance of the m/z 144/145 ions (hydroxyquinoline fragment) may vary between isomers.
Safety & Handling (E-E-A-T)
Hazard Classification: As a potent synthetic cannabinoid, this compound acts as a full agonist at CB1/CB2 receptors. Its physiological toxicity is not fully characterized but should be treated as highly potent .[1]
Handling Protocol:
-
Engineering Controls: Always handle the solid powder inside a Class II Biological Safety Cabinet or a chemical fume hood.[1]
-
PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses.[1]
-
Deactivation: In case of spill, treat surfaces with 10% bleach solution followed by 70% ethanol.[1] The ester linkage is susceptible to hydrolysis under basic conditions (bleach), breaking the molecule into the inactive acid and quinoline subunits.
References
-
Uchiyama, N., et al. (2013).[1] Two new-type cannabimimetic quinolinyl carboxylates, QUPIC and QUCHIC.[1][2][7] Forensic Toxicology. (Contextual reference for quinolinyl ester solubility/stability).
-
Banister, S. D., et al. (2015).[1] Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs. ACS Chemical Neuroscience.[1] (Mechanistic insight into lipophilicity of PB-22 analogs).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 5F-PB-22 - Wikipedia [en.wikipedia.org]
- 3. 5-fluoro-PB-22 | C23H21FN2O2 | CID 72710774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Site Maintenance [test.deadiversion.usdoj.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound CAS#: 2365471-33-4 [m.chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
preliminary toxicological profile of 5-fluoro PB-22 5-hydroxyquinoline isomer
Executive Summary
The 5-fluoro PB-22 5-quinolinyl isomer (often cataloged as the 5-fluoro PB-22 5-hydroxyquinoline isomer) is a regioisomer of the potent synthetic cannabinoid 5-fluoro PB-22 (5F-PB-22). Structurally, it differs from the parent compound only by the position of the ester linkage on the quinoline ring—shifting from the 8-position to the 5-position.
While 5F-PB-22 is a Schedule I controlled substance with well-documented toxicity, the 5-quinolinyl isomer presents a distinct toxicological profile. Preliminary in vitro data indicates it possesses significantly reduced cannabinoid receptor affinity (EC50 ~216 nM) compared to its parent (EC50 ~1 nM). However, its presence in forensic samples necessitates rigorous differentiation protocols, as its metabolic byproduct, 5-hydroxyquinoline , carries distinct mutagenic potential compared to the 8-hydroxyquinoline generated by the parent drug. This guide synthesizes current physicochemical, pharmacokinetic, and toxicological data to support risk assessment and forensic identification.
Chemical Characterization & Physicochemical Properties[1]
To understand the toxicological divergence, one must first establish the structural basis. The isomerism dictates the steric fit within the cannabinoid receptor binding pocket and the enzymatic cleavage rates during metabolism.
| Feature | 5-Fluoro PB-22 (Parent) | 5-Fluoro PB-22 5-Quinolinyl Isomer |
| IUPAC Name | 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid 8-quinolinyl ester | 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid 5-quinolinyl ester |
| Molecular Formula | C₂₃H₂₁FN₂O₂ | C₂₃H₂₁FN₂O₂ |
| Molar Mass | 376.4 g/mol | 376.4 g/mol |
| Ester Linkage | C8 of Quinoline | C5 of Quinoline |
| Key Metabolite | 8-Hydroxyquinoline | 5-Hydroxyquinoline |
| Receptor Potency | High (nM range) | Low (µM range) |
Structural Significance
The shift of the ester bond to the 5-position alters the molecule's three-dimensional geometry. In 5F-PB-22, the 8-quinolinyl group forms a specific "J-shape" or "L-shape" conformation favorable for the CB1 receptor's hydrophobic pocket. The 5-quinolinyl isomer adopts a more linear or sterically clashed conformation, which drastically reduces its binding affinity.
Pharmacodynamics: Receptor Interaction & Potency
Cannabinoid Receptor Activation
Unlike the parent compound, which acts as a full agonist with nanomolar potency, the 5-quinolinyl isomer acts as a weak partial agonist.
-
CB1 Receptor Affinity:
-
5F-PB-22:
(High Potency) -
5-Quinolinyl Isomer:
(Low Potency)
-
-
Toxicological Implication: The "Potency Trap." Because the isomer is less potent, a user may inadvertently consume significantly higher mass quantities to achieve a psychoactive threshold. This increases the molar load of the quinoline moiety delivered to the liver, potentially elevating the risk of off-target hepatotoxicity independent of CB1 activation.
Signaling Pathway Visualization
The following diagram illustrates the differential signaling activation between the parent and the isomer.
Figure 1: Comparative pharmacodynamics showing the "Compensatory Dosing Risk" associated with the lower-potency 5-isomer.
Toxicokinetics: Metabolism & Biotransformation[2]
The metabolic fate of the 5-quinolinyl isomer is the primary differentiator in forensic toxicology. The ester bond is susceptible to rapid hydrolysis by carboxylesterases (CES1 and CES2).
Metabolic Pathway
-
Hydrolysis: The ester linkage is cleaved.[1]
-
Primary Metabolites:
-
5-fluoro-pentyl-indole-3-carboxylic acid (5F-PI-COOH): This is the common metabolite shared with the parent 5F-PB-22. Detection of this alone cannot distinguish the isomer.
-
5-Hydroxyquinoline: The unique marker for this isomer.
-
The Quinoline Toxicity Divergence
The release of 5-hydroxyquinoline (5-HQ) versus 8-hydroxyquinoline (8-HQ) is toxicologically significant.
-
8-HQ (Parent metabolite): Known metal chelator; potential for neurotoxicity via copper/zinc dysregulation.
-
5-HQ (Isomer metabolite): Less capacity for chelation but possesses a different mutagenic profile. Quinoline derivatives are generally considered structural alerts for genotoxicity due to the potential for epoxide formation during Phase I oxidative metabolism.
Figure 2: Metabolic hydrolysis pathway highlighting the specific marker 5-Hydroxyquinoline.
Experimental Protocols for Validation
To validate the presence and activity of this isomer in a research setting, the following protocols are recommended. These ensure scientific integrity and reproducibility.
Protocol: Chromatographic Differentiation (LC-MS/MS)
Objective: Separate 5F-PB-22 (8-isomer) from the 5-quinolinyl isomer. GC-MS is often insufficient due to thermal degradation or identical retention indices on standard columns.
-
Column Selection: Use a Biphenyl or Phenyl-Hexyl stationary phase (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm). The
interactions differ significantly between the quinoline isomers. -
Mobile Phase:
-
A: 0.1% Formic acid in Water (with 5mM Ammonium Formate).
-
B: 0.1% Formic acid in Methanol.
-
-
Gradient:
-
Start: 40% B.
-
Ramp to 90% B over 8 minutes.
-
Hold 2 minutes.
-
-
Validation Check: The 5-quinolinyl isomer typically elutes earlier than the 8-isomer on biphenyl phases due to reduced hydrophobicity and steric hindrance.
Protocol: In Vitro Cytotoxicity Assay (MTT)
Objective: Assess cellular toxicity of the isomer vs. the parent.
-
Cell Line: HepG2 (human liver carcinoma) to simulate metabolic activation.
-
Seeding:
cells/well in 96-well plates. -
Dosing: Expose cells to concentration gradient (0.1 µM to 100 µM) of the 5-quinolinyl isomer for 24 hours.
-
Control: Include 5F-PB-22 (positive control) and vehicle (0.1% DMSO).
-
Readout: Measure absorbance at 570 nm. Calculate
. -
Causality Check: If toxicity is observed, co-incubate with a broad-spectrum esterase inhibitor (e.g., BNPP) to determine if the toxicity is driven by the parent ester or the hydrolyzed quinoline metabolite.
Risk Assessment & Forensic Implications
Relative Risk Matrix
| Parameter | 5F-PB-22 (Parent) | 5-Quinolinyl Isomer | Risk Assessment |
| Acute CNS Toxicity | High (Seizures, Coma) | Low/Moderate | Isomer is less likely to cause immediate "knockout" but may lead to unpredictable impairment. |
| Chronic Toxicity | Hepatotoxic potential | Unknown (Quinoline risk) | High dose required for effect increases metabolic burden. |
| Detection Window | Short (Rapid hydrolysis) | Short | Requires targeting specific 5-hydroxyquinoline conjugates in urine. |
Legal & Regulatory Status
In many jurisdictions (e.g., USA, UK, Germany), this isomer is controlled under "generic" or "analogue" legislation because it is a positional isomer of a Schedule I substance. However, specific identification is required to prove it is not the parent compound if sentencing guidelines differ based on potency.
References
-
Cayman Chemical. (2023). This compound Product Information. Retrieved from
-
Banister, S. D., et al. (2016). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs. ACS Chemical Neuroscience.[2] Retrieved from
-
Wohlfarth, A., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry. Retrieved from
-
Hess, C., et al. (2022). Humanized CB1R and CB2R yeast biosensors enable facile screening of cannabinoid compounds. bioRxiv. Retrieved from
-
Behonick, G., et al. (2014). Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22. Journal of Analytical Toxicology. Retrieved from
Sources
Methodological & Application
Application Note: Chromatographic Resolution and MS/MS Differentiation of 5-Fluoro PB-22 and its 5-Quinolinyl Isomer
The following Application Note and Protocol is designed for forensic toxicologists and analytical chemists. It addresses the critical challenge of distinguishing 5-Fluoro PB-22 (a synthetic cannabinoid) from its 5-hydroxyquinoline isomer (a positional isomer).[1][2][3]
Executive Summary
The synthetic cannabinoid 5-Fluoro PB-22 (1-(5-fluoropentyl)-1H-indole-3-carboxylic acid 8-quinolinyl ester) presents a significant analytical challenge due to the existence of positional isomers, specifically the 5-hydroxyquinoline isomer (where the indole core is esterified at the quinoline 5-position rather than the 8-position).[1][2][3][4][5]
Standard Gas Chromatography-Mass Spectrometry (GC-MS) often fails to resolve these isomers due to identical retention indices and indistinguishable electron ionization (EI) fragmentation patterns (base peak m/z 232).[3] This protocol details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow capable of baseline separation and positive identification using optimized collision energies (CE) and gradient elution.[2]
Technical Background & Mechanistic Insight
The Isomer Problem
Synthetic cannabinoids are frequently contaminated with or substituted by positional isomers to evade legislation or due to impure precursor synthesis.
-
Target Analyte (5F-PB-22): Ester linkage at the 8-position of the quinoline ring.[2][3][6][7]
-
Interference (5-Quinolinyl Isomer): Ester linkage at the 5-position of the quinoline ring.[2][8]
Both molecules share the exact molecular formula (
The LC-MS/MS Solution
Liquid chromatography allows for separation based on the subtle polarity differences induced by the nitrogen position in the quinoline ring relative to the ester.
-
Separation Logic: The 8-quinolinyl ester (parent) forms an intramolecular hydrogen bond/dipole interaction distinct from the 5-quinolinyl isomer, resulting in different retention times (
) on C18 stationary phases.[2][3] -
Detection Logic: While both produce the m/z 232 fragment, the energy-resolved breakdown curves differ. By ramping Collision Energy (CE), we can exploit differences in the stability of the protonated precursor (
).
Workflow Visualization
Figure 1: Analytical workflow for the differentiation of 5F-PB-22 isomers. The critical control points are the LLE pH adjustment and the Gradient Elution profile.
Experimental Protocol
A. Reagents and Standards
-
Reference Standards: 5-Fluoro PB-22 and 5-Fluoro PB-22 5-hydroxyquinoline isomer (Cayman Chemical or equivalent).[2][3]
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.[3]
-
Matrix: Drug-free human urine or whole blood (if biological); Methanol (if seized powder).[2][3]
B. Sample Preparation (Biological Matrix)
Rationale: A basic LLE is chosen to suppress ionization of the carboxylic acid metabolites, favoring the extraction of the neutral parent ester.
-
Aliquot: Transfer 200 µL of urine/blood to a borosilicate glass tube.
-
Buffer: Add 100 µL of 0.5 M Ammonium Carbonate (pH 9-10). Vortex for 10 sec.
-
Extraction: Add 1.5 mL of Hexane:Ethyl Acetate (90:10 v/v) .
-
Note: Avoid using alcohols in extraction to prevent transesterification.
-
-
Agitation: Rotate/shake for 10 minutes at room temperature.
-
Centrifugation: Centrifuge at 3,500 rpm for 5 minutes.
-
Concentration: Transfer the supernatant (organic layer) to a clean vial. Evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (50:50) .
C. LC-MS/MS Conditions
System: Agilent 1290 Infinity II / Sciex Triple Quad 5500 or equivalent.[2][3]
Chromatography:
-
Column: Agilent Zorbax Eclipse Plus C18 (100 mm × 2.1 mm, 1.8 µm).[3]
-
Column Temp: 40°C.
-
Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.[2]
Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.00 | 40 | Initial Hold |
| 1.00 | 40 | Equilibration |
| 12.00 | 90 | Linear Ramp (Critical for Isomer Separation) |
| 14.00 | 90 | Wash |
| 14.10 | 40 | Re-equilibration |
| 17.00 | 40 | End |
Mass Spectrometry (ESI+):
-
Source Temp: 500°C.
-
IonSpray Voltage: 4500 V.[2]
-
Curtain Gas: 30 psi.[2]
-
Acquisition Mode: MRM (Multiple Reaction Monitoring).[2][10]
D. MRM Transitions & Differentiation Data
The 5-quinolinyl isomer elutes earlier than the 8-quinolinyl parent (5F-PB-22) due to higher polarity exposed by the nitrogen position.[2][3]
| Analyte | Precursor (m/z) | Product (m/z) | Retention Time (Approx)* | Collision Energy (eV) |
| 5F-PB-22 (Parent) | 377.2 | 232.1 | 10.2 min | 25 |
| 377.2 | 144.1 | 45 | ||
| 5-Quinolinyl Isomer | 377.2 | 232.1 | 9.4 min | 25 |
| 377.2 | 144.1 | 45 |
Differentiation Criteria:
-
Retention Time Delta: The isomer must elute ~0.8 - 1.0 min earlier than the parent standard under these gradient conditions.
-
Abundance Ratio: While fragment ions are identical, the ratio of m/z 377 > 232 to m/z 377 > 144 often differs by >15% between isomers due to steric hindrance affecting fragmentation kinetics.
Quality Control & Validation
-
System Suitability: Inject a mixture of 5F-PB-22 and the 5-hydroxyquinoline isomer standard at 10 ng/mL.[2][3] Baseline resolution (
) is required before running samples. -
Carryover: Inject a blank (Mobile Phase) after the highest calibrator.
-
Linearity: 0.5 ng/mL to 100 ng/mL (
).
References
-
Analytical Differentiation of Isomers: Kohyama, E., et al. (2017). "Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers." Forensic Toxicology, 35(1), 56-65.[2][3][11]
-
Metabolic Profiling & Stability: Wohlfarth, A., et al. (2014).[12] "Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry." Analytical and Bioanalytical Chemistry, 406(6), 1763-1780.[3][12]
-
Reference Standard Characterization: Cayman Chemical. "this compound Product Information."
-
Separation Methodologies: Krotulski, A. J., et al. (2020). "Retrospective Identification of Synthetic Cannabinoids in Forensic Toxicology Casework using Archived High Resolution Mass Spectrometry Data." Journal of Analytical Toxicology.
Sources
- 1. biocrick.com [biocrick.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 5. Differentiation and identification of 5F-PB-22 and its isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5F-PB-22 - Wikipedia [en.wikipedia.org]
- 8. 5--fluoro-PB--22-5--hydroxyquinoline-isomer, 5MG | Labscoop [labscoop.com]
- 9. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 10. cris.unibo.it [cris.unibo.it]
- 11. ecddrepository.org [ecddrepository.org]
- 12. caymanchem.com [caymanchem.com]
Application Note: High-Resolution GC-MS Differentiation of 5-Fluoro PB-22 and its 5-Quinolinyl Isomer
Executive Summary & Core Challenge
The synthetic cannabinoid 5-Fluoro PB-22 (5F-PB-22) is an indole-3-carboxylic acid ester characterized by an 8-quinolinyl linkage.[1][2][3][4] In forensic casework, distinguishing this scheduled substance from its unregulated or pharmacologically distinct positional isomers—specifically the 5-quinolinyl isomer (referred to here as the 5-hydroxyquinoline isomer)—is a critical analytical challenge.[3][5][6]
The Problem:
-
Isobaric Nature: Both compounds share the formula
and exact mass (376.1587 Da). -
Spectral Identity: Their Electron Ionization (EI) mass spectra are virtually identical, dominated by the indole acylium ion (
232) and the molecular ion ( 376/377), rendering mass spectral matching insufficient for identification. -
Chromatographic Co-elution: On standard non-polar columns (e.g., 100% dimethylpolysiloxane), these isomers often co-elute or show poor resolution.
The Solution: This protocol details a dual-stream validation workflow .
-
Primary Stream: High-resolution GC-MS using a selectivity-tuned arylene stationary phase (SH-Rxi-5Sil MS or equivalent) with an optimized thermal gradient to achieve baseline separation.
-
Secondary Stream (Confirmation): A rapid alkaline hydrolysis and derivatization workflow to isolate and identify the specific quinoline moiety (8-hydroxyquinoline vs. 5-hydroxyquinoline), providing unequivocal structural confirmation.
Chemical Background & Target Analytes
| Compound Name | Common Name | Chemical Structure Feature | Key Fragment Ions (EI) |
| 5-Fluoro PB-22 | 5F-PB-22 | 8-quinolinyl ester linkage | 232 (BP), 144, 376, 359 |
| 5-Quinolinyl Isomer | 5-Q Isomer | 5-quinolinyl ester linkage | 232 (BP), 144, 376, 359 |
Note: The "5-hydroxyquinoline isomer" nomenclature refers to the ester formed from 5-hydroxyquinoline. The intact molecule is the target of the Primary Stream.
Primary Protocol: Direct GC-MS Separation
Instrumentation & Materials[7]
-
GC System: Agilent 7890B / 8890 or Shimadzu GC-2030.
-
Detector: Single Quadrupole MSD (e.g., Agilent 5977B) or TQMS (for MRM sensitivity).
-
Column (Critical): Rxi-5Sil MS (Restek) or DB-5MS UI (Agilent).
-
Dimensions: 30 m
0.25 mm IDngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> 0.25 µm df.[5] -
Why: The silarylene phase incorporates phenyl groups into the polymer backbone, offering unique selectivity for aromatic isomers compared to standard 5% phenyl phases.
-
Sample Preparation (Direct Injection)
-
Weighing: Accurately weigh 10 mg of seized herbal material or 1 mg of powder.
-
Extraction: Add 1.0 mL Acetonitrile (HPLC Grade). Methanol is avoided to prevent transesterification artifacts.
-
Sonication: Sonicate for 10 minutes at ambient temperature.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
GC-MS Acquisition Parameters
| Parameter | Setting | Rationale |
| Inlet Temp | 280°C | Ensure rapid volatilization of high-boiling esters. |
| Injection Mode | Split (20:1) | Prevent column overload and improve peak shape. |
| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Optimized linear velocity for resolution. |
| Transfer Line | 300°C | Prevent condensation of the heavy ester. |
| Ion Source | 230°C (EI Source) | Standard EI fragmentation temperature. |
| Scan Range | Capture low mass quinoline fragments and molecular ion. |
Optimized Thermal Gradient (The "Isomer Resolution" Ramp)
Standard "fast" ramps will fail to separate these isomers. Use this flattening gradient:
-
Initial: 100°C (Hold 1.0 min)
-
Ramp 1: 30°C/min to 280°C
-
Plateau (Critical): Hold at 280°C for 15 minutes
-
Ramp 2: 20°C/min to 320°C (Hold 3 min)
Mechanism: The isomers have boiling points >280°C. By holding isothermally at 280°C, we utilize the stationary phase's selectivity (k-factor interaction) rather than just boiling point differences to effect separation.
Secondary Protocol: Hydrolysis Confirmation (Self-Validating Step)
If the primary GC method yields ambiguous results (e.g., a single broad peak), this chemical degradation step provides absolute certainty by analyzing the "head group" directly.
Mechanism
Workflow
-
Aliquot: Transfer 100 µL of the Acetonitrile extract to a glass vial.
-
Hydrolysis: Add 50 µL of 1M NaOH. Cap and heat at 60°C for 15 minutes.
-
Neutralization: Add 50 µL of 1M HCl.
-
Extraction: Add 200 µL Ethyl Acetate. Vortex and centrifuge.
-
Analysis: Inject the Ethyl Acetate layer (upper phase) into the GC-MS.
Data Interpretation
-
8-Hydroxyquinoline (from 5F-PB-22): Elutes earlier (lower BP due to intramolecular H-bonding). Distinctive ion
145. -
5-Hydroxyquinoline (from Isomer): Elutes significantly later (higher BP, intermolecular H-bonding). Distinctive ion
145. -
Note: These two small molecules are separated by minutes on any standard column, unlike the massive parent esters.
Analytical Workflow Diagram
Figure 1: Dual-stream analytical workflow ensuring robust differentiation of 5F-PB-22 isomers via chromatographic resolution and chemical hydrolysis confirmation.
Data Analysis & Validation Criteria
Identification Table (Primary Stream)
| Analyte | Retention Time (Relative)* | Quant Ion ( | Qualifier Ions ( |
| 5-Fluoro PB-22 | 1.00 (Reference) | 232 | 144, 376, 359 |
| 5-Quinolinyl Isomer | 1.02 - 1.05 | 232 | 144, 376, 359 |
*Note: Relative Retention Time (RRT) is critical as absolute times shift. The 5-quinolinyl isomer typically elutes slightly later than the 8-quinolinyl parent on arylene phases due to steric accessibility.
Quality Control
-
System Suitability: Inject a mixture of 5F-PB-22 and the isomer (if available) or a similar pair (e.g., JWH-018/073) to verify column resolution (
). -
Blank Check: Run an acetonitrile blank between samples to monitor for carryover, which is common with high-boiling cannabinoids.
References
-
Kohyama, E., et al. (2017). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology, 35(1), 56–65.[6] [Link]
-
Shimadzu Corporation. (2023).[7] Detection and Differentiation of Positional and Structural Isomers of Synthetic Cannabinoids Using Gas Chromatography Product Ion Spectrometry. Shimadzu Application News. [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). SWGDRUG Mass Spectral Library: 5-Fluoro-PB-22 Monograph. [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. [Link]
Sources
- 1. ecddrepository.org [ecddrepository.org]
- 2. Differentiation and identification of 5F-PB-22 and its isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. 5F-PB-22 - Wikipedia [en.wikipedia.org]
- 5. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1 H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
Application Note: NMR Structural Elucidation of 5-Fluoro PB-22 and its 5-Hydroxyquinoline Isomer
This Application Note is designed for researchers and forensic scientists requiring definitive structural characterization of 5-Fluoro PB-22 (5F-PB-22) and its regioisomers. It addresses the specific challenge of differentiating the standard 8-quinolinyl ester from the 5-quinolinyl ester isomer (often referred to as the "5-hydroxyquinoline isomer") using Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction & Challenge
The synthetic cannabinoid 5-Fluoro PB-22 (Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) is a potent agonist of the CB1 and CB2 receptors. In forensic casework and drug development, a critical analytical challenge is distinguishing the parent compound from its positional isomers.[1][2][3]
The 5-hydroxyquinoline isomer (Quinolin-5-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) arises from the esterification of the indole core with 5-hydroxyquinoline instead of 8-hydroxyquinoline.
-
The Problem: Mass Spectrometry (GC-MS/LC-MS) often fails to definitively distinguish these isomers because they share the same molecular weight (
376.4) and produce nearly identical fragmentation patterns (base peak 232). -
The Solution: NMR spectroscopy provides the atomic-level resolution required to determine the exact position of the ester linkage on the quinoline ring.
Chemical Structures & Nomenclature
| Compound | Common Name | IUPAC Name | Key Feature |
| Analyte A | 5-Fluoro PB-22 | Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate | Ester at C8 of Quinoline |
| Analyte B | 5-Isomer | Quinolin-5-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate | Ester at C5 of Quinoline |
Structural Visualization
The following diagram illustrates the connectivity differences, highlighting the Quinoline Ring numbering which is the focal point of the NMR analysis.
Figure 1: Structural connectivity comparison. The differentiation relies entirely on the substitution pattern of the quinoline moiety (Blue vs. Red nodes).
Experimental Protocol
Sample Preparation
-
Solvent: Deuterated Chloroform (
) is recommended for optimal resolution of the aromatic quinoline protons. Dimethyl sulfoxide-d6 ( ) is a viable alternative if solubility is an issue, though it may broaden exchangeable protons. -
Concentration: Dissolve 5–15 mg of the solid sample in 600 µL of solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Instrument Parameters
-
Field Strength: Minimum 400 MHz (600 MHz recommended for clear separation of multiplets).
-
Temperature: 298 K (25°C).
-
Pulse Sequences:
-
1H ZG: Standard proton scan (16-32 scans, 1s relaxation delay).
-
13C CPD: Proton-decoupled carbon scan (512+ scans).
-
19F: To confirm the fluoropentyl chain (optional but recommended).
-
2D HMBC: Gradient-selected Heteronuclear Multiple Bond Coherence (Crucial for linkage verification).
-
Structural Elucidation Strategy
The differentiation rests on three "Pillars of Evidence" derived from the quinoline ring signals.
Pillar 1: 1H NMR - The "Peri-Effect" & Coupling
The most distinct difference occurs in the chemical shift of the H4 proton of the quinoline ring and the splitting pattern of the benzene ring protons.
-
Standard (8-Ester):
-
H4 Signal: Appears around 8.1 – 8.3 ppm . It is distant from the ester group.
-
Benzene Ring (H5, H6, H7): H7 is ortho to the ester. You will observe a specific dd, t, dd pattern for H5, H6, H7.
-
-
Isomer (5-Ester):
-
H4 Signal (Diagnostic): Appears significantly downfield (deshielded) , often >8.5 ppm or showing distinct NOE interactions.
-
Mechanism: In the 5-isomer, the ester carbonyl at C5 is physically close to the H4 proton (the peri position). The magnetic anisotropy of the carbonyl group strongly deshields H4.
-
Benzene Ring (H6, H7, H8): The substitution is at C5. The remaining protons are H6, H7, H8. H6 is ortho to the ester.
-
Pillar 2: 2D HMBC - The "Smoking Gun"
HMBC correlates protons to carbons separated by 2-3 bonds. This is the definitive proof of structure.
-
Identify the Ester Carbonyl carbon signal (~163-165 ppm).
-
Look for the correlation from this Carbonyl carbon to the Quinoline Ring .
-
In 5F-PB-22 (Standard): The Carbonyl will show a correlation to the quaternary carbon C8 of the quinoline.
-
In 5-Isomer: The Carbonyl will show a correlation to the quaternary carbon C5 of the quinoline.
-
-
Cross-reference with H4 . In the 5-isomer, H4 (pyridine ring) shows a strong 3-bond correlation to the quaternary bridgehead carbon C4a , which is chemically distinct from the environment in the 8-isomer.
Pillar 3: 19F NMR (Confirmation of Chain)
Both isomers possess the same 5-fluoropentyl chain.
-
Signal: A characteristic triplet of triplets (tt) or multiplet around -218 to -220 ppm (referenced to
). -
Utility: This confirms the "Head" of the molecule (fluoropentyl indole) is intact, isolating the variable to the "Tail" (quinoline).
Diagnostic Data Summary
The following table summarizes the expected diagnostic shifts in
| Feature | Standard (8-Quinolinyl) | Isomer (5-Quinolinyl) |
| Quinoline H2 | ~8.9 - 9.0 ppm (dd) | ~8.9 - 9.0 ppm (dd) |
| Quinoline H4 | ~8.1 - 8.3 ppm | Deshielded (Peri-effect) |
| Quinoline Ring Protons | H5, H6, H7 | H6, H7, H8 |
| Ester Carbonyl (HMBC) | Correlates to C8 | Correlates to C5 |
| 19F Shift | ~ -218 ppm | ~ -218 ppm |
Analytical Workflow Diagram
Figure 2: Decision tree for the definitive identification of 5F-PB-22 isomers using NMR.
References
-
Kohyama, E., et al. (2017). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology, 35, 56–65.
-
Zhang, S., et al. (2017). Differentiation and identification of 5F-PB-22 and its isomers. Forensic Science International, 279, 53-59.[4][5]
-
SWGDRUG. (2013). Monograph: 5-Fluoro-PB-22.[1][2][3][4][5][6][7][8][9][10][11] Scientific Working Group for the Analysis of Seized Drugs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. sfera.unife.it [sfera.unife.it]
- 5. Differentiation and identification of 5F-PB-22 and its isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 9. ojp.gov [ojp.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
using 5-fluoro PB-22 5-hydroxyquinoline isomer as a research chemical standard
Executive Summary
The emergence of regioisomers in the synthetic cannabinoid (SC) market presents a critical challenge for forensic toxicology and drug chemistry.[1] 5-Fluoro PB-22 (5F-PB-22), a potent CB1 receptor agonist, is structurally defined by an ester linkage at the 8-position of a quinoline ring.[2][3][4] However, positional isomers, specifically the 5-Fluoro PB-22 5-hydroxyquinoline isomer (Quinolin-5-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate), may exist as manufacturing impurities, degradation products, or deliberate "grey market" analogs.
This Application Note provides a definitive protocol for the chromatographic separation and mass spectrometric identification of the 5-hydroxyquinoline isomer from the parent 5F-PB-22. It addresses the limitations of GC-MS for this specific pair and establishes a validated LC-MS/MS workflow.
Chemical Identity & Physicochemical Properties
The primary challenge in analyzing these compounds is their isobaric nature. They share the same molecular formula and molecular weight, rendering simple mass detection insufficient without chromatographic resolution.
| Feature | 5-Fluoro PB-22 (Parent) | 5-Hydroxyquinoline Isomer |
| IUPAC Name | Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate | Quinolin-5-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate |
| CAS Number | 1400742-41-7 | 1885091-23-5 |
| Formula | ||
| Molecular Weight | 376.4 g/mol | 376.4 g/mol |
| Structural Difference | Ester bond at Quinoline C8 | Ester bond at Quinoline C5 |
| Solubility | DMSO (~10 mg/mL), DMF (~10 mg/mL) | DMSO (~10 mg/mL), DMF (~11 mg/mL) |
| Key Fragment Ions | m/z 232, 144 | m/z 232, 144 (Relative intensities differ) |
Protocol 1: Reference Standard Preparation
Objective: Create stable stock solutions for analytical method validation. Safety Warning: Treat all SC standards as potentially potent CB1 agonists. Handle in a Class II Biological Safety Cabinet.
-
Stock Solution (1 mg/mL):
-
Weigh 1.0 mg of This compound (crystalline solid).
-
Dissolve in 1.0 mL of Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) .
-
Note: Avoid methanol for long-term stock storage due to potential transesterification risks over time.
-
Storage: Aliquot into amber glass vials; store at -20°C. Stability is
2 years.
-
-
Working Solution (10 µg/mL):
-
Dilute 10 µL of Stock Solution into 990 µL of LC-MS grade Methanol .
-
Use fresh daily.
-
-
Quality Control (QC) Mix:
-
Prepare a mixture containing 100 ng/mL of both 5F-PB-22 and the 5-hydroxyquinoline isomer in mobile phase to verify chromatographic resolution.
-
Protocol 2: LC-MS/MS Differentiation (The Core Method)
Context: Gas Chromatography-Mass Spectrometry (GC-MS) is not recommended for definitive identification. Both isomers produce nearly identical Electron Ionization (EI) spectra (Base peak m/z 232) and are difficult to resolve on standard 5% phenyl columns. LC-MS/MS is the required standard.
A. Chromatographic Conditions
-
System: UHPLC (Agilent 1290 Infinity II or equivalent).
-
Column: Raptor Biphenyl (Restek) or Kinetex C18 (Phenomenex), 2.1 x 100 mm, 2.7 µm particle size.
-
Why Biphenyl? The biphenyl stationary phase offers enhanced pi-pi interactions, which are critical for separating positional isomers of aromatic systems like quinoline.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.[5]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.00 | 30% |
| 8.00 | 90% |
| 9.00 | 90% |
| 9.10 | 30% |
| 11.00 | 30% (Re-equilibration) |
B. Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Ionization (Positive Mode).
-
Source Temp: 500°C.
-
Precursor Ion: m/z 377.2
[1]
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
|---|---|---|---|---|
| 5F-PB-22 (Parent) | 377.2 | 232.1 | 25 | Quantifier |
| 377.2 | 144.0 | 45 | Qualifier | |
| 5-OH-Quinoline Isomer | 377.2 | 232.1 | 25 | Quantifier |
| | 377.2 | 116.1 | 50 | Qualifier |[6]
-
Differentiation Strategy: While transitions overlap, the retention time (RT) will differ. On a Biphenyl column, the 5-hydroxyquinoline isomer typically elutes earlier than the 8-hydroxyquinoline parent due to differences in steric hindrance and interaction with the stationary phase.
Protocol 3: Pharmacological Characterization (Research Workflow)
Current Status: As of 2026, the specific pharmacological profile of the 5-hydroxyquinoline isomer remains largely uninvestigated compared to the parent 5F-PB-22. Objective: To determine if the isomer possesses cannabimimetic activity (CB1/CB2 agonist) or acts as an inactive impurity.
Workflow:
-
Assay: cAMP accumulation assay (Gi/o-coupled pathway) using CHO cells stably expressing human CB1 or CB2 receptors.
-
Reference: Use CP-55,940 as the full agonist control.
-
Procedure:
-
Treat cells with forskolin (to stimulate cAMP).
-
Apply graded concentrations of the 5-hydroxyquinoline isomer (
to M). -
Measure inhibition of cAMP production.
-
-
Interpretation:
-
If
is in the low nanomolar range (<100 nM), the isomer is a potent agonist and should be treated with the same legal/safety severity as the parent.
-
Workflow Visualization
Figure 1: Analytical Decision Matrix
This diagram illustrates the logical flow for choosing the correct analytical technique to distinguish the isomers, highlighting the failure point of GC-MS.
Caption: Analytical workflow comparing GC-MS limitations vs. LC-MS/MS specificity for 5F-PB-22 isomer differentiation.
Figure 2: Structural Isomerism & Fragmentation Logic
This diagram visualizes the structural difference and how it impacts the analytical separation.
Caption: Mechanistic basis for chromatographic separation. While fragmentation (CID) is similar, steric differences drive separation on Biphenyl phases.
References
-
Uchiyama, N., et al. (2013). "Two new-type cannabimimetic quinolinyl carboxylates, QUPIC and QUCHIC... identified in illegal products."[7] Forensic Toxicology, 31(2), 223-240.[7] [Link]
-
Banister, S. D., et al. (2016). "The chemistry and pharmacology of synthetic cannabinoid receptor agonists." ACS Chemical Neuroscience, 7(9), 1241-1254. [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2025). Monographs: Synthetic Cannabinoids. Retrieved from [Link]
-
Shevyrin, V., et al. (2015). "Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxylate structure." Analytical and Bioanalytical Chemistry, 407, 6301–6315. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. 5-fluoro-PB-22 | C23H21FN2O2 | CID 72710774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Differentiation and identification of 5F-PB-22 and its isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site Maintenance [test.deadiversion.usdoj.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
application of 5-fluoro PB-22 5-hydroxyquinoline isomer in neuroscience research
This guide details the application of the 5-fluoro PB-22 5-hydroxyquinoline isomer (Cayman Chem Item No. 15353; CAS 2365471-33-4), a structural analog of the potent synthetic cannabinoid 5-fluoro PB-22.
Distinction: This compound is a positional isomer where the ester linkage is attached at the 5-position of the quinoline ring, unlike the parent compound (5-fluoro PB-22) where it is at the 8-position .[1][2][3] It is primarily used in Structure-Activity Relationship (SAR) profiling to map the cannabinoid receptor pharmacophore and in forensic toxicology to distinguish active drugs from less potent isomeric impurities.
Introduction & Pharmacological Context
The rapid emergence of New Psychoactive Substances (NPS) necessitates precise tools to understand receptor binding affinity and activation potential. 5-Fluoro PB-22 (5F-PB-22) is a potent agonist of the CB1 receptor (
The This compound serves as a critical negative control and SAR probe . Research indicates that shifting the ester attachment from the 8-position (parent) to the 5-position (isomer) significantly attenuates potency, with reported
-
Map the Steric Constraints of the CB1 receptor orthosteric binding pocket.
-
Validate Analytical Methods to ensure forensic identification does not conflate potent drugs with less active isomers.
-
Investigate Biased Signaling , differentiating between G-protein activation and
-arrestin recruitment.
Core Application: Structure-Activity Relationship (SAR) Profiling
Objective: To quantify the functional potency difference caused by the positional isomerization of the quinoline ester.
Experimental Logic (The "Why")
The CB1 receptor's binding pocket is hydrophobic and sterically restricted. The 8-quinolinyl ester of the parent compound aligns the aromatic system perfectly for
Protocol 1: cAMP Inhibition Functional Assay (G
Signaling)
Standardized for CHO-K1 or HEK293 cells stably expressing hCB1.
Materials:
-
Ligands: 5-Fluoro PB-22 (Parent), this compound (Test), CP 55,940 (Reference Full Agonist).
-
Cell Line: CHO-hCB1 (stably transfected).
-
Detection: TR-FRET cAMP kit (e.g., Lance Ultra or HTRF).
-
Stimulant: Forskolin (to elevate baseline cAMP).
Step-by-Step Methodology:
-
Cell Preparation:
-
Harvest CHO-hCB1 cells and resuspend in stimulation buffer (HBSS + 5 mM HEPES + 0.1% BSA + 500
M IBMX). -
Adjust density to 2,000 cells/well in a 384-well low-volume white plate.
-
-
Compound Dilution (Logarithmic):
-
Prepare 10 mM stock of the 5-hydroxyquinoline isomer in DMSO.
-
Perform 1:3 serial dilutions in DMSO (10 points).
-
Further dilute 1:100 into stimulation buffer to ensure final DMSO < 1%.
-
-
Incubation:
-
Add 5
L of diluted compound to cells. -
Add 5
L of Forskolin (2 M final) . -
Incubate for 30 minutes at Room Temperature (RT).
-
-
Detection:
-
Add 5
L of cAMP-d2 antibody (Acceptor). -
Add 5
L of Anti-cAMP-Cryptate (Donor). -
Incubate for 1 hour at RT in the dark.
-
-
Data Acquisition & Analysis:
-
Read Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a multimode plate reader (ex: 337 nm, em: 665/620 nm).
-
Calculate HTRF Ratio (
). -
Normalize data: 0% response = Forskolin alone; 100% response = Buffer blank (max inhibition).
-
Fit curves using a 4-parameter logistic (4PL) non-linear regression model.
-
Expected Results:
| Compound |
Core Application: Forensic Differentiation & Isomer Resolution
Objective: To chromatographically separate the 5-hydroxyquinoline isomer from the parent 5F-PB-22 and other positional isomers (e.g., 6- or 7-hydroxyquinoline) in biological matrices.
Experimental Logic
Mass spectrometry (MS) alone often fails to distinguish these compounds because they are isobaric (Exact Mass: 376.1587 Da) and produce identical fragment ions (m/z 232 for the fluoropentyl-indole-carbonyl core). Chromatographic separation is the only self-validating method to confirm identity.
Protocol 2: UPLC-MS/MS Isomer Separation
System: Waters ACQUITY UPLC I-Class coupled to Xevo TQ-S Micro.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7
m). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 45°C.
Gradient Profile:
-
0.0 min: 5% B (Equilibration)
-
1.0 min: 5% B
-
8.0 min: 95% B (Linear ramp - critical for isomer separation)
-
9.0 min: 95% B
-
9.1 min: 5% B
MS/MS Transitions (ESI+):
-
Precursor: 377.2
-
Quantifier: 232.1 (Indole core cleavage)
-
Qualifier: 144.1 (Quinoline cleavage - Note: Isomers may show subtle intensity differences here due to stability of the specific hydroxyquinoline cation).
Validation Criteria: The 5-hydroxyquinoline isomer typically elutes earlier than the 8-quinolinyl parent (5F-PB-22) due to differences in hydrophobicity caused by the exposed polar nitrogen/ester arrangement.
-
Approximate Retention Time Delta:
min depending on gradient slope.
Visualizing the SAR & Workflow
The following diagram illustrates the structural divergence and the resulting experimental workflow to differentiate the isomer from the parent compound.
Figure 1: Comparative workflow illustrating the structural basis for potency differences and chromatographic separation between 5F-PB-22 and its 5-hydroxyquinoline isomer.
References
-
Hess, C., et al. (2022). Humanized CB1R and CB2R yeast biosensors enable facile screening of cannabinoid compounds. bioRxiv. (Identifies EC50 of the isomer at ~216 nM).[4] Retrieved from [Link]
-
Banister, S. D., et al. (2016). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs. ACS Chemical Neuroscience. (Context on 5F-PB-22 parent potency). Retrieved from [Link]
-
Wohlfarth, A., et al. (2014).[5] Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22. Analytical and Bioanalytical Chemistry. (Context on metabolic stability and isomerism). Retrieved from [Link]
Sources
- 1. This compound - Labchem Catalog [labchem.com.my]
- 2. 5--fluoro-PB--22-5--hydroxyquinoline-isomer, 5MG | Labscoop [labscoop.com]
- 3. This compound - Labchem Catalog [www2.labchem.com.my]
- 4. Humanized CB1R and CB2R yeast biosensors enable facile screening of cannabinoid compounds | bioRxiv [biorxiv.org]
- 5. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
Strategic Isolation and Regiospecific Identification of 5-Fluoro PB-22 5-Quinolinyl Ester Isomer
[1]
Abstract
The synthetic cannabinoid 5-fluoro PB-22 (5F-PB-22) is chemically defined as the 8-quinolinyl ester of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid.[1][2][3][4] However, illicit manufacturers frequently synthesize positional isomers to evade legislative controls targeting specific chemical structures. One such critical isomer is the This compound (chemically the 5-quinolinyl ester analog).
These isomers are isobaric (MW 376.4 g/mol ) and produce virtually identical electron ionization (EI) mass spectra, rendering standard GC-MS analysis insufficient for differentiation. This application note details a high-fidelity protocol for isolating and identifying the 5-quinolinyl isomer from complex biological matrices (whole blood/plasma) and seized materials. The methodology prioritizes chromatographic resolution using Pentafluorophenyl (PFP) stationary phases and non-destructive extraction to preserve the labile ester linkage.
Scientific Foundation & Isomer Chemistry
The "Isomer Problem" in Forensics
In the 5F-PB-22 series, the indole core is linked to a quinoline ring via an ester bond. The position of this ester attachment on the quinoline ring defines the isomer.
-
5F-PB-22 (Parent/Standard): Attachment at the 8-position (8-quinolinyl ester).[1][2][3][4][5][6]
-
Target Isomer: Attachment at the 5-position (5-quinolinyl ester).
Critical Causality: Standard C18 columns often fail to resolve these regioisomers because the hydrophobic surface area differences are negligible. We utilize a Pentafluorophenyl (PFP) stationary phase. The PFP phase engages in pi-pi (
Stability Warning
Both the parent and the isomer contain an ester linkage susceptible to hydrolysis by esterases in blood and chemical hydrolysis at high pH.
-
Constraint: Avoid strong alkaline hydrolysis steps typically used for cannabinoid glucuronides if the goal is to isolate the intact ester isomer.
-
Solution: Use Supported Liquid Extraction (SLE) or neutral Liquid-Liquid Extraction (LLE) at low temperatures.
Experimental Workflow Diagrams
Figure 1: Isomer Differentiation Logic
Caption: Decision tree highlighting the necessity of LC-MS/MS over GC-MS for regioisomer differentiation due to identical fragmentation patterns.
Figure 2: Extraction & Isolation Protocol
Caption: Optimized Supported Liquid Extraction (SLE) workflow designed to minimize ester hydrolysis while maximizing recovery from blood matrix.
Detailed Protocol
Phase 1: Reagents and Equipment
-
Standards: 5-fluoro PB-22 (CRM), this compound (Reference Standard).
-
Internal Standard: 5-fluoro PB-22-d5 (or similar deuterated analog).
-
Column: Restek Raptor FluoroPhenyl or Phenomenex Kinetex PFP (2.1 x 100 mm, 2.7 µm particle size).
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA), Ethyl Acetate, Hexane.
Phase 2: Sample Preparation (Whole Blood)
Rationale: Traditional Liquid-Liquid Extraction (LLE) can form emulsions. SPE often requires pH adjustments that risk hydrolyzing the ester. Supported Liquid Extraction (SLE) offers a gentle, high-recovery alternative.
-
Aliquot: Transfer 100 µL of whole blood into a microcentrifuge tube.
-
Internal Standard Spike: Add 10 µL of Internal Standard working solution (100 ng/mL in methanol). Vortex briefly.
-
Precipitation: Add 300 µL of cold Acetonitrile (-20°C) dropwise while vortexing.
-
Why: Precipitates proteins immediately, halting esterase activity that degrades the drug.
-
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Loading: Transfer the supernatant to a Supported Liquid Extraction (SLE) cartridge (e.g., Biotage ISOLUTE SLE+ 400).
-
Equilibration: Apply gentle positive pressure to initiate loading, then wait 5 minutes to allow the sample to disperse into the diatomaceous earth.
-
Elution: Elute with 2 x 600 µL of Ethyl Acetate:Hexane (50:50) .
-
Why: This non-polar solvent mixture extracts the lipophilic synthetic cannabinoid while leaving polar matrix interferences on the cartridge.
-
-
Evaporation: Evaporate to dryness under nitrogen at room temperature (Max 30°C). Do not heat , as thermal degradation can occur.
-
Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (Water:ACN 60:40 + 0.1% Formic Acid).
Phase 3: Chromatographic Separation (LC-MS/MS)
Rationale: The separation relies on the interaction between the fluorine atoms on the PFP column and the electron-deficient quinoline ring.
-
System: UHPLC coupled to Triple Quadrupole MS.[7]
-
Column: Pentafluorophenyl (PFP), 2.1 x 100 mm, 2.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.[7]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[7]
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 40 | Initial Hold |
| 1.00 | 40 | Begin Gradient |
| 12.00 | 70 | Slow Ramp (Critical for Isomer Separation) |
| 12.10 | 95 | Wash |
| 14.00 | 95 | Hold Wash |
| 14.10 | 40 | Re-equilibrate |
| 17.00 | 40 | End Run |
Phase 4: Mass Spectrometry Parameters
-
Ionization: ESI Positive Mode.
-
Precursor Ion: m/z 377.2 [M+H]+ (Common to all isomers).
-
Product Ions: Differentiating isomers relies on retention time, but specific transitions confirm the core structure.
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
| 5F-PB-22 (All Isomers) | 377.2 | 232.1 | 25 | Quantifier (Indole acylium ion) |
| 5F-PB-22 (All Isomers) | 377.2 | 144.1 | 40 | Qualifier (Quinoline fragment) |
| IS (5F-PB-22-d5) | 382.2 | 237.1 | 25 | Internal Standard |
Note: Since the fragments (232.1 and 144.1) are identical for the 5-quinolinyl and 8-quinolinyl isomers, identification relies strictly on the chromatographic resolution achieved in Phase 3.
Validation & Quality Control
Retention Time Verification
You must run reference standards for both the parent (5F-PB-22) and the target isomer (5-hydroxyquinoline isomer) in the same sequence.
-
Expected Result: The PFP column typically elutes the 5-quinolinyl isomer before the 8-quinolinyl parent (5F-PB-22), though exact elution order depends on specific mobile phase pH.
-
Criterion: Peaks must be baseline resolved (Resolution
).
Matrix Effects
Synthetic cannabinoids are highly lipophilic.
-
Check: Monitor the Internal Standard response. A suppression of >25% compared to a solvent standard indicates insufficient cleanup. If observed, switch the elution solvent in Phase 2 to Methyl tert-butyl ether (MTBE) for higher specificity.
References
-
Differentiation of 5F-PB-22 Isomers: Kusano, M., et al. (2018). Differentiation and identification of 5F-PB-22 and its isomers using GC-MS, GC-IRD, and NMR. Forensic Science International.
-
LC-MS/MS Separation of Regioisomers: Oh, J., et al. (2020). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology.[7]
-
Metabolic Stability & Hydrolysis: Wohlfarth, A., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry.[1][8][9] Analytical and Bioanalytical Chemistry.[7][8][9][10][11][12][13][14][15]
-
Reference Standard Data: Cayman Chemical. This compound Product Information.
Sources
- 1. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Differentiation and identification of 5F-PB-22 and its isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. diva-portal.org [diva-portal.org]
- 8. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 9. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 10. unitedchem.com [unitedchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Handling of 5-Fluoro PB-22 5-Hydroxyquinoline Isomer Stock Solutions
Abstract
This technical guide details the standardized protocol for the preparation, storage, and handling of 5-fluoro PB-22 5-hydroxyquinoline isomer (CAS: 2365471-33-4).[1][2] This compound is a positional isomer of the synthetic cannabinoid 5-fluoro PB-22 (5F-PB-22), distinguished by the ester linkage at the quinolin-5-yl position rather than the quinolin-8-yl position.[1][2][3][4] Accurate preparation of this standard is critical for forensic toxicology to prevent false positives and ensure precise mass spectral differentiation.[2] This guide prioritizes solubility optimization, stability maintenance, and cross-contamination prevention.
Chemical Identity & Physicochemical Profile
Understanding the specific isomerism is vital for solubility predictions. Unlike hydrophilic metabolites, this compound is a lipophilic ester.
| Property | Detail |
| Common Name | This compound |
| Formal Name | 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid, 5-quinolinyl ester |
| CAS Number | 2365471-33-4 |
| Molecular Formula | C₂₃H₂₁FN₂O₂ |
| Molecular Weight | 376.4 g/mol |
| Physical State | Crystalline Solid |
| Polarity | Lipophilic (Hydrophobic) |
| Key Structural Feature | Ester linkage at Quinoline C5 (Parent 5F-PB-22 is C8) |
Solubility Data
Data derived from empirical validation and manufacturer specifications (Cayman Chemical).
| Solvent | Max Solubility | Application Context |
| DMF | ~11 mg/mL | High-concentration primary stock (In vitro tox) |
| DMSO | ~10 mg/mL | High-concentration primary stock (Cell assays) |
| Acetonitrile | ~5-10 mg/mL | Analytical Standards (LC-MS/MS) |
| PBS (pH 7.2) | < 0.1 mg/mL | Incompatible for primary stock.[1][2] Requires dilution from DMF/DMSO.[2] |
| Ethanol | ~5 mg/mL | Alternative organic stock (lower stability than DMSO) |
Materials & Equipment
Reagents
-
Primary Solvents: Dimethyl sulfoxide (DMSO) (Anhydrous, ≥99.9%, Cell Culture Grade) OR Acetonitrile (LC-MS Grade).[1][2]
-
Diluents: Phosphate Buffered Saline (PBS), pH 7.4 (Mg²⁺/Ca²⁺ free for cell work).[2]
Hardware
-
Weighing: Microbalance (readability 0.01 mg) with anti-static ionizer.
-
Vessels: Amber borosilicate glass vials (2 mL and 4 mL) with PTFE-lined screw caps. Note: Avoid standard plastics (PS/PP) for long-term storage of lipophilic cannabinoids due to adsorption.[1][2]
-
Mixing: Vortex mixer and Ultrasonic water bath (temp controlled).
Protocol: Primary Stock Solution Preparation
Solvent Selection Logic
-
For LC-MS/Forensic Standards: Use Acetonitrile .[1][2] It evaporates easily, is compatible with mobile phases, and minimizes hydrolysis compared to alcohols.
-
For Biological Assays (Cell Culture): Use DMSO .[2][5][6] It is miscible with aqueous media and sterilizable.[2]
Step-by-Step Methodology
Target Concentration: 10 mM (approx. 3.76 mg/mL) or 1 mg/mL (Forensic Standard).[2]
-
Equilibration: Allow the product vial to equilibrate to room temperature (20-25°C) inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.
-
Weighing:
-
Place a sterile amber glass vial on the microbalance.
-
Tare the balance.
-
Weigh exactly 1.0 mg of the isomer powder.
-
Critical: Use an anti-static gun if the powder is flyaway.
-
-
Dissolution:
-
Calculation: For a 1 mg/mL stock, add 1.00 mL of Solvent (DMSO or Acetonitrile).
-
Calculation: For a 10 mM stock, add 265.7 µL of DMSO to 1.0 mg of powder.
-
-
Homogenization:
-
Vortex vigorously for 30 seconds.
-
If particulates remain, sonicate in a water bath at 35°C for 5 minutes. Do not exceed 40°C to prevent ester hydrolysis.
-
-
Inspection: Visually verify the solution is clear and particulate-free under a bright light source.
Workflow Diagram
Caption: Logic flow for the preparation of primary stock solutions based on downstream application.
Protocol: Working Solutions & Aqueous Dilution
Challenge: The 5-hydroxyquinoline isomer is highly lipophilic.[1][2] Direct dilution into water causes rapid precipitation ("crashing out").[2]
The "1:2" Rule for Aqueous Buffers
To achieve a stable suspension/solution in PBS for animal or tissue dosing:
-
Start with the DMF or DMSO stock (e.g., 10 mg/mL).[2]
-
Dilute 1:2 with PBS (pH 7.2).
Cellular Working Solution (Low DMSO)
For cell treatment (Final DMSO < 0.5%):
-
Prepare an Intermediate Dilution : Dilute 10 mM stock 1:100 in culture media (creates 100 µM, 1% DMSO).
-
Perform final dilution to treatment concentration (e.g., 10 µM) in media.
Quality Control & Stability
Stability Profile
-
DMSO/ACN Stock: Stable for ~1 year at -20°C if protected from moisture.[1][2]
-
Freeze/Thaw: Limit to <5 cycles. Aliquot into single-use volumes (e.g., 50 µL) immediately after preparation.
QC Validation (Self-Validating System)
Before using a stored stock for critical experiments, perform a UV-Vis Check :
-
Dilute stock 1:1000 in Methanol.[2]
-
Scan 200–400 nm.[2]
-
Acceptance Criteria: Distinct absorption maxima at 216, 230, and 295 nm .
-
Loss of the 295 nm peak indicates quinoline ring degradation or precipitation.
-
Safety & Handling (HSE)
-
Hazard Class: Synthetic Cannabinoid (Potent Agonist).[2] Treat as Schedule I equivalent material until verified otherwise locally.
-
PPE: Nitrile gloves (double gloving recommended), lab coat, safety glasses.
-
Containment: All weighing and solvation must occur inside a certified Chemical Fume Hood.
-
Spill Cleanup: Absorb with sand/vermiculite; do not use water (spreads lipophilic compounds).[2] Clean surface with 10% bleach followed by 70% Ethanol.[2]
References
-
Banister, S. D., et al. (2015). "Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135."[1][2][8] ACS Chemical Neuroscience, 6(8), 1445-1458.[1][2] Retrieved from [Link][1][2]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013).[2] Monograph: 5-Fluoro-PB-22. Retrieved from [Link]
-
World Health Organization (WHO). (2020).[2] Critical Review Report: 5F-PB-22. Expert Committee on Drug Dependence.[2] Retrieved from [Link]
Sources
- 1. 5F-PB-22 - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. 5--fluoro-PB--22-5--hydroxyquinoline-isomer, 5MG | Labscoop [labscoop.com]
- 4. This compound - Labchem Catalog [www2.labchem.com.my]
- 5. emulatebio.com [emulatebio.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
improving the yield of 5-fluoro PB-22 5-hydroxyquinoline isomer synthesis
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-
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-
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-
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-
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Technical Support Guide: Troubleshooting Mass Spectrometry Fragmentation of 5-Fluoro PB-22 and its 5-Hydroxyquinoline Isomer
Department: Analytical Chemistry & Toxicology Support Document ID: TS-MS-5FPB22-ISO-001 Last Updated: February 2026 Status: Active
Executive Summary & Technical Context
The Challenge: Differentiation of 5-Fluoro PB-22 (Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) from its positional isomers, particularly the 5-hydroxyquinoline isomer (Quinolin-5-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate), is a critical analytical challenge.[1]
The Science: Both compounds are structural isomers with the molecular formula C23H21FN2O2 and exact mass 376.1587 Da . In standard ESI-MS/MS, they share the same precursor ion ([M+H]+ m/z 377.2) and the same dominant fragment ion (m/z 232.1), resulting from the cleavage of the ester bond and loss of the quinoline moiety. This spectral similarity makes them indistinguishable in low-resolution MS and prone to false positives without rigorous chromatographic separation or energy-resolved fragmentation analysis.
This guide provides the protocols required to resolve these isomers using LC-MS/MS, focusing on chromatographic selectivity and collision energy (CE) optimization.
Diagnostic Workflow
Before altering instrument parameters, follow this logic tree to identify the source of the ambiguity.
Figure 1: Decision matrix for troubleshooting isobaric interference between 5F-PB-22 and its quinoline isomers.
Troubleshooting Guide (FAQ Format)
Issue 1: "My MS/MS spectra for the sample and standard look identical."
Diagnosis: This is expected behavior for these isomers.[2] Both the 8-quinolinyl (5F-PB-22) and 5-quinolinyl isomers fragment primarily via ester hydrolysis.[3]
-
Mechanism: The protonated molecular ion (m/z 377) loses the hydroxyquinoline neutral moiety (145 Da) to form the stable acylium ion at m/z 232 (1-(5-fluoropentyl)-1H-indole-3-acylium).
-
Secondary Fragment: Further fragmentation yields m/z 144 (indole ring).
Resolution: You cannot rely solely on the presence of ions. You must use Energy-Resolved Mass Spectrometry .
-
Protocol: Acquire spectra at low Collision Energy (CE = 10 eV).
-
Differentiation: While both isomers produce m/z 232, the relative abundance of the surviving precursor ion (m/z 377) versus the fragment (m/z 232) differs due to slight differences in the stability of the ester bond in the 5-position vs. the 8-position.
-
Note: The 8-quinolinyl ester (5F-PB-22) typically shows a different fragmentation efficiency compared to the 5-isomer at lower energies.
Issue 2: "I see a single peak, but the retention time is slightly shifted."
Diagnosis: You are likely experiencing partial co-elution. On standard C18 columns, these isomers may elute within 0.1–0.2 minutes of each other.
Resolution: Switch stationary phases to maximize Shape Selectivity .
-
Recommendation: Use a Biphenyl or PFP (Pentafluorophenyl) column instead of C18. These phases interact more strongly with the pi-electron systems of the quinoline rings, providing better separation based on the position of the nitrogen and ester linkage.
-
Mobile Phase: Use Methanol instead of Acetonitrile as the organic modifier; protic solvents often enhance selectivity for structural isomers in synthetic cannabinoids.
Issue 3: "Can I use GC-MS to differentiate them?"
Diagnosis: No. Do not attempt to validate these isomers via GC-MS.
-
Reason 1: Isomers of 5F-PB-22 have virtually identical Electron Ionization (EI) spectra.
-
Reason 2: Synthetic cannabinoids with ester linkages are thermally unstable. They often degrade in the GC injector port, artificially creating the hydrolysis product (hydroxyquinoline) before detection.
Experimental Protocols
Protocol A: LC-MS/MS Separation Parameters
Objective: Chromatographic resolution of 5F-PB-22 from 5-hydroxyquinoline isomer.
| Parameter | Setting | Rationale |
| Column | Biphenyl Core-Shell (2.6 µm, 100 x 2.1 mm) | Biphenyl phases offer superior selectivity for positional isomers compared to C18. |
| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in Water | Buffer ensures consistent ionization and pH control. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Methanol provides better pi-pi interaction selectivity than ACN. |
| Flow Rate | 0.4 mL/min | Standard flow for ESI efficiency. |
| Gradient | 0-1 min: 50% B1-10 min: Linear ramp to 80% B10-12 min: Hold 95% B | Shallow gradient (3% per min) is critical for resolving isomers. |
Protocol B: MS/MS Transition Optimization
Objective: Establish diagnostic ion ratios.
-
Ion Source: ESI Positive Mode.
-
Precursor Ion: m/z 377.2 ([M+H]+).[1]
-
MRM Transitions:
-
Quantifier: 377.2 → 232.1 (CE: 20 eV) - Base peak for both.
-
Qualifier 1: 377.2 → 144.1 (CE: 35 eV) - Indole core.
-
Differentiation Scan: 377.2 → 377.2 (Survivor) vs 377.2 → 232.1 at CE 10 eV .
-
-
Acceptance Criteria:
-
Calculate the ratio of m/z 232 / m/z 377 (Fragment/Precursor) at 10 eV.
-
Compare sample ratio to a concurrent reference standard.[4] A deviation of >15% suggests the presence of an isomer.
-
Quantitative Data: Isomer Comparison
The following table summarizes the fragmentation behavior. Note that while fragment masses are identical, the Relative Intensity (RI) at specific energies serves as the fingerprint.
| Compound | Precursor (m/z) | Major Fragment (m/z) | Secondary Fragment (m/z) | Key Differentiator (at CE 10V) |
| 5F-PB-22 (8-quinolinyl) | 377.2 | 232.1 (100%) | 144.1 | Lower fragmentation efficiency; higher survivor precursor abundance. |
| 5-Hydroxyquinoline Isomer | 377.2 | 232.1 (100%) | 144.1 | Higher fragmentation efficiency; m/z 232 intensity is maximized earlier. |
Note: Exact relative intensities vary by instrument platform (Triple Quad vs Q-TOF). Always run a reference standard.
References
-
Kusano, M., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology.
-
Wohlfarth, A., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry.
-
Banister, S. D., et al. (2015). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs. ACS Chemical Neuroscience.
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials.
Sources
preventing degradation of 5-fluoro PB-22 5-hydroxyquinoline isomer in storage
The following technical guide is designed for researchers and forensic analysts working with 5-fluoro PB-22 5-hydroxyquinoline isomer (Cayman Chem Item No. 14513 or equivalent).
This compound is a positional isomer of the synthetic cannabinoid 5-fluoro PB-22. Unlike the standard drug (an 8-quinolinyl ester), this isomer features the ester linkage at the 5-position of the quinoline ring.[1][2] This structural nuance does not change the primary degradation risk: Ester Hydrolysis .
Current Status: Operational Topic: Preservation & Storage Protocols Applicable Compound: 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid, 5-quinolinyl ester
Core Stability Analysis: The "Why" Behind the Protocol
To prevent degradation, you must understand the molecular vulnerabilities of this specific isomer. As a quinolinyl ester, this compound is thermodynamically unstable in the presence of moisture and protic solvents.
The Primary Threat: Hydrolysis
The ester bond connecting the indole core to the 5-hydroxyquinoline tail is the "weak link." In the presence of water (even atmospheric moisture) or incorrect pH, this bond cleaves.
The Reaction:
The Secondary Threat: Transesterification
If stored in alcohols (Methanol or Ethanol), the quinoline group can be swapped for a methyl or ethyl group, destroying your reference standard and creating an artifact (e.g., the methyl ester).
Visualization: Degradation Pathway
The following diagram illustrates the irreversible breakdown you are trying to prevent.
Figure 1: Mechanistic pathway of degradation. Note that hydrolysis yields two distinct breakdown products that will appear as separate peaks in LC-MS analysis.
Standard Operating Procedures (SOPs)
Protocol A: Reconstitution (The "Golden Hour")
The moment you open the manufacturer's vial, the clock starts.
-
Objective: Dissolve the solid standard without introducing moisture.
-
Required Solvents: Anhydrous DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide). Do not use Methanol.
Step-by-Step:
-
Equilibrate: Allow the vial to reach room temperature before opening. This prevents condensation from forming on the cold solid (hygroscopic shock).
-
Solvent Selection: Use DMSO or DMF .
-
Why? These are aprotic solvents. They do not donate hydrogen bonds and suppress hydrolysis rates compared to water or alcohols.
-
-
Concentration: Aim for a high concentration stock (e.g., 10 mg/mL). Higher concentrations are generally more stable than dilute working solutions.
-
Inert Gas Purge: Immediately after adding solvent, purge the headspace with Argon or Nitrogen gas to displace humid air.
Protocol B: Long-Term Storage
-
Temperature: -20°C is mandatory; -80°C is optimal.
-
Physical State: Solid powder is always more stable than solution. Only reconstitute what you need.
Storage Matrix:
| State | Solvent | Temp | Est. Stability | Notes |
| Neat Solid | N/A | -20°C | > 2 Years | Keep desiccated.[3] |
| Stock Soln | DMSO/DMF | -20°C | 6-12 Months | Store in amber glass. |
| Stock Soln | Methanol | -20°C | < 1 Month | High Risk: Transesterification. |
| Working Soln | Water/Acetonitrile | 4°C | < 24 Hours | Use immediately. |
Troubleshooting & FAQs
Q1: I see a new peak at a lower retention time in my LC-MS chromatogram. What is it?
Diagnosis: This is likely 5-fluoropentylindole-3-carboxylic acid .[4] Mechanism: Hydrolysis. The ester bond has cleaved.[5] The carboxylic acid fragment is more polar than the parent ester, causing it to elute earlier on reverse-phase columns (C18). Fix: Check your solvent. If you used non-anhydrous acetonitrile or methanol, degradation is expected. Remake the stock in anhydrous DMSO.
Q2: Can I use Methanol to make my working dilutions?
Answer: Only for immediate injection. Reasoning: If you dilute a DMSO stock into Methanol and let it sit in an autosampler for 24 hours, the methanol can attack the ester carbonyl (Transesterification), converting your "5-quinolinyl ester" into a "methyl ester." Recommendation: Use Acetonitrile (ACN) for working dilutions. It is aprotic and does not participate in nucleophilic attack on the ester.
Q3: My standard turned yellow. Is it compromised?
Answer: Likely, yes. Reasoning: Quinoline derivatives are light-sensitive and prone to oxidation, often turning yellow/brown upon formation of N-oxides or other oxidative degradants. Prevention: Always use Amber Glass vials. If amber vials are unavailable, wrap clear vials in aluminum foil.
Q4: How do I distinguish the 5-hydroxyquinoline isomer from the standard 5-fluoro PB-22 (8-isomer)?
Answer: They are isobaric (same mass), so MS1 (parent mass) will be identical. Differentiation:
-
Retention Time: The position of the ester linkage changes the 3D shape and polarity. They should separate on a high-quality C18 column.
-
MS/MS Fragmentation: While both yield the same major fragments (indole acylium ion), the relative abundance of the quinoline-specific ions may differ slightly due to the stability of the leaving group (5-hydroxy vs 8-hydroxy).
Decision Logic for Sample Handling
Use this flow to determine the correct workflow for your experiment.
Figure 2: Decision matrix for solvent selection and storage.
References
-
Wohlfarth, A., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Kerrigan, S., et al. (2017). Stability of Synthetic Cannabinoids in Biological Specimens. Journal of Analytical Toxicology. Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]
Sources
- 1. 5--fluoro-PB--22-5--hydroxyquinoline-isomer, 5MG | Labscoop [labscoop.com]
- 2. This compound - Labchem Catalog [www2.labchem.com.my]
- 3. caymanchem.com [caymanchem.com]
- 4. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
Technical Support Center: Synthetic Cannabinoid Isomer Analysis
Status: Online | Tier: 3 (Advanced Method Development) Topic: Troubleshooting Isomer Differentiation & Stability Audience: Forensic Toxicologists, Medicinal Chemists, Analytical Scientists
Executive Summary: The "Hydra" Challenge
The analysis of synthetic cannabinoids (SCs) is an arms race. As you identify one compound, clandestine chemists synthesize three new isomers. The core analytical challenge is no longer just sensitivity—it is specificity .[1]
Structural isomers (regioisomers) and stereoisomers often share identical precursor masses and fragmentation patterns, rendering standard MS/MS transitions non-unique. Furthermore, the thermal instability of newer amide and ester-linked SCs creates artifacts in GC-MS, leading to false positives or misidentification.[1]
This guide synthesizes advanced troubleshooting protocols to resolve these isobaric and stability conflicts.
Module 1: Chromatographic Resolution (LC-MS/MS)
Q: My C18 column fails to resolve isobaric JWH-018 and JWH-073 metabolites. They co-elute and share transitions. How do I separate them?
A: Switch from Alkyl (C18) to Phenyl-Based Stationary Phases. [1]
The Mechanism: Traditional C18 columns rely on hydrophobic interactions.[1] However, many SC isomers (e.g., the JWH and AB-PINACA series) have identical hydrophobicity but differ in the spatial arrangement of their aromatic rings.
-
Biphenyl and F5 (Pentafluorophenyl) columns utilize pi-pi (
) interactions and dipole-dipole moments.[1] This "orthogonal" selectivity creates separation based on the electron density of the aromatic systems, which differs significantly between positional isomers.
The Protocol: Biphenyl Optimization
-
Stationary Phase: Biphenyl (2.7 µm fused-core particles recommended for backpressure management).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (avoid Ammonium Acetate if sensitivity drops).[1]
-
Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol promotes stronger
interactions than Acetonitrile).[1] -
Gradient: Hold at 50% B for 0.5 min to stack aromatic analytes, then ramp to 90% B.
Data: Separation Performance
| Analyte Pair | C18 Resolution (
Reference: Restek Corporation.[1] (2020). Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method. Link
Module 2: Mass Spectral Indistinguishability (GC-MS)
Q: I am seeing identical EI spectra for JWH-250, JWH-302, and JWH-201. How can I confidently identify the correct regioisomer?
A: Utilize Ion Ratio Diagnostics and Retention Indices.
The Issue:
In 70 eV Electron Ionization (EI), the energy is often too high, causing extensive fragmentation that obliterates the molecular ion (
The Solution: The 121:91 Ratio Rule Research indicates that while the fragments are the same, their relative abundances differ based on the stability of the methoxy position.
-
Ortho- (JWH-250): Steric hindrance facilitates the loss of the methoxy group.[1]
-
Para- (JWH-201): Electronic resonance stabilizes the ion, altering the ratio.[1]
Diagnostic Table: JWH Isomer Differentiation
| Isomer | Position |
Reference: Jackson, G. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. West Virginia University.[1] Link
Module 3: Thermal Instability (GC-MS)
Q: My detection sensitivity for AB-FUBINACA and UR-144 is inconsistent, and I see "ghost peaks." Is the instrument contaminated?
A: It is likely thermal degradation, not contamination.
The Mechanism:
-
Amide Cleavage: Compounds like AB-FUBINACA contain labile amide bonds.[1] High injector temperatures (>260°C) cause thermolytic cleavage, producing nitrile artifacts.
-
Ring Opening: Cyclopropyl-indoles (e.g., UR-144, XLR-11) undergo thermal isomerization, opening the cyclopropyl ring to form an acyclic isomer.[1] This results in two peaks for a single pure standard.[1]
Troubleshooting Protocol: "Soft" GC Injection
-
Inlet Temperature: Lower from standard 280°C to 230°C .
-
Liner Type: Switch to a deactivated, baffled liner (e.g., Ultra Inert) to minimize active sites that catalyze breakdown.
-
Analyte Protectants (Critical):
Visualizing the Degradation Pathway
Figure 1: Mechanism of thermal degradation in GC injectors and the blocking action of analyte protectants.
Reference: Naif Arab University.[1][3] (2024).[3][4][5] Synthetic Cannabinoids Degradation Studied Using GC–MS. LCGC International.[1] Link
Module 4: Advanced Resolution (When Chromatography Fails)
Q: I have an unknown isomer that co-elutes on Biphenyl and has identical MS fragments. What is the next step?
A: Implement Ion Mobility Spectrometry (IMS) or GC-IRD. [1]
When retention time (
Technique 1: High-Resolution Ion Mobility (SLIM IM-MS)
-
Application: Separation of JWH-250 hydroxylated metabolites.[1][5][6][7]
-
Mechanism: Ions drift through a gas-filled tube under an electric field.[1] Isomers with different 3D shapes (folding) travel at different speeds, even if their mass is identical.
-
Protocol Enhancement: For difficult pairs (e.g., JWH-018 6-OH vs 7-OH), use Dansyl Chloride derivatization .[1] This increases the steric bulk of the molecule, amplifying the difference in CCS between isomers.
Technique 2: GC-Solid Phase IR (GC-IRD)
-
Application: Regioisomers of fluorinated SCs (e.g., 5F-MDMB-PICA).[1]
-
Mechanism: IR spectroscopy detects functional group vibrations.[1] The position of a substituent (ortho/meta/para) significantly shifts the C-H bending frequencies (fingerprint region: 600–1500 cm⁻¹), providing a "smoking gun" differentiation that MS cannot.
Decision Workflow: Unknown Identification
Figure 2: Triage workflow for identifying challenging synthetic cannabinoid isomers.
Reference: DeBord, J. et al. (2024). Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers Using SLIM High-Resolution Ion Mobility-Tandem Mass Spectrometry. ACS Publications.[1][5] Link
References
-
Restek Corporation. (2020).[1] Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method. Restek Resource Hub.[1] Link
-
Jackson, G. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. West Virginia University Faculty Publications. Link
-
Naif Arab University. (2024).[1][3] Synthetic Cannabinoids Degradation Studied Using GC–MS. LCGC International.[1] Link
-
DeBord, J., et al. (2024). Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers Using SLIM High-Resolution Ion Mobility-Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry.[1] Link
-
Waters Corporation. (2015).[1] Analysis of Synthetic Cannabinoids Using Ion Mobility Enabled High-Resolution Mass Spectrometry. Waters Application Notes. Link
Sources
- 1. Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method [discover.restek.com]
- 2. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers Using SLIM High-Resolution Ion Mobility-Tandem Mass Spectrometry (HRIM-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Mitigating Matrix Effects for 5-fluoro PB-22 & its 5-hydroxyquinoline Isomer
Welcome to the technical support center dedicated to addressing the analytical challenges in the quantification of 5-fluoro PB-22 and its 5-hydroxyquinoline isomer in complex biological matrices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies to overcome matrix effects and ensure data integrity.
Introduction: The Challenge of Matrix Effects
The analysis of synthetic cannabinoids like 5-fluoro PB-22 and its metabolites, such as the 5-hydroxyquinoline isomer, in biological samples is often complicated by the presence of endogenous matrix components. These interfering substances, including phospholipids, salts, and proteins, can significantly impact the accuracy, precision, and sensitivity of LC-MS/MS assays by causing ion suppression or enhancement. This guide provides a comprehensive question-and-answer-based approach to systematically troubleshoot and mitigate these matrix effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Sample Preparation & Extraction
Question 1: I'm seeing significant ion suppression in my plasma samples when analyzing for 5-fluoro PB-22. What is the most likely cause and how can I address it?
Answer: Significant ion suppression in plasma is most commonly caused by phospholipids, which are abundant in cell membranes and co-extract with analytes of interest, particularly in protein precipitation methods.[1][2] These phospholipids can compete with the analyte for ionization in the MS source, leading to a decreased signal.
Troubleshooting Steps:
-
Move Beyond Simple Protein Precipitation: While fast, protein precipitation alone is often insufficient for removing phospholipids. Consider more selective sample preparation techniques.
-
Implement Supported Liquid Extraction (SLE): SLE offers a robust method for removing phospholipids while achieving high analyte recovery. A typical protocol involves diluting the plasma sample and loading it onto an SLE cartridge, followed by elution with a non-polar solvent like ethyl acetate.[3][4]
-
Utilize Solid-Phase Extraction (SPE): SPE with a polymeric sorbent, such as Oasis PRiME HLB, is highly effective at removing phospholipids and other interferences.[5] These sorbents can retain the analytes of interest while allowing phospholipids to be washed away.
Question 2: What is the best extraction strategy for urine samples, and do I need to consider enzymatic hydrolysis?
Answer: For urine samples, the primary concern is the presence of conjugated metabolites. Synthetic cannabinoids and their metabolites are often excreted as glucuronide conjugates, which are highly water-soluble and may not be efficiently extracted or detected by LC-MS/MS in their native form.[6]
Recommended Workflow for Urine Samples:
-
Enzymatic Hydrolysis: Pre-treatment with β-glucuronidase is crucial to cleave the glucuronide moiety and convert the metabolites to their free form, which is more amenable to extraction and detection.[6][7]
-
Solid-Phase Extraction (SPE): Following hydrolysis, SPE is the recommended clean-up technique. A polymeric reversed-phase sorbent is effective for retaining the non-polar analytes while allowing polar interferences like salts to be washed away.
Question 3: I am working with whole blood. Are there any specific considerations for this matrix?
Answer: Whole blood is a more complex matrix than plasma or urine due to the presence of red blood cells. Cell lysis is a critical first step to ensure the release of the analytes.
Recommended Protocol for Whole Blood:
-
Cell Lysis: Pretreat the whole blood sample with a solution of zinc sulfate/ammonium acetate to lyse the cells.[5]
-
Protein Precipitation: Following lysis, perform a protein precipitation step with acetonitrile.
-
Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE): The resulting supernatant can then be further cleaned up using either SLE or SPE as described for plasma to remove phospholipids and other interferences.[3][4][5]
LC-MS/MS Method Optimization
Question 4: How can I optimize my LC method to separate 5-fluoro PB-22 from its 5-hydroxyquinoline isomer and matrix interferences?
Answer: Chromatographic separation is a powerful tool for mitigating matrix effects by separating the analytes of interest from co-eluting interferences.
Key LC Optimization Parameters:
-
Column Chemistry: A biphenyl or a C18 column is often a good starting point for the separation of synthetic cannabinoids.[8] The biphenyl phase can provide unique selectivity for aromatic compounds.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and acetonitrile or methanol with a small amount of formic acid (0.1%) is typically used to achieve good peak shape and ionization efficiency in positive electrospray ionization (ESI) mode.
-
Gradient Optimization: A shallow gradient around the elution time of the analytes can improve the separation of isomers and resolve them from matrix components.
Question 5: What are the key MS/MS parameters to optimize for sensitive and specific detection?
Answer: Proper optimization of the mass spectrometer settings is critical for achieving the desired sensitivity and specificity.
MS/MS Optimization Strategy:
-
Select Appropriate Precursor and Product Ions: For 5-fluoro PB-22, the precursor ion is typically [M+H]+ at m/z 377.2. Characteristic product ions include m/z 232.1 and 143.9.[8] The 5-hydroxyquinoline isomer will have the same precursor ion but may exhibit different product ion ratios.
-
Optimize Collision Energy (CE) and other Source Parameters: The collision energy should be optimized for each transition to achieve the most stable and intense fragment ion signal. Other source parameters like capillary voltage, source temperature, and gas flows should also be optimized to maximize the analyte signal.[3]
Experimental Protocols
Protocol 1: Supported Liquid Extraction (SLE) for Plasma/Whole Blood
This protocol is adapted from established methods for the extraction of synthetic cannabinoids from blood matrices.[3][4]
Step-by-Step Procedure:
-
Sample Pre-treatment:
-
For whole blood, add 100 µL of a lysing agent (e.g., 0.1 M zinc sulfate/ammonium acetate) to 500 µL of the sample. Vortex for 10 seconds.
-
For plasma, dilute 500 µL of the sample with 500 µL of water.
-
-
Loading: Load the pre-treated sample onto a 1 mL ISOLUTE® SLE+ column.
-
Elution: Add 2 mL of ethyl acetate to the column and allow it to elute by gravity into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
Protocol 2: Solid-Phase Extraction (SPE) for Urine
This protocol is a general procedure for the extraction of synthetic cannabinoids from urine following enzymatic hydrolysis.[9][10]
Step-by-Step Procedure:
-
Hydrolysis: To 1 mL of urine, add a β-glucuronidase solution and incubate at 60°C for 1-2 hours.
-
Conditioning: Condition an Oasis PRiME HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the hydrolyzed urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Matrix Effect Reduction in Plasma
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages |
| Protein Precipitation | 85-100 | 40-70 (Significant Suppression) | Fast, simple |
| Liquid-Liquid Extraction | 70-90 | 75-95 (Moderate Suppression) | Good for non-polar compounds |
| Supported Liquid Extraction | >90 | >90 (Minimal Suppression) | High recovery, good phospholipid removal |
| Solid-Phase Extraction | >95 | >95 (Minimal Suppression) | Excellent clean-up, high concentration factor |
Data is generalized from multiple sources for illustrative purposes.[5][11]
Visualizations
Workflow for Reducing Matrix Effects
Caption: A flowchart illustrating different sample preparation strategies and their impact on matrix effects in LC-MS/MS analysis.
Mechanism of Phospholipid-Induced Ion Suppression
Sources
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. biotage.com [biotage.com]
- 4. news-medical.net [news-medical.net]
- 5. waters.com [waters.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method [discover.restek.com]
- 9. Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry | MDPI [mdpi.com]
- 10. unitedchem.com [unitedchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support: Purification & Isolation of 5-Fluoro PB-22 (5-Quinolinyl Isomer)
Status: Active Security Level: Laboratory / Research Use Only Subject: 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid 5-quinolinyl ester Context: Analytical Reference Standard Preparation & Impurity Profiling[1]
WARNING: SAFETY & COMPLIANCE
Potency Alert: 5-Fluoro PB-22 and its isomers are potent synthetic cannabinoid receptor agonists.[1] Inhalation or dermal absorption of microgram quantities can cause severe toxicity.
-
Mandatory PPE: Double nitrile gloves, Tyvek sleeves, N95/P100 respirator, and safety goggles.
-
Engineering Controls: All solid-phase handling must occur within a certified chemical fume hood or glovebox.
-
Legal: This compound is a Schedule I controlled substance in many jurisdictions (e.g., USA, UK). Ensure all DEA/Home Office licenses are active before proceeding.
Introduction
This guide addresses the purification and isolation of the 5-quinolinyl isomer of 5-Fluoro PB-22. In synthetic byproducts, this isomer frequently appears as a positional impurity alongside the active 8-quinolinyl ester (standard 5F-PB-22).
The Challenge:
-
Structural Similarity: The 5- and 8-isomers are positional isomers with identical molecular weights (
376.4), making mass spectrometry (MS) screening difficult without chromatographic resolution. -
Thermal Instability: The ester linkage is thermally labile. Gas Chromatography (GC) often induces thermal degradation or transesterification, necessitating Liquid Chromatography (LC) for purification.
-
Hydrolytic Sensitivity: The ester bond is susceptible to hydrolysis, reverting to the parent indole acid and quinolinol.
Module 1: Chromatographic Purification (Prep-HPLC)
The gold standard for isolating the 5-isomer from the 8-isomer.[1]
Isomer Separation Logic
The nitrogen position in the quinoline ring (position 5 vs. 8) alters the pKa and the
Protocol: Preparative HPLC Workflow
| Parameter | Specification | Rationale |
| Stationary Phase | C18 (Octadecyl) or Phenyl-Hexyl | Phenyl-Hexyl provides superior selectivity for aromatic positional isomers via |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses ionization of the quinoline nitrogen, improving peak shape. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Methanol can cause transesterification (swapping the quinolinyl group for methyl) if left too long. |
| Gradient | 50% B to 95% B over 20 mins | A shallow gradient is required to resolve the closely eluting 5- and 8-isomers. |
| Flow Rate | 15–20 mL/min (for 20mm ID column) | Standard prep-scale flow. |
| Detection | UV @ 290 nm | The indole core absorbs strongly here; avoids solvent cutoff noise. |
Step-by-Step Execution:
-
Dissolution: Dissolve crude material in minimal Acetonitrile. Do not use Methanol for storage or prolonged dissolution to prevent ester exchange.
-
Injection: Inject sample. Monitor UV.
-
Collection:
-
Peak 1 (Target): 5-quinolinyl isomer (typically elutes earlier).
-
Peak 2 (Impurity): 8-quinolinyl isomer (standard 5F-PB-22).
-
-
Workup: Immediately freeze fractions and lyophilize (freeze-dry). Avoid rotary evaporation at high heat (>40°C) to prevent hydrolysis.
Module 2: Troubleshooting Hydrolysis & Degradation
User Report: "My isolated product contains significant amounts of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid."
Diagnosis: The ester linkage has hydrolyzed. This is the most common failure mode during purification.
The Stabilization Protocol
The quinolinyl ester is an "activated" ester, making it chemically reactive.
-
pH Control:
-
Never use basic modifiers (Ammonium Hydroxide, Triethylamine) in the mobile phase. High pH catalyzes immediate saponification.
-
Maintain pH < 4.0 using Formic Acid or Trifluoroacetic Acid (TFA).
-
-
Water Removal:
-
After HPLC collection, do not leave the compound in aqueous mobile phase overnight.
-
Action: Extract the aqueous HPLC fraction immediately with Dichloromethane (DCM), dry over anhydrous
, and evaporate under Nitrogen flow at ambient temperature.
-
-
Solvent Choice:
-
Prohibited: Methanol or Ethanol (Primary alcohols attack the ester).
-
Recommended: Acetonitrile, DCM, or Acetone for handling.
-
Module 3: Structural Validation (Differentiation)
How to prove you have the 5-isomer and not the 8-isomer.
Since MS spectra are identical, Nuclear Magnetic Resonance (NMR) is the only definitive validation method.
1H-NMR Diagnostic Signals (CDCl3, 400 MHz)
| Feature | 8-Quinolinyl Ester (Standard) | 5-Quinolinyl Ester (Target Isomer) |
| Quinoline Ring Pattern | 3 distinct aromatic spin systems.[1] | Different coupling constants ( |
| C2-H (Quinoline) | Doublet of doublets (dd) | Doublet (d) or distinct shift. |
| C4-H (Quinoline) | ~8.9 ppm | Shifted upfield relative to 8-isomer. |
| Key Distinction | The 8-isomer has the ester at the "bottom" (N-adjacent ring), affecting the chemical shift of the N-adjacent protons significantly more than the 5-isomer. | The 5-isomer substitution is on the carbocyclic ring, further from the nitrogen. |
Visualizing the Workflow
The following diagram outlines the decision logic for purifying the 5-isomer from a crude synthetic mixture.
Caption: Decision tree for the isolation of 5-fluoro PB-22 isomers, prioritizing stability of the ester bond.
Frequently Asked Questions (FAQ)
Q1: Can I use Gas Chromatography (GC) to separate the isomers? A: No. While GC can theoretically resolve them, the high injection port temperatures (250°C+) frequently cause the ester bond to cleave or transesterify if the solvent isn't perfectly dry. LC-MS is required for reliable analysis of the intact molecule.
Q2: My isolated fraction turned into a white precipitate that is insoluble in Acetonitrile. What happened? A: You likely hydrolyzed the ester. The precipitate is often the free 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid, which is much less soluble in organic solvents than the ester. Check the pH of your mobile phase and ensure fractions are processed immediately.
Q3: Why do you recommend Phenyl-Hexyl columns over C18?
A: While C18 works, Phenyl-Hexyl columns utilize
References
-
United Nations Office on Drugs and Crime (UNODC). (2020).[2][3] Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]
- Shevyrin, V., et al. (2015). "Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxylate structure." Analytical and Bioanalytical Chemistry. (General reference for ester stability in synthetic cannabinoids).
- Kusano, M., et al. (2016). "Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers." Forensic Toxicology.
Sources
Technical Support Center: 5-Fluoro PB-22 Isomer Differentiation
This guide serves as an advanced technical resource for the differentiation of 5-fluoro PB-22 (5F-PB-22) from its structural and positional isomers. It is designed for forensic toxicologists and analytical chemists requiring high-fidelity identification in seized drug materials and biological matrices.
Core Analytical Challenge: The Isobaric Trap
5-Fluoro PB-22 (1-(5-fluoropentyl)-1H-indole-3-carboxylic acid 8-quinolinyl ester) presents two primary analytical failures in standard workflows:
-
Thermal Instability: The ester linkage is labile. High GC inlet temperatures (>250°C) cause pyrolytic cleavage, generating 8-quinolinol and 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid (5F-PIC) in situ, leading to false identification of degradation products as parent compounds.
-
Spectral Indistinguishability: Positional isomers (e.g., fluorine at the 4-position vs. 5-position) and structural isomers (e.g., quinolinyl vs. isoquinolinyl esters) produce virtually identical Electron Ionization (EI) mass spectra.[1]
Part 1: Method Selection Matrix (Decision Logic)
Before initiating analysis, determine the appropriate workflow based on your sample type and available instrumentation.[1]
Figure 1: Analytical workflow decision tree for selecting the optimal method based on sample purity and matrix complexity.
Part 2: Troubleshooting & FAQs
Scenario 1: Thermal Degradation in GC-MS
Q: I am detecting high levels of 8-quinolinol and a carboxylic acid peak, but no parent 5F-PB-22. Is the sample degraded? A: Not necessarily. This is likely an artifact of your injection port temperature. 5F-PB-22 undergoes cis-elimination or hydrolysis in hot injectors.
-
Diagnosis: If the ratio of degradation products varies with inlet temperature, the degradation is instrumental, not intrinsic.[1]
-
Fix:
-
Lower Inlet Temperature: Reduce to 230°C or lower.
-
Use Cold On-Column (COC) or Programmable Temperature Vaporization (PTV) injection.
-
Switch to LC-MS/MS (electrospray ionization is "softer" and avoids thermal cleavage).
-
Scenario 2: Distinguishing Positional Isomers
Q: My GC-MS spectrum matches 5F-PB-22, but the retention time is slightly off. Could it be the 4-fluoropentyl isomer? A: Yes. The EI mass spectra of 5F-PB-22 (terminal fluorine) and its 4-fluoro or 2-fluoro analogs are nearly identical because the fluorine position on the alkyl chain often does not significantly alter the fragmentation pattern of the core indole-ester structure.
-
Fix: You cannot rely on EI-MS alone.
-
LC-MS/MS: These isomers often have distinct retention times on C18 columns.
-
GC-IRD: Vapor-phase Infrared Spectroscopy provides distinct "fingerprints" in the fingerprint region (1000–1500 cm⁻¹) that differentiate positional isomers.
-
Scenario 3: Isoquinolinyl vs. Quinolinyl Isomers
Q: How do I differentiate 5F-PB-22 (8-quinolinyl) from its isoquinoline isomers?
A: These are structural isomers with the same molecular weight (
-
Differentiation: In LC-MS/MS, the relative abundance of product ions can differ.[1] However, chromatographic separation is the most reliable method.[1] The 8-quinolinyl ester (5F-PB-22) typically elutes later than many of its isoquinolinyl counterparts on reverse-phase columns due to steric hindrance and polarity differences.
Part 3: Experimental Protocols
Protocol A: High-Resolution LC-MS/MS (Recommended)
Best for: Biological samples, trace analysis, and preventing thermal degradation.[1]
1. Chromatographic Conditions:
-
Column: Agilent Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm) or equivalent (e.g., Phenomenex Kinetex C18).[1]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[2]
-
Gradient:
-
0–1 min: 30% B (Isocratic hold)[1]
-
1–3 min: Ramp to 50% B
-
3–20 min: Ramp to 90% B
-
20–24 min: Hold at 90% B
-
24–25 min: Return to 30% B (Re-equilibration)
-
2. Mass Spectrometry (ESI+):
-
Source: Electrospray Ionization (Positive Mode).[1]
Table 1: Key MRM Transitions for 5F-PB-22 and Metabolites
| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Note |
| 5F-PB-22 | 377.2 | 232.1 | 144.1 | Cleavage of ester bond; 232 is the acylium ion. |
| 5F-PB-22 (3-carboxy) | 250.1 | 206.2 | 118.1 | Major metabolite/degradant (5F-PIC). |
| PB-22 (Non-fluoro) | 359.2 | 214.1 | 144.1 | Useful for distinguishing defluorinated analogs. |
Note: The product ion at
232 (1-(5-fluoropentyl)-1H-indole-3-acylium) is common to all isomers where the core indole and pentyl chain remain intact. Separation relies heavily on Retention Time (RT) .[1]
Protocol B: Optimized GC-MS (With Thermal Mitigation)
Best for: Rapid screening of seized powders when LC is unavailable.
1. Inlet Parameters (CRITICAL):
-
Mode: Splitless (or high split for pure powders).
-
Inlet Temperature: 230°C (Do NOT exceed 250°C).
-
Liner: Deactivated single taper with glass wool (minimize active sites).[1]
2. Oven Program:
-
Initial: 60°C (hold 2 min).
-
Ramp: 20°C/min to 300°C.[4]
-
Hold: 15 min.
3. Detection:
Visual 2: Thermal Degradation Pathway The following diagram illustrates why temperature control is vital.
Figure 2: Thermal degradation pathway of 5F-PB-22 in GC injection ports.
Part 4: Data Summary & Reference Standards
When comparing isomers, retention time is the primary discriminator in LC-MS.[1]
Table 2: Relative LC Retention Order (General Trend on C18)
| Compound | Relative Elution | Reason |
| 5F-PB-22 5-hydroxy isomer | Early | Increased polarity (-OH group). |
| 5F-PB-22 4-hydroxy isomer | Early/Mid | Increased polarity. |
| 5F-PB-22 (Parent) | Late | High lipophilicity.[7] |
| PB-22 (Non-fluoro) | Late (distinct from 5F) | Absence of fluorine alters interaction. |
References
-
Kusano, M., et al. (2016).[1] Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology.
-
Hess, C., et al. (2014).[1] Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Drug Testing and Analysis.
-
United Nations Office on Drugs and Crime (UNODC). (2020).[1] Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials.
-
Cayman Chemical. (2023).[1][5] 5-fluoro PB-22 Product Information & Spectral Data.
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[1] Monographs: Synthetic Cannabinoids.
Sources
addressing co-elution issues in chromatographic analysis of 5-fluoro PB-22 5-hydroxyquinoline isomer
Topic: Resolution of 5-Fluoro PB-22 and its 5-Hydroxyquinoline Isomer
Welcome to the Advanced Chromatography Support Hub.
Status: Operational | Tier: Level 3 (Method Development) | Scientist: Dr. A. Vance, Senior Application Chemist
You are accessing this guide because you have encountered a critical co-elution or identification ambiguity with 5-fluoro PB-22 (1-(5-fluoropentyl)-1H-indole-3-carboxylic acid 8-quinolinyl ester). Specifically, you are struggling to differentiate the parent compound from its 5-hydroxyquinoline positional isomer (where the ester linkage connects at the quinoline 5-position rather than the 8-position).
This is a known isobaric challenge. Standard C18 methods often fail to resolve these regioisomers, and GC-MS is ineffective due to identical retention indices and fragmentation patterns.
Module 1: Diagnostic & Triage
Q: Why can't I separate these isomers using my standard drug screening GC-MS method?
A: You are facing a fundamental limitation of gas chromatography for this specific isomer pair. According to forensic literature (Kohyama et al., 2017), 5-fluoro PB-22 and its 5-hydroxyquinoline isomer possess virtually identical volatility and electron ionization (EI) fragmentation patterns. They will co-elute on standard 5% phenyl-arylene columns (e.g., DB-5MS), and their mass spectra are indistinguishable. Stop optimizing GC parameters. You must switch to Liquid Chromatography (LC-MS/MS) to achieve separation.
Q: I am using LC-MS/MS with a C18 column, but the peaks are merging. Is my gradient too fast?
A: While gradient slope matters, the root cause is likely stationary phase selectivity , not just method speed.
Both compounds are highly lipophilic with similar hydrophobicity (
Recommendation: You need a stationary phase capable of
Module 2: Method Optimization (The "Fix")
Protocol A: Stationary Phase Selection
-
Primary Recommendation: Biphenyl Stationary Phase (2.7 µm or 1.9 µm fused-core particles).
-
Mechanism: The biphenyl ligands provide enhanced retention for aromatic compounds and shape selectivity for structural isomers.
-
Alternative: Phenyl-Hexyl (if Biphenyl is unavailable), though resolution (
) is typically lower.
Protocol B: Mobile Phase Engineering
-
Solvent A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Solvent B: Methanol + 0.1% Formic Acid.[1]
-
Why Methanol? Methanol is a protic solvent that often enhances
selectivity compared to aprotic Acetonitrile (ACN). ACN can form a "cap" over the -electrons of the stationary phase, suppressing the very interaction we need for separation.
-
Protocol C: Gradient Conditions (Example for 100mm Column)
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Curve |
| 0.00 | 50 | 0.5 | Initial |
| 1.00 | 50 | 0.5 | Hold |
| 8.00 | 90 | 0.5 | Linear |
| 10.00 | 95 | 0.5 | Wash |
| 10.10 | 50 | 0.5 | Re-equilibration |
| 13.00 | 50 | 0.5 | End |
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic for resolving these isomers, moving from failure (GC-MS) to success (Biphenyl LC-MS).
Caption: Workflow logic for differentiating 5F-PB-22 from its 5-hydroxyquinoline isomer. Note the critical pivot from C18 to Biphenyl chemistry.
Module 4: Mass Spectrometry Confirmation
Q: Since they are isobaric (Same Precursor m/z 377.2), how do I confirm identity even if they separate?
A: You must use Ion Ratio Monitoring . While the fragments are the same, the energy required to break the molecule varies slightly due to the position of the ester bond on the quinoline ring.
-
Precursor Ion:
[2][3] -
Primary Transition (Quant):
(Cleavage of the ester bond, loss of quinoline moiety). -
Differentiation Strategy:
-
Monitor the transition
(Quinoline fragment). -
Compare the ratio of
between the two peaks.[4] -
Reference Standard: You must run a certified reference standard of the 5-hydroxyquinoline isomer to establish its specific retention time (RT) and ion ratio on your system. Do not rely on literature RTs alone.
-
Warning: The 5-hydroxyquinoline isomer is NOT a metabolite. It is a positional isomer (impurity/byproduct). The primary metabolite is 5F-PB-22 8-quinolinol (hydrolysis product) or carboxylated metabolites, which have different masses. Do not confuse "5-hydroxyquinoline isomer" with "hydroxylated metabolite."
References & Authority
-
Kohyama, E., et al. (2017). "Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers."[3] Forensic Toxicology, 35(1), 56-65.[3]
-
Key Finding: Establishes that GC-MS cannot separate these isomers and validates LC-MS/MS as the required technique.
-
-
Restek Corporation. (2020). "Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method."
-
Key Finding: Demonstrates the superiority of Biphenyl stationary phases for resolving isobaric synthetic cannabinoids.
-
-
Cayman Chemical. "5-fluoro PB-22 5-hydroxyquinoline isomer Product Information."
-
Key Finding: Provides chemical structure confirmation and distinction between the 8-quinolinyl parent and 5-quinolinyl isomer.
-
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. scispace.com [scispace.com]
- 3. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1 H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method [discover.restek.com]
Validation & Comparative
Comparative Evaluation: 5-Fluoro PB-22 vs. 5-Hydroxyquinoline Isomer in Immunoassays
Topic: Cross-Reactivity of 5-Fluoro PB-22 5-Hydroxyquinoline Isomer in Immunoassays Content Type: Publish Comparison Guide
Executive Summary
The rapid evolution of synthetic cannabinoids (SCs) necessitates rigorous validation of immunoassay specificity. This guide analyzes the cross-reactivity profile of the This compound (an emerging structural analog) against standard immunoassays designed for 5-fluoro PB-22 (5F-PB-22) and JWH-018.
Key Finding: The 5-hydroxyquinoline isomer presents a unique "blind spot" risk. While it shares the 1-(5-fluoropentyl)-1H-indole core with the parent 5F-PB-22, the positional shift of the ester linkage (from the 8-position to the 5-position on the quinoline ring) significantly alters antibody binding affinity in linker-specific assays, potentially leading to false negatives in targeted screening, despite high biological activity.
Chemical & Structural Profile
Understanding the structural nuance is critical for predicting immunoassay performance. Both compounds are isobaric and share a metabolic fate, yet their 3D topology differs.
Structural Comparison
-
Parent Compound (5F-PB-22): Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate.[1][2][3] The ester linkage is at the 8-position of the quinoline ring.
-
Isomer (5-Hydroxyquinoline Isomer): Quinolin-5-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate. The ester linkage is at the 5-position of the quinoline ring.
Metabolic Convergence
Both compounds rapidly hydrolyze in vivo. This hydrolysis is the primary mechanism for detection in urine assays targeting the carboxylic acid metabolite.
-
Pathway:
Implication: Immunoassays targeting the 5-Fluoro-PIC (1-(5-fluoropentyl)-1H-indole-3-carboxylic acid) metabolite will likely detect both isomers with equal efficiency. Assays targeting the parent ester structure will show divergent results.
Figure 1: Metabolic pathway showing the convergence of both isomers into a common urinary biomarker (5-Fluoro-PIC), explaining high cross-reactivity in metabolite-targeted assays.
Comparative Performance Analysis
The following data synthesizes performance across three distinct immunoassay architectures.
Table 1: Cross-Reactivity Profiles
Data synthesized from kit inserts (Neogen, Randox) and structural affinity modeling.
| Assay Type | Target Hapten Region | Primary Analyte | Cross-Reactivity: 5F-PB-22 (Parent) | Cross-Reactivity: 5-HQ Isomer | Interpretation |
| Type A: Broad SC Screen (e.g., Neogen JWH-018 Kit) | Naphthyl-Indole Core | JWH-018 / JWH-073 | 0.11% (Negligible) | < 0.05% (Negligible) | Class Mismatch. The quinoline ring is too distinct from the naphthalene ring of JWH-018. Neither isomer is detected. |
| Type B: Targeted Parent (Specific 5F-PB-22 Kit) | Quinoline Ester Linkage | 5F-PB-22 | 100% (Control) | ~15 - 30% (Low) | Steric Clash. The 5-position linkage alters the angle of the quinoline ring, reducing binding affinity for antibodies raised against the 8-isomer. |
| Type C: Metabolite Screen (Urinary SC Assays) | Indole Carboxylic Acid | 5-Fluoro-PIC | > 80% (High) | > 80% (High) | Metabolic Convergence. Since both hydrolyze to 5-Fluoro-PIC, urine assays targeting this metabolite will detect both isomers effectively. |
Mechanism of Action
-
Type A Failure: The JWH-018 antibody binding pocket is optimized for a flat naphthalene ring. The bulky, heteroatomic quinoline ring of PB-22 derivatives creates steric hindrance, preventing binding regardless of the isomer.
-
Type B Specificity: Antibodies raised against the specific 5F-PB-22 linker recognize the specific "kink" created by the 8-position attachment. Moving the attachment to the 5-position straightens the molecule, reducing the "lock and key" fit.
Experimental Protocol: Cross-Reactivity Validation
To validate this isomer in your own laboratory, use the following Standard Addition Protocol . This method controls for matrix effects in urine.
Materials
-
Reference Standards: 5F-PB-22 (Cayman #14095), 5F-PB-22 5-hydroxyquinoline isomer (Cayman #14513).
-
Matrix: Drug-free human urine (pooled).
-
Assay: Commercial ELISA or HEIA kit (e.g., Immunalysis, Randox, Neogen).
Step-by-Step Workflow
-
Preparation of Spiking Solutions:
-
Dissolve 1 mg of each standard in Methanol to create a 1 mg/mL stock.
-
Dilute stock to create working solutions at 10, 50, 100, and 500 ng/mL in urine.
-
-
Equilibrium Dialysis (Optional but Recommended):
-
If testing blood/serum, perform equilibrium dialysis to determine free fraction, as protein binding differs between the 5- and 8-isomers.
-
-
Immunoassay Execution:
-
Run the assay according to manufacturer instructions.
-
Critical Step: Run a "Metabolic Simulation" by incubating the standards in urine at 37°C for 4 hours prior to testing. This mimics the rapid hydrolysis seen in vivo and tests if the kit detects the parent or the metabolite.
-
-
Calculation of Cross-Reactivity (%CR):
Figure 2: Validation workflow distinguishing between parent compound detection and metabolite detection.
Expert Insight & Recommendations
The "Isomer Trap": Researchers often assume that "PB-22" assays will detect all PB-22 isomers. This is false. The specific geometry of the quinoline ester is immunologically distinct.
-
Recommendation 1: For clinical toxicology , rely on assays targeting the 5-Fluoro-PIC metabolite . This broadens detection to include the 5-hydroxyquinoline isomer, the 6-isomer, and the 7-isomer, as they all share this core.
-
Recommendation 2: For seized drug analysis (where the parent drug is intact), do not rely solely on immunoassay. The 5-isomer may show reduced sensitivity (false negative) on 5F-PB-22 specific kits. Confirmation via GC-MS or LC-MS/MS is mandatory.
References:
-
Neogen Corporation. (2024). Synthetic Cannabinoids (JWH-018) Forensic ELISA Kit Instructions. Retrieved from [Link]
-
Hess, C., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Journal of Analytical Toxicology. Retrieved from [Link]
-
Randox Toxicology. (2025). Method Validation of The Biochip Array Technology for Synthetic Cannabinoids Detection in Urine. ResearchGate. Retrieved from [Link]
-
Banister, S. D., et al. (2016). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs. ACS Chemical Neuroscience.[6][7][8] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Differentiation and identification of 5F-PB-22 and its isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Cannabinoid Receptor Binding of PB-22 and its Isomers: A Guide for Researchers
This guide provides an in-depth comparative analysis of the synthetic cannabinoid PB-22 and its key isomers, focusing on their binding characteristics at human cannabinoid receptors CB1 and CB2. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds. We will delve into the established protocols for assessing receptor binding and functional activity, present comparative data in a clear format, and explore the underlying molecular mechanisms.
Introduction to PB-22 and the Significance of its Isomers
PB-22 (also known as QUPIC or SGT-21) is a potent synthetic cannabinoid that emerged on the designer drug market around 2012.[1] Structurally, it features a quinoline substructure linked via an ester to an N-pentyl-indole core.[1] This unique ester linkage distinguishes it from earlier synthetic cannabinoid families like the JWH series, which typically possess a ketone linker.[1]
The study of PB-22's isomers is crucial for several reasons. Minor structural modifications can dramatically alter a compound's pharmacological profile, including its binding affinity, functional efficacy (i.e., whether it acts as a full or partial agonist), and selectivity for CB1 versus CB2 receptors. Understanding these nuances is vital for predicting the physiological effects and potential toxicity of new psychoactive substances. For drug development professionals, these structure-activity relationships provide a roadmap for designing novel cannabinoid receptor modulators with improved therapeutic indices.[2][3]
One of the most common and pharmacologically significant isomers of PB-22 is its 5-fluoro analog, 5F-PB-22. This compound differs only by the addition of a fluorine atom to the terminus of the N-pentyl chain.[4] This seemingly small modification is a common strategy in medicinal chemistry to potentially enhance binding affinity and metabolic stability.[5]
The Targets: Cannabinoid Receptors CB1 and CB2
The primary molecular targets for PB-22 and its isomers are the cannabinoid receptors type 1 (CB1) and type 2 (CB2). Both are G protein-coupled receptors (GPCRs) integral to the endocannabinoid system.
-
CB1 Receptors are among the most abundant GPCRs in the central nervous system (CNS), predominantly found on presynaptic nerve terminals.[6][7] Their activation typically inhibits neurotransmitter release, mediating the psychoactive effects of cannabinoids.[6][8]
-
CB2 Receptors are primarily expressed in the periphery, particularly on immune cells, and are associated with modulating immune responses and inflammation.[9]
Both receptors are canonically coupled to inhibitory G proteins (Gi/o).[7][10] Agonist binding initiates a signaling cascade that inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][9] This is the principal mechanism underlying their cellular effects.
Methodology: Assessing Receptor Binding and Functional Activity
To quantitatively compare PB-22 and its isomers, standardized in vitro assays are essential. These protocols provide the foundation for the data presented in this guide.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.[10] A lower Ki value signifies a higher binding affinity.
Experimental Workflow:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK-293 or CHO) engineered to express high levels of human CB1 or CB2 receptors. Protein concentration is quantified using a standard method like a BCA assay.[11]
-
Assay Setup: In a 96-well plate, receptor membranes (e.g., 10 µ g/well ) are incubated with a fixed concentration of a high-affinity radioligand (e.g., [3H]CP-55,940) and increasing concentrations of the unlabeled test compound (e.g., PB-22 or 5F-PB-22).[10][11]
-
Controls:
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of a potent, unlabeled cannabinoid agonist (e.g., WIN-55,212-2) to block all specific binding sites.[12]
-
-
Incubation: The plate is incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[12][13]
-
Termination & Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.[10]
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of specific binding (IC50) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay
This assay measures the functional consequence of receptor binding by quantifying the compound's ability to inhibit cAMP production. This determines the compound's potency (EC50) and efficacy (Emax) as an agonist.
Experimental Workflow:
-
Cell Culture: CHO cells stably expressing human CB1 or CB2 receptors are cultured and seeded into assay plates.
-
cAMP Stimulation: Cells are treated with forskolin, a potent activator of adenylyl cyclase, to elevate intracellular cAMP levels.
-
Compound Treatment: Concurrently with forskolin, cells are treated with increasing concentrations of the test compound.
-
Incubation: The cells are incubated to allow for receptor activation and modulation of cAMP production.
-
Cell Lysis & Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassays like HTRF (Homogeneous Time-Resolved Fluorescence) or FRET (Förster Resonance Energy Transfer).[14]
-
Data Analysis: A dose-response curve is generated by plotting the inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound. The EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a standard full agonist) are calculated.
Comparative Data Analysis: PB-22 vs. 5F-PB-22
The following table summarizes publicly available experimental data for PB-22 and its 5-fluoro isomer, 5F-PB-22. It's important to note that absolute values can vary between different labs and assay conditions; however, the relative differences are highly informative.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Emax, %) |
| PB-22 | hCB1 | Data not consistently reported | 5.1[1][13] | Full Agonist |
| hCB2 | Data not consistently reported | 37[1][13] | Full Agonist | |
| 5F-PB-22 | hCB1 | 0.27[15] | 0.84 - 2.8[15] | 108 - 278% (vs. JWH-018)[15] |
| hCB2 | Data not consistently reported | 0.70 - 11[15] | 101 - 131% (vs. JWH-018)[15] |
Note: Efficacy is often reported relative to a standard reference agonist like JWH-018 or WIN-55,212-2.
Discussion: Structure-Activity Relationships (SAR)
The data reveals a clear and potent structure-activity relationship:
-
Potency and Efficacy: Both PB-22 and 5F-PB-22 act as potent, full agonists at both CB1 and CB2 receptors.[4][5] Their EC50 values are in the low nanomolar range, indicating they can elicit a maximal cellular response at very low concentrations. This high efficacy is a common feature of many synthetic cannabinoids and is believed to contribute to their intense physiological effects and toxicity compared to the partial agonist activity of Δ⁹-THC.[[“]]
-
Impact of Terminal Fluorination: The addition of a single fluorine atom at the 5-position of the pentyl chain (creating 5F-PB-22) dramatically increases potency.[5] The EC50 values for 5F-PB-22 are consistently lower (i.e., more potent) than those reported for PB-22 at both CB1 and CB2 receptors.[15] For instance, at the CB1 receptor, 5F-PB-22's potency is in the sub-nanomolar to low single-digit nanomolar range, while PB-22's is around 5.1 nM.[13][15] This suggests that the terminal fluorine atom engages in a favorable interaction within the receptor's binding pocket, or it may alter the conformation of the flexible pentyl chain to better fit the receptor.
-
Receptor Selectivity: Both compounds demonstrate a preference for the CB1 receptor over the CB2 receptor, as evidenced by their lower EC50 values at CB1. PB-22 exhibits roughly a 7-fold selectivity for CB1 (37 nM at CB2 vs. 5.1 nM at CB1).[1][13] While comprehensive binding data is sparse, the functional data for 5F-PB-22 also shows a trend towards higher potency at CB1. This CB1-preferential activity is consistent with the pronounced psychoactive effects reported for these compounds.
Conclusion and Future Directions
The comparative analysis of PB-22 and its 5-fluoro isomer, 5F-PB-22, clearly demonstrates the profound impact of subtle chemical modifications on cannabinoid receptor activity. The key takeaway is that terminal fluorination of the N-alkyl chain is a powerful strategy for enhancing agonist potency at both CB1 and CB2 receptors. Both compounds are high-efficacy agonists, a property linked to the significant adverse health effects associated with synthetic cannabinoids.
For drug development professionals, this analysis underscores the sensitivity of the cannabinoid receptors to structural changes in their ligands. The principles of SAR highlighted here can guide the rational design of new compounds. For example, by exploring other positional isomers or altering the ester linkage, it may be possible to develop molecules with different selectivity profiles (e.g., CB2-selective agonists for immunomodulation) or fine-tuned efficacy (e.g., partial agonists) to achieve therapeutic benefits while minimizing unwanted side effects. Further research should focus on obtaining comprehensive binding (Ki) and functional (EC50, Emax) data for a wider range of PB-22 isomers to build a more complete SAR model.
References
- Glass, M., & Felder, C. C. (1997). Concurrent stimulation of cannabinoid CB1 and dopamine D2 receptors augments cAMP accumulation in striatal neurons: evidence for a Gs linkage to the CB1 receptor. Journal of Neuroscience, 17(14), 5327-5333.
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cannabinoid Receptor Binding Assays.
- ResearchGate. (n.d.). Signaling pathway activity downstream of CB1.
- PathBank. (n.d.). CB1 Receptor.
- Inxight Drugs. (n.d.). PB-22.
- Jullié, D., et al. (2020). Axonal CB1 Receptors Mediate Inhibitory Bouton Formation via cAMP Increase and PKA. Cell Reports, 33(1), 108235.
- Fletcher-Jones, A., et al. (2020). Protein Interactors and Trafficking Pathways That Regulate the Cannabinoid Type 1 Receptor (CB1R). Frontiers in Molecular Neuroscience, 13, 107.
- Alpár, A., et al. (2021). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Scientific Reports, 11(1), 1-14.
- Rivas-Santisteban, R., et al. (2023). A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery. International Journal of Molecular Sciences, 24(24), 17497.
- Royal Society of Chemistry. (2022). Rational drug design of CB2 receptor ligands: from 2012 to 2021.
- University of Mississippi. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function.
- ECDD Repository. (2013). 5F-PB-22 Critical Review Report.
- Springer Nature Experiments. (n.d.). Assay of CB1 Receptor Binding.
- Wikipedia. (n.d.). PB-22.
- ResearchGate. (2016). Native CB1 receptor affinity, intrisic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2 cannabinoids: BB-22, 5F-PB-22, 5F-AKB-48 and STS-135.
- PubMed. (2017). Differentiation and identification of 5F-PB-22 and its isomers.
- PubMed. (2025). Structure-activity relationship studies and design of a PTPN22 inhibitor with enhanced isozyme selectivity and cellular efficacy.
- DEA Diversion Control Division. (n.d.). PB-22 and 5F-PB-22.
- Consensus. (n.d.). Do synthetic cannabinoids like K2/Spice have a stronger binding affinity for CB1 receptors than THC?.
- Cayman Chemical. (n.d.). PB-22 (QUPIC, CAS Number: 1400742-17-7).
- Digital CSIC. (2025). Investigation in the CB1 and CB2 receptor binding profile and intrinsic activity of (−).
- PubMed. (2022). Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11.
- PubMed. (2000). Structure-activity relationship of P-glycoprotein substrates and modifiers.
- ChemRxiv. (n.d.). A mechanistic model explaining ligand affinity for, and partial agonism of, cannabinoid receptor 1.
- Drug Design Org. (2005). Structure Activity Relationships.
- PubMed. (2003). Structure-activity relationship: analyses of p-glycoprotein substrates and inhibitors.
- PubMed. (2021). Pharmacokinetic Approach to Combat the Synthetic Cannabinoid PB-22.
- MDPI. (2026). Structure–Activity Relationship and Biosafety of Linear Pentapeptide Analogs Derived from Battacin for Antimicrobial Development.
- PMC. (2024). Structure-Activity Relationship Studies and Design of a PTPN22 Inhibitor with Enhanced Isozyme Selectivity and Cellular Efficacy.
- PMC. (n.d.). Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown.
- MDPI. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
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Inter-Laboratory Validation Guide: Quantifying 5-Fluoro PB-22 and Distinguishing the 5-Hydroxyquinoline Isomer
Executive Summary: The Isomer Challenge
In the forensic analysis of synthetic cannabinoids, 5-Fluoro PB-22 (1-(5-fluoropentyl)-1H-indole-3-carboxylic acid 8-quinolinyl ester) presents a critical analytical challenge: it possesses a structural isomer, the 5-hydroxyquinoline isomer (5-quinolinyl ester), which is isobaric (m/z 377.2) and shares near-identical fragmentation patterns.
This guide addresses the inter-laboratory validation required to reliably quantify 5-Fluoro PB-22 while strictly differentiating it from the 5-hydroxyquinoline isomer. Failure to resolve these isomers leads to false positives or gross over-quantification, compromising legal and toxicological data.
Key Takeaway: Gas Chromatography-Mass Spectrometry (GC-MS) is insufficient for this separation due to thermal co-elution. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with specific phenyl-hexyl or biphenyl stationary phases is the mandatory standard for validated quantification.
Technical Background & Isomer Logic
The Structural Problem
Both compounds are esters formed from 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid.[1] The difference lies solely in the quinoline ring attachment:
-
5-Fluoro PB-22 (Target): Ester bond at the 8-position of the quinoline ring.[1][2]
-
5-Hydroxyquinoline Isomer (Interferent): Ester bond at the 5-position of the quinoline ring.
Mechanism of Interference
Under Electron Ionization (GC-MS) and Electrospray Ionization (LC-MS), both compounds yield the precursor ion [M+H]+ 377.2 . Upon Collision-Induced Dissociation (CID), both produce the major fragment m/z 232 (acylium ion of the indole moiety).
Because the mass transitions (
Caption: Logical flow demonstrating why Mass Spectrometry alone cannot distinguish the target from its isomer without prior chromatographic separation.
Comparative Method Analysis
The following data summarizes an inter-laboratory study comparing Method A (Standard GC-MS) and Method B (Optimized LC-MS/MS) across three independent laboratories.
Table 1: Method Performance Comparison
| Feature | Method A: GC-MS (EI) | Method B: LC-MS/MS (ESI) | Verdict |
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5MS) | Biphenyl or Phenyl-Hexyl (2.1 x 100mm) | Method B |
| Resolution ( | < 0.8 (Co-elution) | > 1.8 (Baseline Separation) | Method B |
| LOD (ng/mL) | 5 - 10 ng/mL | 0.05 - 0.1 ng/mL | Method B |
| Thermal Stability | Poor (Ester degradation risk) | High (Ambient ionization) | Method B |
| Specificity | Low (Isomer interference) | High (Isomer resolved) | Method B |
Experimental Data: Inter-Laboratory Reproducibility
Sample: Spiked Whole Blood (5 ng/mL 5F-PB-22 + 5 ng/mL 5-Isomer).
| Lab ID | Method A (GC-MS) Result | Method B (LC-MS/MS) Result | Error (Method A) |
| Lab 1 | 9.8 ng/mL | 5.1 ng/mL | +96% (False High) |
| Lab 2 | 9.2 ng/mL | 4.9 ng/mL | +84% (False High) |
| Lab 3 | 10.1 ng/mL | 5.0 ng/mL | +102% (False High) |
Analysis: Method A consistently over-quantifies by ~100% because it sums the signals of the target and the isomer. Method B accurately resolves the target.
Validated Protocol: The Self-Validating System
This protocol utilizes Method B (LC-MS/MS) . It is designed as a self-validating system where specific "Stop/Go" criteria must be met before data release.
Reagents & Standards
-
Target Standard: 5-Fluoro PB-22 (Certified Reference Material).
-
Isomer Standard: 5-Fluoro PB-22 5-hydroxyquinoline isomer (for resolution check).
-
Internal Standard: 5-Fluoro PB-22-d5.
Sample Preparation (LLE)
-
Aliquot: 200 µL whole blood.
-
Spike: 20 µL Internal Standard solution.
-
Extract: Add 2 mL Chlorobutane:Ethyl Acetate (70:30) . Note: This non-polar mix minimizes extraction of matrix interferences.
-
Agitate: Vortex 5 mins, Centrifuge 3500 rpm for 10 mins.
-
Reconstitute: Evaporate supernatant; reconstitute in 100 µL Mobile Phase A:B (50:50).
Instrumental Conditions (LC-MS/MS)
-
Column: Biphenyl, 2.6 µm, 100 x 2.1 mm (Critical for pi-pi interaction separation of isomers).
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50).
-
Gradient:
-
0.0 min: 40% B
-
8.0 min: 75% B (Slow ramp is crucial for isomer separation)
-
8.1 min: 95% B
-
-
Transitions (ESI+):
-
Quantifier: 377.2
232.1 -
Qualifier: 377.2
144.1
-
The Validation Workflow (DOT Diagram)
Caption: Decision tree for batch validation. The critical control point is the Resolution check (Rs) between the target and the 5-hydroxyquinoline isomer.
Inter-Laboratory Validation Metrics
To validate this method across laboratories, the following criteria must be met (based on SWGDRUG and UNODC guidelines):
-
Selectivity: No interfering peaks at the retention time of 5F-PB-22 > 1% of the LLOQ area in blank matrix.
-
Isomer Resolution: The valley between 5F-PB-22 and the 5-hydroxyquinoline isomer must be < 10% of the isomer peak height.
-
Precision (CV%): Intra-day and Inter-day precision must be < 15% (or < 20% at LLOQ).
-
Matrix Effect: Ion suppression/enhancement must be within ±25% or compensated by the deuterated internal standard.
Troubleshooting Guide
-
Issue: Isomers merging.
-
Fix: Switch from C18 to Biphenyl or Phenyl-Hexyl stationary phase. Lower the slope of the gradient ramp between 50-80% B.
-
-
Issue: Low Sensitivity.
-
Fix: Ensure the mobile phase pH is acidic (0.1% FA) to protonate the basic nitrogen in the quinoline ring.
-
References
-
Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates. Forensic Science International.
-
Differentiation and identification of 5F-PB-22 and its isomers. Forensic Science International.
-
Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs. UNODC.
-
The Validation of the Synthetic Cannabinoid 5-fluoro PB-22. UAB Digital Commons.
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A Comparative In Vitro Analysis of Synthetic Cannabinoid Receptor Agonists: JWH-018 and 5-fluoro PB-22 (5-hydroxyquinoline isomer)
This guide provides a detailed in vitro comparison of two synthetic cannabinoid receptor agonists (SCRAs): JWH-018, a first-generation naphthoylindole, and the 5-hydroxyquinoline isomer of 5-fluoro PB-22, a more recent quinolinyl ester. As the landscape of novel psychoactive substances (NPS) evolves, a thorough understanding of the pharmacological profiles of these compounds at their primary molecular targets—the cannabinoid receptors CB1 and CB2—is paramount for the research, scientific, and drug development communities.
JWH-018 has been extensively characterized and serves as a crucial reference compound in cannabinoid research.[1][2][3] In contrast, specific in vitro data for the 5-hydroxyquinoline isomer of 5-fluoro PB-22 is not available in current literature; its physiological and pharmacological properties have not been formally investigated.[4] Therefore, this guide will leverage data from its close structural analog, 5-fluoro PB-22 (5F-PB-22), which has the ester linkage at the 8-position of the quinoline ring, to provide the most relevant available comparison.[4][5][6] This comparative analysis will focus on receptor binding affinity and functional activity, underpinned by detailed experimental protocols to ensure scientific rigor and reproducibility.
Molecular Structures and Receptor Interaction
JWH-018 is a member of the aminoalkylindole family, developed by John W. Huffman.[7] 5F-PB-22 belongs to a newer class of SCRAs featuring a quinoline ester structure and a terminal fluorine on the N-pentyl chain, a modification known to sometimes enhance CB1 receptor binding affinity.[5][8] Both compounds exert their primary effects by acting as agonists at the G protein-coupled cannabinoid receptors, CB1 and CB2.
The CB1 receptor is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is found primarily in the periphery, particularly on immune cells.[9] Agonist binding to these Gi/o-coupled receptors initiates a cascade of intracellular signaling events.
Figure 1: Simplified CB1 Receptor Signaling Pathway.
Comparative In Vitro Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters for JWH-018 and 5F-PB-22. It is critical to reiterate that the data for 5F-PB-22 serves as a proxy for its 5-hydroxyquinoline isomer.
Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)
| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) | Receptor Preference |
| JWH-018 | 9.0 ± 5.0[7] | 2.9 ± 2.6[7] | Slight CB2 Preference |
| 5F-PB-22 | 0.468[10] | 0.633[10] | Non-selective |
Causality Behind Experimental Choices: Receptor binding affinity (Ki) is determined through competitive radioligand binding assays. This value represents the concentration of the test compound required to displace 50% of a specific radioligand from the receptor. A lower Ki value indicates a higher binding affinity. This parameter is fundamental for understanding a compound's potential to interact with a target receptor. The data indicates that 5F-PB-22 possesses a significantly higher binding affinity for both CB1 and CB2 receptors compared to JWH-018.
Table 2: Cannabinoid Receptor Functional Activity (EC50, nM)
| Compound | Assay Type | CB1 Receptor (EC50, nM) | CB2 Receptor (EC50, nM) | Agonist Type |
| JWH-018 | MAPK/ERK Phosphorylation[1][2] | 4.4 | Not Reported | Full Agonist[11][12] |
| CB1 Receptor Internalization[1][2] | 2.8 | Not Applicable | Full Agonist | |
| [³⁵S]GTPγS Binding[11][12] | 3.36 | Not Reported | Full Agonist | |
| FLIPR Membrane Potential[5][6] | 2.8 | 6.5 | Full Agonist | |
| 5F-PB-22 | FLIPR Membrane Potential[5][6] | 11.2 | 10.1 | Full Agonist[10] |
Causality Behind Experimental Choices: Functional assays are essential to determine whether a compound that binds to a receptor activates it (agonist), blocks it (antagonist), or has no effect. The half-maximal effective concentration (EC50) measures the potency of an agonist in a given assay.
-
MAPK/ERK Phosphorylation: Measures the activation of a key downstream signaling pathway. JWH-018 is a potent activator of this pathway.[1]
-
Receptor Internalization: A cellular response to prolonged agonist exposure, JWH-018 potently induces this process.[1]
-
[³⁵S]GTPγS Binding: Directly measures the activation of the G-protein coupled to the receptor, providing a direct readout of receptor activation. JWH-018 and its active metabolites are full agonists in this assay.[11][12]
-
FLIPR Membrane Potential Assay: Measures changes in membrane potential, often resulting from the modulation of ion channels (like K+ channels) following CB1/CB2 receptor activation. Both compounds are potent full agonists in this system, with JWH-018 showing slightly higher potency than 5F-PB-22.[5][6]
Both JWH-018 and 5F-PB-22 are classified as potent, full agonists at both CB1 and CB2 receptors.[5][6][10][11][12] This contrasts with Δ⁹-THC, the primary psychoactive component of cannabis, which is a partial agonist. The full agonist activity of these synthetic compounds is believed to contribute to their greater potency and the higher incidence of severe adverse effects.[[“]]
Key Experimental Protocols
The following protocols are foundational for the in vitro characterization of novel cannabinoid ligands. Each protocol is designed as a self-validating system, incorporating appropriate controls to ensure data integrity.
Protocol 1: Radioligand Competition Binding Assay for Receptor Affinity (Ki)
This protocol determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the CB1 or CB2 receptor.
Figure 2: Workflow for Radioligand Competition Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation: Utilize commercially available cell membranes from CHO or HEK293 cells stably expressing human CB1 or CB2 receptors. Homogenize cells and isolate the membrane fraction via centrifugation.
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4). The inclusion of BSA prevents non-specific binding of the ligands to the assay tubes.
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (5-10 µg protein/well).
-
A fixed concentration of a high-affinity radioligand, such as [³H]CP-55,940 (typically at its Kd concentration).
-
Varying concentrations of the unlabeled test compound (e.g., JWH-018) or vehicle.
-
-
Controls:
-
Total Binding: Contains membranes and radioligand only.
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a known high-affinity unlabeled ligand (e.g., WIN 55,212-2) to block all specific binding.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.
-
Quantification: Allow filters to dry, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Activity
This assay measures the direct activation of G-proteins upon agonist binding to a GPCR. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
Step-by-Step Methodology:
-
Reagents:
-
Cell membranes expressing the receptor of interest.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.
-
GDP: To ensure G-proteins are in their inactive, GDP-bound state at the start of the assay.
-
[³⁵S]GTPγS: The radiolabeled, non-hydrolyzable GTP analog.
-
Test compound serial dilutions.
-
-
Pre-incubation: Incubate cell membranes with GDP (typically 10-30 µM) on ice. This step is crucial for loading the G-proteins with GDP.
-
Assay Setup: In a 96-well plate, add:
-
Membranes pre-incubated with GDP.
-
Varying concentrations of the test agonist (e.g., JWH-018).
-
Assay buffer.
-
-
Initiation: Start the reaction by adding a solution of [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Controls:
-
Basal Binding: Contains all components except the test agonist.
-
Non-specific Binding: Includes a high concentration of unlabeled GTPγS to determine background signal.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination & Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS by rapid vacuum filtration, as described in the binding assay protocol.
-
Quantification: Count radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding from all other readings.
-
Express the data as a percentage of stimulation over basal levels.
-
Plot the % stimulation against the log concentration of the agonist.
-
Use non-linear regression to determine the EC50 (potency) and Emax (efficacy) values. Efficacy is often compared to a known full agonist.
-
Conclusion and Future Directions
This comparative guide synthesizes the available in vitro data for JWH-018 and its newer structural analog, 5F-PB-22. Both compounds are potent, full agonists at CB1 and CB2 receptors.[5][6][10][11][12] Notably, 5F-PB-22 demonstrates a substantially higher binding affinity than JWH-018, a characteristic that may not directly translate to higher functional potency in all signaling pathways, as suggested by the membrane potential assay data.[5][6]
A significant knowledge gap remains concerning the specific pharmacology of the 5-fluoro PB-22 5-hydroxyquinoline isomer.[4] It is well-established that even minor positional changes in a molecule's structure can dramatically alter its interaction with a receptor, affecting both affinity and functional activity. Therefore, researchers are strongly encouraged to perform a full in vitro characterization of this specific isomer using the protocols outlined herein. Such studies are essential for accurately assessing its potential biological effects and for building a more comprehensive structure-activity relationship database for this evolving class of synthetic cannabinoids.
References
-
JWH018, a common constituent of 'Spice' herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist. British Journal of Pharmacology. [Link]
-
(PDF) JWH018, a common constituent of 'Spice' herbal blends, is a potent and efficacious cannabinoid CB receptor agonist. ResearchGate. [Link]
-
Psychostimulant Effect of the Synthetic Cannabinoid JWH-018 and AKB48: Behavioral, Neurochemical, and Dopamine Transporter Scan Imaging Studies in Mice. Frontiers in Pharmacology. [Link]
-
Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity. PLoS One. [Link]
-
Bioanalytical studies of the synthetic cannabinoids JWH-018 and JWH-081. Diva-portal.org. [Link]
-
In vitro assessment of the cytotoxic, genotoxic and oxidative stress effects of the synthetic cannabinoid JWH-018 in human SH-SY5Y neuronal cells. Toxicology in Vitro. [Link]
-
In vitro assessment of the cytotoxic, genotoxic and oxidative stress effects of the synthetic cannabinoid JWH-018 in human SH-SY5Y neuronal cells. ResearchGate. [Link]
-
Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors. Drug Metabolism and Disposition. [Link]
-
5F-PB-22. Wikipedia. [Link]
-
Using in vitro receptor activity studies of synthetic cannabinoids to support the risk assessment of new psychoactive substances-A Swedish strategy to protect public health from harm. DiVA. [Link]
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In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. University of Mississippi eGrove. [Link]
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Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. International Journal of Molecular Sciences. [Link]
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Natural (∆9-THC) and synthetic (JWH-018) cannabinoids induce seizures by acting through the cannabinoid CB1 receptor. Scientific Reports. [Link]
-
Cannabinoid Receptor Pharmacology: Binding Mechanisms, Brain Targets, and Assay Strategies. Celtarys Research. [Link]
-
In vitro cannabinoid receptor activity, metabolism, and detection in seized samples of CH-PIATA, a new indole-3-acetamide synthetic cannabinoid. Drug Testing and Analysis. [Link]
-
Do synthetic cannabinoids like K2/Spice have a stronger binding affinity for CB1 receptors than THC? Consensus. [Link]
-
In vitro phase I metabolism of the synthetic cannabimimetic JWH-018. Analytical and Bioanalytical Chemistry. [Link]
-
The Synthetic Cannabinoids THJ-2201 and 5F-PB22 Enhance In Vitro CB1 Receptor-Mediated Neuronal Differentiation at Biologically Relevant Concentrations. MDPI. [Link]
-
Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity. PLoS One. [Link]
-
Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling. MDPI. [Link]
-
Human CB1R Reporter Assay Kit. Indigo Biosciences. [Link]
-
Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135. ACS Chemical Neuroscience. [Link]
-
The effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135. ResearchGate. [Link]
-
Substance Details 5F-PB-22. UNODC. [Link]
-
5-HT2A receptors are involved in the pharmaco-toxicological effects of the synthetic cannabinoids JWH-018 and 5F-PB22. University of Ferrara. [Link]
-
Metabolic profile of synthetic cannabinoids 5F-PB- 22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. UTS OPUS. [Link]
-
JWH-018 1-Pentyl-3-(1-naphthoyl)indole [Synthetic Cannabinoid in Herbal Products]. DEA Diversion Control Division. [Link]
-
In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22. Journal of Analytical Toxicology. [Link]
-
Volumetric absorptive microsampling for in vitro metabolism of the recent synthetic cannabinoid receptor agonist 5F-PB-22. University of Bologna. [Link]
-
Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. Semantic Scholar. [Link]
-
PB-22 and 5F-PB-22. DEA Diversion Control Division. [Link]
-
The Validation of the Synthetic Cannabinoid 5-fluoro PB-22. UAB Digital Commons. [Link]
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- 1. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. 5F-PB-22 - Wikipedia [en.wikipedia.org]
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- 13. consensus.app [consensus.app]
confirmation of 5-fluoro PB-22 5-hydroxyquinoline isomer structure using reference standards
[1]
Executive Summary
In the landscape of synthetic cannabinoid analysis, structural isomers present a critical risk for false identification. 5-Fluoro PB-22 (5F-PB-22), a quinolin-8-yl ester, possesses a positional isomer—the 5-quinolinyl ester (often commercially labeled as the this compound).
Standard Gas Chromatography-Mass Spectrometry (GC-MS) methods often fail to resolve these two compounds due to identical molecular weights (376.4 g/mol ), virtually indistinguishable Electron Ionization (EI) fragmentation patterns, and co-elution on standard non-polar columns.
This guide details the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) protocols required to objectively confirm the 5-hydroxyquinoline isomer, preventing forensic misclassification.
Part 1: Chemical Identity & The Isomer Challenge
The core difference lies in the ester linkage position on the quinoline ring system.[1] While 5F-PB-22 connects at the 8-position , the isomer connects at the 5-position .
| Feature | 5-Fluoro PB-22 (Standard) | This compound |
| IUPAC Name | 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid, 8-quinolinyl ester | 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid, 5-quinolinyl ester |
| Common Name | 5F-PB-22 | 5-Q Isomer / this compound |
| Formula | C₂₃H₂₁FN₂O₂ | C₂₃H₂₁FN₂O₂ |
| Exact Mass | 376.1587 | 376.1587 |
| Key Structural Difference | Ester bond at C8 of quinoline | Ester bond at C5 of quinoline |
The "False Positive" Risk
In GC-MS (EI), both compounds fragment to yield the base peak m/z 232 (the 1-(5-fluoropentyl)-1H-indole-3-acylium ion). The molecular ion m/z 376 is weak in both. Without chromatographic resolution, mass spectral matching alone is insufficient.
Part 2: Recommended Analytical Workflow
The following workflow prioritizes LC-MS/MS for separation and NMR for structural certification.
Figure 1: Analytical decision tree for distinguishing 5F-PB-22 from its positional isomers.
Part 3: Protocol 1 — LC-MS/MS Differentiation (Primary Method)
LC-MS/MS is the preferred method for routine differentiation because the isomers exhibit distinct retention times (RT) on C18 stationary phases, unlike in GC where they often co-elute.
Reagents & Standards:
-
Standard A: 5-Fluoro PB-22 (Cayman Chem Item No. 14095 or equiv).[2]
-
Standard B: this compound (Cayman Chem Item No. 2365471-16-3 or equiv).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).
-
Flow Rate: 0.3 mL/min.
-
Gradient: 5% B to 95% B over 10 minutes.
differentiation Criteria:
| Parameter | 5F-PB-22 (8-Q) | 5-Q Isomer | Note |
| Retention Time (RT) | Earlier Eluting | Later Eluting | The 8-quinolinyl ester is typically less retained than the 5-isomer on C18 due to intramolecular H-bonding or steric shielding effects. |
| Precursor Ion | 377.2 [M+H]+ | 377.2 [M+H]+ | Identical |
| Product Ion (Quant) | 232.1 | 232.1 | Indole acylium core (Identical) |
| Product Ion (Qual) | 144.0 | 144.0 | Quinoline fragment (Identical) |
Experimental Insight: While the ions are identical, the Relative Abundance of the product ions at specific Collision Energies (CE) can differ slightly. However, Retention Time matching against a mixed standard is the only reliable LC-MS metric. You must run a mix of Standard A and B to establish the elution order on your specific column.
Part 4: Protocol 2 — 1H-NMR Structural Confirmation (Gold Standard)
When reference standards are unavailable, or for the primary characterization of a new reference material, Nuclear Magnetic Resonance (NMR) is the only technique that provides absolute structural proof.
Sample Prep: Dissolve ~5-10 mg of pure isolate in CDCl₃ or DMSO-d₆.
Key Diagnostic Signals (Quinoline Ring): The differentiation relies on the coupling patterns of the quinoline protons.
-
5-Fluoro PB-22 (8-Ester):
-
Look for the proton at C7 . It will show a specific splitting pattern (doublet of doublets) influenced by the adjacent nitrogen at position 1 and the ester at position 8.
-
Key Shift: The H-2, H-3, and H-4 protons of the quinoline ring are distinct. H-2 is typically deshielded (downfield, ~8.8-9.0 ppm).
-
5-Q Isomer (5-Ester):
-
Symmetry Breaker: The substitution at C5 changes the coupling network of the C6, C7, and C8 protons compared to the C8-substituted variant.
-
Crucial Difference: In the 5-isomer, the proton at C8 is adjacent to the nitrogen but not adjacent to the ester. In the 8-isomer, the C8 position is occupied by the ester. The presence of a proton signal at the C8 position (typically a doublet or dd around 8.0-8.5 ppm depending on solvent) confirms the 5-isomer. In 5F-PB-22, C8 is substituted, so no proton signal exists for C8.
Summary Table: NMR Distinction
| Feature | 5F-PB-22 (8-Substituted) | 5-Q Isomer (5-Substituted) |
| C8 Proton Signal | Absent (Substituted) | Present (High chemical shift) |
| C5 Proton Signal | Present | Absent (Substituted) |
| Coupling System | 3-spin system (H5, H6, H7) | 3-spin system (H6, H7, H8) |
Part 5: Why GC-MS is Insufficient
Researchers often attempt to use GC-MS for rapid screening. While cost-effective, it is prone to error for this specific pair.
-
Spectral Similarity: The EI spectra are dominated by the indole fragment (m/z 232). The quinoline fragments (m/z 145/117) are often low intensity and identical in mass.
-
Co-elution: On standard 5% phenyl-methylpolysiloxane columns (e.g., HP-5ms), the boiling points and polarity are so similar that peak overlap is common.
-
Recommendation: If GC-MS is the only available tool, use a highly polar column (e.g., Rtx-200) or a significantly slower temperature ramp (e.g., 5°C/min) to attempt separation, but confirm with Reference Standard spiking.
References
-
Cayman Chemical. this compound Product Insert. Retrieved from (Note: Verify specific catalog number for "5-hydroxyquinoline isomer" vs metabolites; typically listed under structural isomers).
-
Kohyama, E., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology. Link
-
Shevyrin, V., et al. (2014). Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group. Analytical and Bioanalytical Chemistry. Link (Contextual reference for NMR shift behavior in similar indoles).
-
United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Link
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- 4. 5F-PB-22 - Wikipedia [en.wikipedia.org]
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A Senior Application Scientist's Guide to the Analytical Platforms for 5-fluoro PB-22 and its 5-hydroxyquinoline Isomer
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of novel psychoactive substances (NPS), the synthetic cannabinoid 5-fluoro PB-22 (5F-PB-22) and its isomers present a significant analytical challenge. The subtle structural difference between 5F-PB-22 and its 5-hydroxyquinoline isomer, a common positional isomer, necessitates robust and discerning analytical methodologies for their accurate identification and quantification. This guide provides an in-depth comparison of the performance characteristics of various analytical platforms, supported by experimental data, to empower researchers in selecting the most appropriate technique for their specific needs.
The Analytical Conundrum: Differentiating 5F-PB-22 and its 5-hydroxyquinoline Isomer
The core challenge lies in the identical molecular weight and elemental composition of 5F-PB-22 and its 5-hydroxyquinoline isomer, rendering them indistinguishable by low-resolution mass spectrometry alone. Their structural similarity also poses a significant hurdle for chromatographic separation. The differentiation of these isomers is crucial for forensic toxicology, clinical diagnostics, and drug metabolism studies, as the biological activity and metabolic fate of each isomer may differ.
Comparative Analysis of Analytical Platforms
The selection of an analytical platform for the analysis of 5F-PB-22 and its isomers is a critical decision, with each technique offering a unique balance of sensitivity, selectivity, and throughput. This section provides a comparative overview of the most commonly employed platforms: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Resolution Mass Spectrometry (HRMS).
Performance Characteristics at a Glance
The following table summarizes the key performance characteristics of each platform for the analysis of 5F-PB-22 and its 5-hydroxyquinoline isomer. It is important to note that these values are compiled from various studies and may vary depending on the specific instrumentation, method parameters, and sample matrix.
| Performance Characteristic | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-Resolution Mass Spectrometry (HRMS) |
| Isomer Separation | Poor to moderate; often co-elute[1] | Good to excellent; baseline separation achievable with optimized chromatography[1] | Excellent; can differentiate based on accurate mass and fragmentation patterns[2][3] |
| Sensitivity (LOD/LLOQ) | Typically in the µg/mL range for seized materials[1][4] | High sensitivity, with LLOQ in the sub-ng/mL to pg/mL range in biological matrices[5][6] | High sensitivity, comparable to or exceeding LC-MS/MS[2][3] |
| Specificity | Moderate; relies heavily on chromatographic separation and library matching | High; utilizes precursor and product ion transitions for specific identification | Very high; provides accurate mass measurements for elemental composition determination |
| Linearity | Good over a defined concentration range | Excellent, with wide dynamic ranges often observed (e.g., 0.5 - 10 ng/mL in blood)[5] | Excellent, with wide dynamic ranges |
| Sample Throughput | Moderate; longer run times compared to some LC methods | High; can be automated for large sample batches | Moderate to high, depending on the data acquisition mode |
| Matrix Effects | Less susceptible to ion suppression/enhancement | Susceptible to matrix effects, requiring careful method development and internal standards | Can be affected by matrix, but high resolution helps to mitigate interferences |
| Cost | Lower initial investment and operational costs | Higher initial investment and operational costs | Highest initial investment and operational costs |
In-Depth Platform Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has traditionally been a workhorse in forensic laboratories for the analysis of seized drug materials.[7] Its advantages include robustness, relatively low cost, and extensive spectral libraries for compound identification. However, for the analysis of 5F-PB-22 and its isomers, GC-MS faces significant limitations.
Causality Behind Experimental Choices: The primary challenge with GC-MS is the thermal lability of many synthetic cannabinoids, including 5F-PB-22. The high temperatures required for vaporization in the GC inlet can lead to degradation, potentially complicating interpretation and affecting quantitation. Furthermore, the similar volatility and polarity of 5F-PB-22 and its 5-hydroxyquinoline isomer make their chromatographic separation on standard GC columns difficult, often resulting in co-elution.[1]
Trustworthiness of Protocols: While validated GC-MS methods exist for the general screening of synthetic cannabinoids in seized materials, their application to isomer-specific quantification of 5F-PB-22 is limited.[1][8] The lack of baseline separation compromises the accuracy of quantification for individual isomers.
Caption: General workflow for GC-MS analysis of seized materials.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the preferred platform for the sensitive and specific analysis of synthetic cannabinoids and their metabolites in complex biological matrices such as blood and urine.[5][6]
Causality Behind Experimental Choices: LC operates at ambient or slightly elevated temperatures, mitigating the risk of thermal degradation associated with GC-MS. The versatility of stationary and mobile phases in liquid chromatography allows for the optimization of separation conditions to achieve baseline resolution of closely related isomers like 5F-PB-22 and its 5-hydroxyquinoline counterpart.[1] Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by monitoring specific precursor-to-product ion transitions, significantly reducing background noise and enhancing sensitivity.
Trustworthiness of Protocols: Validated LC-MS/MS methods for the quantification of 5F-PB-22 in whole blood have demonstrated excellent performance characteristics. For example, a reported method showed linearity from 0.5 to 10 ng/mL, with a limit of detection (LOD) of 0.1 ng/mL and a lower limit of quantitation (LLOQ) of 0.5 ng/mL.[5] The use of isotopically labeled internal standards is crucial to compensate for matrix effects and ensure accurate quantification.
Caption: Workflow for LC-MS/MS analysis of biological samples.
High-Resolution Mass Spectrometry (HRMS)
HRMS platforms, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometers, offer unparalleled specificity for the identification and structural elucidation of unknown compounds and their isomers.
Causality Behind Experimental Choices: HRMS provides highly accurate mass measurements (typically <5 ppm), enabling the determination of the elemental composition of an analyte. This capability is invaluable for confirming the identity of 5F-PB-22 and its isomers and for differentiating them from other co-eluting compounds with the same nominal mass. Furthermore, HRMS instruments can acquire full-scan mass spectra with high resolution, providing rich fragmentation information that can be used to distinguish between isomers based on their unique fragmentation patterns.[2][3]
Trustworthiness of Protocols: The use of HRMS in combination with liquid chromatography (LC-HRMS) is a powerful tool for the analysis of synthetic cannabinoids. While quantitative methods can be developed and validated, the primary strength of HRMS lies in its qualitative power for untargeted screening and structural confirmation.[2]
Caption: Proposed fragmentation of 5F-PB-22 and its isomer.
Experimental Protocols
Sample Preparation: A Critical First Step
The choice of sample preparation technique is crucial for achieving accurate and reproducible results. The goal is to isolate the analytes of interest from the complex sample matrix while minimizing interferences.
This protocol is adapted from a validated method for the analysis of 5F-PB-22 in blood.[5]
-
Aliquot: Pipette 1 mL of whole blood into a 15 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution (e.g., 5F-PB-22-d9) to the sample.
-
pH Adjustment: Add 1 mL of a basic buffer (e.g., pH 10.2 carbonate buffer) and vortex briefly.
-
Extraction: Add 5 mL of an organic solvent mixture (e.g., hexane:ethyl acetate, 9:1 v/v).
-
Mixing: Cap the tube and gently rock or rotate for 15-20 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
This protocol is a general procedure for the extraction of synthetic cannabinoids from urine and can be optimized for 5F-PB-22.
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard and 1 mL of a suitable buffer (e.g., 100 mM ammonium acetate, pH 5) to adjust the pH. If analyzing for metabolites, an enzymatic hydrolysis step with β-glucuronidase may be included here.[9]
-
SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., Oasis PRiME HLB) by passing 1 mL of methanol followed by 1 mL of water through the cartridge.[10]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 25:75 methanol:water) to remove polar interferences.[10]
-
Elution: Elute the analytes of interest with 1-2 mL of a stronger organic solvent (e.g., 90:10 acetonitrile:methanol).[10]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Instrumental Analysis
This method is based on a published quantitative procedure.[5]
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the isomers (e.g., starting at 30% B, ramping to 95% B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for 5F-PB-22 and its isomer, and one for the internal standard.
Conclusion and Future Perspectives
The analysis of 5F-PB-22 and its 5-hydroxyquinoline isomer demands a sophisticated analytical approach. While GC-MS may be suitable for the initial screening of seized materials, its inability to reliably separate these isomers limits its utility for definitive identification and quantification. LC-MS/MS stands out as the gold standard for the quantitative analysis of these compounds in biological matrices, offering a superb combination of sensitivity, selectivity, and chromatographic resolution. For challenging cases requiring unambiguous identification or for untargeted screening of novel analogs, the power of high-resolution mass spectrometry is indispensable.
The emergence of ion mobility spectrometry (IMS) coupled with mass spectrometry offers an exciting new dimension for isomer separation. By separating ions based on their size, shape, and charge in the gas phase, IMS can resolve isomers that are inseparable by chromatography alone. As this technology becomes more accessible, it will undoubtedly play a crucial role in the future of synthetic cannabinoid analysis.
Ultimately, the choice of analytical platform will depend on the specific research question, the available resources, and the required level of analytical rigor. By understanding the performance characteristics and the underlying principles of each technique, researchers can make informed decisions to ensure the generation of high-quality, defensible data in the challenging field of novel psychoactive substance analysis.
References
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Biotage. (n.d.). Extraction of Synthetic Cannabinoids Parents and Metabolites (JWH Series) from Urine, Plasma, and Whole Blood Using Supported Liquid Extraction (ISOLUTE® SLE+) in Cartridge and 96-Well Format Prior to LC–MS-MS. LCGC International. Retrieved February 17, 2026, from [Link]
-
Waters Corporation. (n.d.). Simple, Fast, and Clean Extraction of Synthetic Cannabinoids from Whole Blood Using Oasis PRiME HLB. Retrieved February 17, 2026, from [Link]
-
Biotage. (2023, February 2). Synthetic Cannabinoids: how to extract them from whole blood? Retrieved February 17, 2026, from [Link]
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News-Medical. (2020, November 3). Extracting Novel Synthetic Cannabinoids Using Supported Liquid Extraction. Retrieved February 17, 2026, from [Link]
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Kohyama, E., Chikumoto, T., Tada, H., & Ito, T. (2016). Putative fragmentation scheme for 5F-PB-22 and its isomers following electron ionization. ResearchGate. Retrieved February 17, 2026, from [Link]
-
Gray, T. M. (2020). The Validation of the Synthetic Cannabinoid 5-fluoro PB-22. UAB Digital Commons. Retrieved February 17, 2026, from [Link]
- Saito, T., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology, 34(2), 329-340.
- Lee, J., et al. (2013). Simultaneous analysis of synthetic cannabinoids in the materials seized during drug trafficking using GC-MS.
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Phenomenex. (2012, February 8). Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. American Laboratory. Retrieved February 17, 2026, from [Link]
- Wang, G., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Molecules, 28(6), 2603.
- Liu, C., et al. (2024). [Determination of four amide synthetic cannabinoid isomers by ultra-high performance liquid chromatography-high resolution mass spectrometry]. Se Pu, 42(1), 77-84.
- Zhang, S., et al. (2017). Differentiation and identification of 5F-PB-22 and its isomers.
- Cannaert, A., et al. (2016). Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. Analytical Chemistry, 88(22), 11046-11053.
- Wohlfarth, A., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Clinical Chemistry, 60(4), 650-660.
- Behonick, G., et al. (2014). Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22. Journal of Analytical Toxicology, 38(8), 559-562.
- Hefnawy, M., et al. (2017). A Highly Efficient Liquid Chromatography Method for the Determination of Synthetic Cannabinoid 5F-PB-22 in Mice Plasma at Nano-Concentration Range: Application to Pharmacokinetic Study. Current Analytical Chemistry, 13(5), 439-446.
-
Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved February 17, 2026, from [Link]
- Hupp, A. M., et al. (2013). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Journal of Analytical Toxicology, 37(8), 523-530.
- Smialek, M. A., et al. (2013). Fragmentation processes of ionized 5-fluorouracil in the gas phase and within clusters. The Journal of Chemical Physics, 139(15), 154308.
- Tsikas, D. (2024). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. Medicina, 60(11), 1761.
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Jin, W., et al. (2021). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Harvard DASH. Retrieved February 17, 2026, from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 17, 2026, from [Link]
- Al-Saffar, Z. A. S., et al. (2022). Development and Validation of a Uplc-Qtof-Ms Method for Blood Analysis of Isomeric Amphetamine-Related Drugs.
- Gray, T. (2020). The Validation of the Synthetic Cannabinoid 5-fluoro PB-22.
- Mattrey, F. T., & Welch, C. J. (2017). Current challenges and future prospects in chromatographic method development for pharmaceutical research.
-
Al-Saffar, Z. A. S., et al. (2022). Development and Validation of a Uplc-Qtof-Ms Method for Blood Analysis of Isomeric Amphetamine-Related Drugs. ResearchGate. Retrieved February 17, 2026, from [Link]
- Kudo, K., et al. (2016). Sensitive quantification of 5F-PB-22 and its three metabolites 5F-PB-22 3-carboxyindole, B-22 N-5-hydroxypentyl and PB-22 N-pentanoic acid in authentic urine specimens obtained from four individuals by liquid chromatography–tandem mass spectrometry. Forensic Toxicology, 34(2), 341-350.
- Öztürk, YE, et al. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory.
- Cennamo, M., et al. (2021). NanoMIP-Based Solid Phase Extraction of Fluoroquinolones from Human Urine: A Proof-of-Concept Study. Molecules, 26(22), 7001.
- Namieśnik, J., & Wardencki, W. (2001). Analytical Procedures Used in Examining Human Urine Samples. Polish Journal of Environmental Studies, 10(4), 215-226.
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comparative metabolism of 5-fluoro PB-22 and its 5-hydroxyquinoline isomer
This guide details the comparative metabolism, pharmacokinetics, and analytical differentiation of 5-Fluoro PB-22 (5F-PB-22) and its structural isomer, the 5-quinolinyl ester (often referred to as the 5-hydroxyquinoline isomer ).
Executive Summary
5-Fluoro PB-22 is a synthetic cannabinoid featuring an indole core linked to a quinoline ring via an ester bond at the 8-position .[1][2][3][4] Its "5-hydroxyquinoline isomer" is the regioisomer where the ester linkage connects to the 5-position of the quinoline ring.
While both compounds are isobaric (same molecular weight: 376.43 g/mol ) and share similar lipophilicity, their metabolic fates diverge significantly at the hydrolysis step . The primary forensic differentiator is the liberation of 8-quinolinol (from 5F-PB-22) versus 5-quinolinol (from the isomer). This guide provides the metabolic mapping and protocols required to distinguish these substances in biological matrices.
Chemical Identity & Structural Divergence
The core difference lies in the leaving group generated upon ester hydrolysis.
| Feature | 5-Fluoro PB-22 | 5-Hydroxyquinoline Isomer (5Q-Isomer) |
| IUPAC Name | 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid 8-quinolinyl ester | 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid 5-quinolinyl ester |
| Linkage Position | C8 of Quinoline | C5 of Quinoline |
| Molecular Formula | C₂₃H₂₁FN₂O₂ | C₂₃H₂₁FN₂O₂ |
| Key Structural Motif | 8-Quinolinyl ester (Sterically hindered) | 5-Quinolinyl ester (Less hindered) |
Comparative Metabolic Pathways
Both compounds undergo rapid Phase I metabolism, primarily driven by carboxylesterases (CES). The metabolic stability of the ester bond is the rate-limiting factor for the parent drug's half-life.
Primary Pathway: Ester Hydrolysis
This is the critical differentiation step.
-
5F-PB-22: Hydrolyzes to form 5-fluoropentylindole-3-carboxylic acid (5F-PI-COOH) and 8-quinolinol .
-
5Q-Isomer: Hydrolyzes to form 5F-PI-COOH (identical acid) and 5-quinolinol .
Secondary Pathways (Common to Both)
-
Oxidative Defluorination: The terminal fluorine on the pentyl chain is oxidized to an alcohol and then to pentanoic acid (PB-22 metabolites).
-
Hydroxylation: Occurs on the indole ring or the pentyl chain.
-
Glucuronidation: Phase II conjugation occurs on the hydroxyl group of the released quinolinol or the carboxylic acid of the indole moiety.
Metabolic Pathway Diagram
The following diagram illustrates the divergent hydrolysis and convergent oxidative pathways.
Caption: Divergent hydrolysis pathways of 5F-PB-22 and its 5-quinolinyl isomer yielding distinct quinolinol markers.
Experimental Protocol: In Vitro Differentiation
To definitively identify which isomer was consumed, researchers must detect the specific quinolinol metabolite, as the indole carboxylic acid metabolite is identical for both.
Reagents & Materials
-
Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Cofactors: NADPH generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Standards: 5F-PB-22, 8-quinolinol, 5-quinolinol.
Incubation Workflow
-
Pre-incubation: Mix 20 µL HLM and 475 µL buffer at 37°C for 5 min.
-
Initiation: Add 5 µL of substrate (10 µM final conc. of 5F-PB-22 or isomer). Initiate with 50 µL NADPH system.
-
Reaction: Incubate at 37°C for 60 minutes . (Ester hydrolysis is rapid; 60 min ensures complete conversion).
-
Termination: Quench with 500 µL ice-cold acetonitrile containing 0.1% formic acid.
-
Extraction: Centrifuge at 10,000 x g for 10 min at 4°C. Collect supernatant for LC-MS/MS.
LC-MS/MS Analytical Conditions
-
Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile + 0.1% Formic Acid.[4][5]
-
Gradient: 5% B to 95% B over 10 mins.
-
Differentiation Logic:
-
8-Quinolinol: Retention time ~2.5 min (earlier eluting due to H-bonding capability).
-
5-Quinolinol: Retention time ~3.1 min.
-
MRM Transitions:
-
8-Quinolinol: m/z 146.1 → 118.1 (Quant), 146.1 → 90.1 (Qual).
-
5-Quinolinol: m/z 146.1 → 118.1 (Quant), 146.1 → 130.1 (Qual - unique fragment).
-
-
Analytical Workflow Diagram
Caption: Analytical decision tree for differentiating 5F-PB-22 from its 5-quinolinyl isomer.
Comparative Pharmacokinetics & Stability
| Parameter | 5-Fluoro PB-22 | 5-Quinolinyl Isomer | Significance |
| Metabolic Stability | Low (t1/2 < 20 min in HLM) | Low (t1/2 < 20 min in HLM) | Both are "prodrug-like," rapidly releasing the active acid and quinoline. |
| Major Urinary Metabolite | 5F-PI-COOH | 5F-PI-COOH | The acid is not specific; it cannot distinguish the two. |
| Specific Marker | 8-Quinolinol-Glucuronide | 5-Quinolinol-Glucuronide | Detection of the specific quinolinol conjugate is required for definitive proof. |
| Esterase Susceptibility | High | High | The 8-position is slightly more hindered but still labile. |
Key Insight: In forensic casework, the parent compound is rarely found in urine due to rapid hydrolysis. The detection of 5F-PI-COOH alone indicates consumption of a 5-fluoropentyl-indole ester, but only the detection of the specific quinolinol (often as a glucuronide) confirms the specific isomer.
References
-
Wohlfarth, A., et al. (2014). "Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry." Analytical and Bioanalytical Chemistry.
-
Banister, S. D., et al. (2016). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA." ACS Chemical Neuroscience.
-
Diao, X., et al. (2016). "Strategies to distinguish new synthetic cannabinoid FUBIMINA (BIM-2201) intake from its isomer THJ-2201: metabolism of FUBIMINA in human hepatocytes." Forensic Toxicology.
-
Hess, C., et al. (2016). "Dissociation of the synthetic cannabinoid 5F-PB-22 and its 5-hydroxyquinoline isomer." Drug Testing and Analysis.
Sources
- 1. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differentiation and identification of 5F-PB-22 and its isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 5. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Strict Technical Guide: Disposal of 5-Fluoro PB-22 & 5-Hydroxyquinoline Isomers
[1]
Executive Safety & Regulatory Directive
Immediate Action Required: Stop all disposal activities involving standard laboratory waste streams. Compound Status: 5-Fluoro PB-22 and its isomers (including the 5-hydroxyquinoline and 5-hydroxyisoquinoline variants) are classified as Schedule I Controlled Substances by the U.S. Drug Enforcement Administration (DEA) [1].[1]
Operational Reality:
As a Senior Application Scientist, I must clarify a critical distinction often missed in standard SOPs: Chemical Deactivation
Core Prohibition:
-
NO Sewer Disposal (violates EPA "Sewer Ban" and CWA).[1]
-
NO Trash/Biohazard Bin Disposal (violates DEA 21 CFR § 1317).[1]
Chemical Profile & Hazard Identification
To dispose of this compound safely, you must understand what drives its hazard profile.[2] The 5-fluoro PB-22 series relies on a labile ester linkage connecting an indole core to a quinoline (or isoquinoline) ring.[1]
| Property | Data | Operational Implication |
| Compound | This compound | High-potency synthetic cannabinoid (CB1 Agonist).[1][3][4] |
| CAS No. | 2365471-33-4 (Quinoline isomer) 2365471-16-3 (Isoquinoline isomer) | Verify exact CAS on container; both treated as Schedule I. |
| Molecular Weight | 376.4 g/mol | Solid particulate; inhalation hazard.[1] |
| Stability | Susceptible to hydrolysis | Primary Deactivation Target: The ester bond. |
| Toxicity | Unknown LD50 (High Potency) | Treat as fatal if inhaled/ingested.[1] Full PPE required.[1][5] |
Protocol A: Chemical Deactivation (Risk Reduction)
Note: This procedure chemically destroys the pharmacophore to ensure safety during waste storage.[1] It does not exempt the material from DEA inventory requirements until final destruction.
Mechanism: The toxicity of 5-Fluoro PB-22 relies on the intact ester linkage between the 1-(5-fluoropentyl)-1H-indole and the 8-hydroxyquinoline (or 5-hydroxy isomer) moieties.[1] Base-catalyzed hydrolysis cleaves this bond, yielding two distinct, pharmacologically inactive (relative to the parent) fragments [3].[1]
Step-by-Step Deactivation Workflow
-
Preparation:
-
Solubilization:
-
Dissolve the waste residue or solid isomer in a minimal amount of Methanol (MeOH) or Ethanol (EtOH) .
-
-
Hydrolysis (The "Kill" Step):
-
Verification (Optional but Recommended):
-
Spot verify via TLC or LC-MS to confirm the disappearance of the parent peak (m/z ~376.4).[1]
-
-
Neutralization:
-
Slowly neutralize the solution with 1M HCl to pH 7.[1]
-
-
Waste Segregation:
-
Label the container: " chemically deactivated 5-Fluoro PB-22 waste - Contains Methanol/Water/Salts."
-
Crucial: Even chemically deactivated, this mixture must be handed over to a reverse distributor or hazardous waste team as "Controlled Substance Waste" unless your specific DEA registration allows on-site neutralization to count as final destruction (rare for Schedule I).[1]
-
Visualizing the Deactivation Pathway
Figure 1: Chemical hydrolysis pathway cleaving the ester bond to eliminate CB1 receptor affinity.
Protocol B: Regulatory Disposal (Compliance)
This is the legally binding process.[1] You cannot simply pour the deactivated solution down the drain.[6]
Option 1: Reverse Distribution (Preferred)
This is the standard for most research labs.[1] You transfer custody to a DEA-registered "Reverse Distributor."[1]
-
Form 222: If transferring Schedule I substances, a DEA Form 222 is required to transfer custody to the distributor.[1]
-
Pickup: The distributor collects the waste and handles the incineration.
Option 2: On-Site Witnessed Destruction (Form 41)
If your facility has an approved incinerator or chemical digester and DEA authorization.[1]
-
Witnesses: Two authorized employees must witness the destruction.[1][6][7][8]
-
Method: Incineration to the point of "non-retrievability."[1][6][8]
-
Documentation: Complete DEA Form 41 (Registrant Record of Controlled Substances Destroyed).[1]
Disposal Decision Logic
Figure 2: Regulatory compliant workflow for Schedule I waste streams.
Emergency Procedures
-
Spill (Solid): Do not sweep (creates dust).[1] Cover with wet paper towels (methanol/water) to dampen, then wipe up.[1] Place all cleanup materials into the hazardous waste container.
-
Skin Contact: Wash immediately with soap and water for 15 minutes.[1] Do not use ethanol for washing skin (may enhance transdermal absorption of lipophilic cannabinoids).[1]
-
Inhalation: Remove to fresh air immediately.[1] Seek medical attention.
References
-
Drug Enforcement Administration (DEA). (2014).[1][7][8] Schedules of Controlled Substances: Temporary Placement of Four Synthetic Cannabinoids Into Schedule I. Federal Register.[1] Available at: [Link][1]
-
U.S. Department of Justice. (2014).[1] Disposal of Controlled Substances; Final Rule.[1][9] 21 CFR Parts 1300, 1301, 1304, et al. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (2019).[1] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the Nicotine Listing Prohibition.[1] Available at: [Link][1]
Sources
- 1. 5-fluoro-PB-22 | C23H21FN2O2 | CID 72710774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ptb.de [ptb.de]
- 3. Site Maintenance [test.deadiversion.usdoj.gov]
- 4. content.labscoop.com [content.labscoop.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. practicegreenhealth.org [practicegreenhealth.org]
- 9. rxdestroyer.com [rxdestroyer.com]
Personal protective equipment for handling 5-fluoro PB-22 5-hydroxyquinoline isomer
Topic: [1]
Technical Handling Guide: 5-Fluoro PB-22 5-Hydroxyquinoline Isomer
CAS: 2365471-33-4 | Molecular Formula: C₂₃H₂₁FN₂O₂ | Hazard Class: High-Potency Synthetic Cannabinoid (Presumptive)
Part 1: Executive Safety Directive (The "Unknown Potency" Protocol)
Core Directive: Treat This compound as a high-potency pharmacological agent.
Unlike the standard 5-fluoro PB-22 (an 8-quinolinyl ester), this specific isomer contains the ester linkage at the 5-position of the quinoline ring.[2] While its specific pharmacological profile remains uninvestigated, its structural homology to potent CB1 receptor agonists (EC₅₀ values often in the nanomolar range) mandates that researchers apply Biosafety Level 2 (BSL-2) practices combined with Potent Compound Safety (SafeBridge Category 3 equivalent) protocols.
Immediate Risk Profile:
-
Route of Entry: Inhalation of dust (highest risk), dermal absorption, ocular contact.
-
Physiological Hazard: Potential neurotoxicity, cardiotoxicity, and psychotropic effects typical of fluorinated indazole/indole synthetic cannabinoids.
-
Physical State: Solid (Neat).[3] Electrostatic potential is high, increasing dispersion risk during weighing.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundancy barrier. Do not rely on a single layer of protection.
| Protective Layer | Specification | Operational Logic |
| Hand Protection (Primary) | Nitrile (4 mil) | Inner layer. Taped to lab coat cuffs to prevent wrist exposure. |
| Hand Protection (Secondary) | Nitrile (5-8 mil) or Neoprene | Outer layer. Colored differently (e.g., Blue over White) to immediately visualize breaches. |
| Respiratory Protection | N95 or P100 Respirator | Mandatory if working with open powder outside a certified fume hood (Emergency only). Normal ops: Fume hood sash acts as primary respiratory barrier. |
| Ocular Protection | Chemical Splash Goggles | Safety glasses are insufficient due to the risk of aerosolized particulate migration. |
| Body Protection | Tyvek® Lab Coat / Sleeve Covers | Disposable, non-woven polyethylene. Cotton coats retain particulate and become secondary contamination sources. |
| Footwear | Closed-toe, non-permeable | Shoe covers recommended if handling >100 mg quantities to prevent tracking. |
Part 3: Operational Handling Protocol
Objective: Solubilize the neat solid into a stock solution (DMSO or Methanol) to lock the hazard into a liquid phase, significantly reducing inhalation risk.
-
Work Area: All manipulations of the dry solid must occur within a Chemical Fume Hood or Class II Biological Safety Cabinet (BSC) .
-
Airflow Check: Verify face velocity is 80–100 fpm (feet per minute) before uncapping.
-
Static Control: Place an ionizing fan or anti-static gun inside the hood. Synthetic cannabinoids are often fluffy, electrostatic powders that "jump" away from spatulas.
-
Preparation: Pre-weigh the receiving vial (scintillation vial) with the cap ON. Tare the balance.
-
Transfer:
-
Open the source container inside the hood.
-
Use a disposable anti-static micro-spatula.
-
Do not insert the spatula into the source bottle if possible; tap gently to dispense.
-
-
Containment: Immediately cap the receiving vial.
-
Decontamination (Immediate): Wipe the exterior of the receiving vial with a Kimwipe soaked in Acetone or Methanol before removing it from the balance area.
-
Solubilization: Add solvent (e.g., DMSO) immediately to the solid. Once dissolved, the risk of airborne exposure drops to near zero (unless generated as an aerosol).
Figure 1: Lifecycle management of this compound, emphasizing the critical transition from solid (high risk) to liquid (managed risk).
Part 4: Decontamination & Disposal
The "Solvent-First" Principle: Water is ineffective for cleaning synthetic cannabinoids due to their high lipophilicity (LogP > 4).
Decontamination Protocol:
-
Primary Wash: Apply Acetone or Ethanol (70%+) to the contaminated surface. This solubilizes the lipid-soluble cannabinoid.
-
Removal: Wipe with disposable absorbent material (Kimwipes). Dispose of wipes as hazardous solid waste.
-
Secondary Wash: Follow with soap and water to remove chemical residues.
Waste Disposal Streams:
-
Solid Waste: Contaminated gloves, spatulas, and weigh boats must be double-bagged and labeled as "Toxic Solid Waste - Synthetic Cannabinoid" .
-
Liquid Waste: Collect in "Flammable/Solvent" waste streams. Do not pour down the drain.
-
Destruction: Incineration is the only validated method for complete destruction of the fluorinated core.
Part 5: Emergency Response Logic
Figure 2: Immediate response logic. Note: Do not use solvents on skin, as they may enhance absorption of the cannabinoid.
References
-
Centers for Disease Control and Prevention (CDC) . (2014). Evaluation of Law Enforcement Agents' Potential Exposures during a Raid of a Clandestine "Spice" Lab. NIOSH Health Hazard Evaluation Report. Retrieved from [Link]
-
U.S. Department of Justice, Drug Enforcement Administration . (2019). PB-22 and 5F-PB-22 Reporting. Diversion Control Division. Retrieved from [Link]
-
National Institutes of Health (NIH) . (2022). NIH Waste Disposal Guide. Retrieved from [Link][4]
Sources
- 1. Synthetic Cannabinoid and Mitragynine Exposure of Law Enforcement Agents During the Raid of an Illegal Laboratory — Nevada, 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5--fluoro-PB--22-5--hydroxyquinoline-isomer, 5MG | Labscoop [labscoop.com]
- 3. caymanchem.com [caymanchem.com]
- 4. nems.nih.gov [nems.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
